[2H9]-tert-butyl chloride
Description
The exact mass of the compound (2H9)-tert-Butyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRKLOOSMBRFMH-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238700 | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-20-7 | |
| Record name | Propane-1,1,1,3,3,3-d6, 2-chloro-2-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H9)-tert-Butyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H9]-tert-butyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Isotopic Landscape: A Technical Guide to [2H9]-tert-Butyl Chloride
In the intricate world of mechanistic studies, kinetic isotope effects, and metabolic tracing, isotopically labeled compounds are indispensable tools. Among these, deuterated molecules offer a powerful lens to probe reaction pathways and quantify molecular dynamics. This guide provides an in-depth exploration of [2H9]-tert-butyl chloride (also known as perdeuterated-tert-butyl chloride), a cornerstone reagent for researchers in organic chemistry, pharmacology, and drug development.[1][2][3] We will delve into its core chemical properties, synthesis, and analytical characterization, offering both foundational knowledge and practical, field-tested insights. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a molecule's metabolic profile, leading to improved pharmacokinetic properties and enhanced safety.[1][4]
Fundamental Physicochemical Properties
This compound, with the chemical formula (CD₃)₃CCl, is the deuterated analog of tert-butyl chloride. The substitution of protium (¹H) with deuterium (²H or D) introduces subtle but significant changes in its physical and spectroscopic properties, primarily due to the greater mass of deuterium.[5]
| Property | This compound | tert-butyl chloride |
| Molar Mass | 101.62 g/mol [6][7] | 92.57 g/mol [8][9] |
| Boiling Point | ~51 °C | 51-52 °C[8][10] |
| Melting Point | ~ -26 °C | -26 °C[8][10] |
| Density | Not readily available | ~0.85 g/cm³[10] |
| Appearance | Colorless liquid[8] | Colorless liquid[8][10] |
Note: Exact values may vary slightly between suppliers and with isotopic purity.
The most notable difference is the increased molar mass. The boiling and melting points remain largely unchanged, indicating that the intermolecular forces are not significantly altered by the isotopic substitution. It is sparingly soluble in water but miscible with many organic solvents like alcohol and ether.[11]
The Heart of Reactivity: Nucleophilic Substitution and Elimination
The chemical behavior of this compound is dominated by its tertiary alkyl halide structure, making it a classic substrate for exploring unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions.[10][12] The carbon-chlorine bond is polarized, rendering the central carbon atom electrophilic.
The stability of the resulting tert-butyl carbocation is the driving force for these reaction pathways.[10] The presence of nine deuterium atoms, however, introduces a significant kinetic isotope effect (KIE), a cornerstone of its utility in mechanistic studies.[13][14]
The Sₙ1 and E1 Mechanisms: A Dance of Intermediates
The reaction of this compound with a nucleophile/base (Nu⁻/B⁻), such as in solvolysis, proceeds through a common carbocation intermediate.[15][16]
Figure 1. Competing Sₙ1 and E1 pathways for this compound.
Causality in Action: The rate-determining step is the slow ionization of the C-Cl bond to form the perdeuterated tert-butyl carbocation. This intermediate is then rapidly attacked by a nucleophile (Sₙ1 pathway) or deprotonated at a β-deuterium by a base (E1 pathway) to yield isobutylene-d8. The relative rates of these subsequent steps determine the product ratio.[15]
The Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[5] For this compound, the primary KIE in the E1 reaction arises from the breaking of a C-D bond in the fast step, which is stronger and requires more energy to break than a C-H bond. This results in a slower rate of elimination for the deuterated compound compared to its protium counterpart.[14] This phenomenon allows researchers to dissect the finer points of reaction mechanisms.
Synthesis and Isotopic Purity
The most common laboratory synthesis of this compound involves the reaction of deuterated tert-butanol ((CD₃)₃COH) with concentrated hydrochloric acid.[17][18][19]
Figure 2. Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, place 6.0 mL of deuterated tert-butanol ((CD₃)₃COH) in a separatory funnel.[12]
-
Acid Addition: Cautiously add 12 mL of concentrated hydrochloric acid to the alcohol.[12]
-
Reaction: Shake the mixture for about 20 minutes and then allow the layers to separate.[18] The upper layer is the this compound.[20]
-
Workup: Drain and discard the lower aqueous layer.[12]
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with water.[18] After each wash, drain the lower aqueous layer.
-
Drying: Dry the cloudy organic layer over anhydrous calcium chloride or anhydrous sodium sulfate.[12][18]
-
Isolation & Purification: Filter the solution and then distill, collecting the fraction that boils at 49-51 °C.[18]
Trustworthiness through Self-Validation: The success of each step is visually verifiable. The formation of two layers confirms the initial reaction. The cessation of effervescence during the bicarbonate wash indicates complete acid neutralization. The organic layer turning from cloudy to clear signifies effective drying. The final boiling point provides a strong indication of product purity.
Analytical Characterization: Confirming Identity and Purity
The identity and isotopic enrichment of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In a highly enriched sample, the proton NMR spectrum will show a very small residual signal for the tert-butyl protons, confirming the high degree of deuteration.[21] The ¹H NMR spectrum of the non-deuterated compound shows a single peak for the nine equivalent methyl protons.[22]
-
¹³C NMR: The carbon spectrum will show a singlet for the methyl carbons and a singlet for the quaternary carbon. The coupling to deuterium will result in a complex multiplet for each peak.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the deuterated compound. The isotopic distribution of the chlorine atoms (³⁵Cl and ³⁷Cl) will result in M⁺ and M+2 peaks in an approximate 3:1 ratio. The base peak in the mass spectrum of tert-butyl chloride is at m/z 57, corresponding to the stable tert-butyl carbocation.[9][23][24]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
Mechanistic Organic Chemistry: As a classic substrate for studying Sₙ1/E1 reactions and demonstrating kinetic isotope effects.[13][14][25]
-
Drug Metabolism and Pharmacokinetic Studies: Deuterated compounds are invaluable for tracking the metabolic fate of drugs and understanding their pharmacokinetic profiles without altering their fundamental pharmacological properties.[1][2][26]
-
Analytical Internal Standards: Due to their similar chemical properties but different mass, deuterated compounds are widely used as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision.[1][3]
-
Synthetic Intermediate: It is used in the synthesis of other deuterated molecules.[7][27]
Safety and Handling
This compound is a highly flammable liquid and vapor.[6] It can cause skin and eye irritation.[28][29] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[30] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[28][30]
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ResearchGate. (2011, December). Deuterium in Drug Discovery and Development. Retrieved from [Link]
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ACS Publications. (n.d.). Calculation of carbon-14, chlorine-37, and deuterium kinetic isotope effects in the solvolysis of tert-butyl chloride. Journal of the American Chemical Society. Retrieved from [Link]
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Grokipedia. (n.d.). tert-Butyl chloride. Retrieved from [Link]
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Canadian Science Publishing. (1975). Deuterium Kinetic Isotope Effect in the Solvolysis of Perdeutero-2,4,6-tri-tert-butylbenzyl Chloride. Canadian Journal of Chemistry, 53(3), 3171-3175. Retrieved from [Link]
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Leffek, K. T., Llewellyn, J. A., & Robertson, R. E. (1962). DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS. Canadian Journal of Chemistry, 40(11), 2171-2176. Retrieved from [Link]
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Prezi. (n.d.). Solvolysis Reaction Between Tert-butyl Chloride and Tert-but. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of tert-butyl chloride (2-chloro-2-methylpropane; chlorotrimethylmethane; trimethylchloromethane). Retrieved from [Link]
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PubMed. (2014). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Journal of Physical Organic Chemistry, 27(9), 748-757. Retrieved from [Link]
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[2H9]-tert-butyl Chloride: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of the physical properties, synthesis, and characterization of [2H9]-tert-butyl chloride (also known as tert-butyl chloride-d9). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, emphasizing the scientific rationale behind its unique characteristics and applications.
Introduction: The Significance of Deuteration in Molecular Design
In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool. This subtle modification, while seemingly minor, can profoundly influence a molecule's physicochemical properties and metabolic fate.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a direct consequence of the difference in zero-point vibrational energies.[2] This increased bond strength can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving C-H bond cleavage is slowed upon deuteration.[2] This principle is the cornerstone of utilizing deuterated compounds, such as this compound, in mechanistic studies and for enhancing the metabolic stability of drug candidates.[3][4]
This compound, a perdeuterated isotopologue of tert-butyl chloride, serves as a valuable building block in organic synthesis and a probe for studying reaction mechanisms, particularly nucleophilic substitution reactions. Its physical properties, subtly altered by the presence of nine deuterium atoms, provide a fascinating case study in the tangible effects of isotopic substitution.
Core Physical and Chemical Properties
The substitution of hydrogen with deuterium results in a notable increase in molecular weight and can influence intermolecular forces, leading to slight variations in physical properties compared to the non-deuterated analogue.[5]
Comparative Physical Properties
The following table summarizes the key physical properties of this compound in comparison to its non-deuterated counterpart, tert-butyl chloride.
| Property | This compound | tert-Butyl chloride | Rationale for Difference |
| Molecular Formula | C₄D₉Cl | C₄H₉Cl | Substitution of 9 protium atoms with deuterium. |
| Molecular Weight | 101.62 g/mol [6] | 92.57 g/mol [7] | Increased mass of deuterium (approx. 2 g/mol ) vs. protium (approx. 1 g/mol ). |
| Boiling Point | 51-52 °C[8] | 51-52 °C[9] | Isotopic substitution has a minimal effect on the boiling point for this molecule. |
| Melting Point | -25 °C[8] | -26 °C[7] | Minimal change, reflecting subtle differences in crystal lattice packing forces.[5] |
| Density | 0.933 g/mL at 25 °C[8] | 0.851 g/mL at 25 °C[9] | The higher mass of deuterium concentrated in the same molecular volume results in a significantly higher density. |
| Refractive Index (n20/D) | 1.3819[8] | 1.385[9] | Reflects minor changes in how the molecule interacts with light due to deuteration. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound typically mirrors the established methods for its non-deuterated analog, primarily through the SN1 reaction of deuterated tert-butanol with a chlorine source. The choice of a deuterated starting material is paramount for achieving high isotopic purity.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound from deuterated tert-butanol.
Detailed Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, combine [2H10]-tert-butanol (1 equivalent) and concentrated hydrochloric acid (excess) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes, indicated by the formation of two distinct layers. The mechanism proceeds via a stable tertiary carbocation intermediate, characteristic of an SN1 pathway.[10]
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and water.
-
Dry the crude this compound over anhydrous calcium chloride.
-
Purify the final product by fractional distillation, collecting the fraction boiling at 51-52 °C.
-
This self-validating protocol ensures the removal of unreacted starting materials and byproducts, yielding a high-purity product suitable for sensitive research applications.
Spectroscopic Characterization: The Deuterated Signature
Spectroscopic analysis is crucial for confirming the identity and isotopic purity of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by the absence of C-H stretching vibrations (typically found around 2850-3000 cm⁻¹) and the presence of C-D stretching vibrations at a lower frequency (around 2100-2250 cm⁻¹). This shift to a lower wavenumber is a direct consequence of the heavier mass of deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: An ideal, fully deuterated sample of this compound will show no signals in the ¹H NMR spectrum, confirming the high level of isotopic enrichment. The absence of a singlet peak (which would appear around 1.6 ppm for the non-deuterated compound) is a key indicator of purity.
-
¹³C NMR: The ¹³C NMR spectrum is simplified due to the coupling between carbon and deuterium. The signal for the nine equivalent methyl carbons will appear as a multiplet due to ¹³C-²H coupling. The quaternary carbon attached to the chlorine will appear as a singlet, shifted downfield due to the electronegativity of the chlorine atom. For the non-deuterated analog, the methyl carbons appear at approximately 31 ppm and the quaternary carbon at around 65 ppm.[1]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) that is 9 mass units higher than that of its non-deuterated counterpart. The most abundant fragment will be the loss of the chlorine atom, resulting in a prominent peak for the perdeuterated tert-butyl cation ((CD₃)₃C⁺) at m/z 66. This contrasts with the m/z 57 peak for the (CH₃)₃C⁺ fragment in the non-deuterated compound.[9] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will also be evident in the molecular ion and chlorine-containing fragments.[9]
The Kinetic Isotope Effect in Application
The primary utility of this compound in research stems from the kinetic isotope effect (KIE). The solvolysis of tert-butyl chloride is a classic example of an SN1 reaction, where the rate-determining step is the formation of the tertiary carbocation.
Caption: SN1 reaction pathway for this compound solvolysis.
While the primary KIE involves the breaking of a bond to the isotope, secondary KIEs are also observed when the isotopic substitution is at a position adjacent to the reacting center. In the case of this compound solvolysis, a secondary KIE is expected. The C-D bonds are slightly shorter and stronger than C-H bonds, which can affect the stability of the transition state leading to the carbocation. This makes this compound an excellent tool for probing the finer details of SN1 reaction mechanisms and transition state geometries.[5]
Applications in Drug Development and Mechanistic Studies
The insights gained from compounds like this compound are directly applicable to the field of drug development.
-
Metabolic Switching: By strategically replacing hydrogen with deuterium at metabolically labile sites in a drug molecule, the rate of enzymatic degradation (often mediated by cytochrome P450 enzymes) can be reduced.[4] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased drug exposure.
-
Mechanism Elucidation: Deuterated compounds are invaluable for clarifying reaction mechanisms.[3] The presence and magnitude of a KIE can provide strong evidence for the rate-determining step of a reaction and the nature of the transition state.
-
Internal Standards: Due to its distinct mass, this compound and its derivatives can be used as internal standards in quantitative mass spectrometry-based assays, allowing for precise quantification of the non-deuterated analyte.[3]
Conclusion
This compound is more than just a heavier version of its common counterpart. It is a precision tool for the modern researcher. Its unique physical properties, born from the subtle yet significant effects of isotopic substitution, provide a powerful means to investigate reaction mechanisms and to design more robust and effective pharmaceutical agents. A thorough understanding of its synthesis, characterization, and the underlying principles of the kinetic isotope effect is essential for leveraging its full potential in the laboratory.
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Synthesis of [2H9]-tert-Butyl Chloride from Deuterated tert-Butanol: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of [2H9]-tert-butyl chloride, a valuable isotopically labeled building block, from its corresponding deuterated alcohol. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process from mechanism to final product validation.
Part 1: The Strategic Importance of Deuteration in Modern Chemistry
Isotopic labeling, particularly the substitution of hydrogen with its stable, heavier isotope deuterium (²H or D), is a cornerstone of modern pharmaceutical research and mechanistic studies. This strategy, often termed "deuterium fortification," can significantly alter a molecule's metabolic profile by strengthening carbon-hydrogen bonds, leading to improved pharmacokinetic properties such as a longer half-life.[1] this compound serves as a critical deuterated building block for introducing the tert-butyl-d9 group into more complex molecules, enabling advanced research in drug discovery and reaction kinetics.
The synthesis described herein follows a classic nucleophilic aliphatic substitution pathway, a fundamental reaction in organic chemistry. Understanding this process with a deuterated substrate is key to producing high-purity labeled compounds essential for rigorous scientific investigation.
Part 2: A Mechanistic Deep Dive: The Sₙ1 Pathway
The conversion of a tertiary alcohol to an alkyl halide with a hydrohalic acid is a textbook example of a unimolecular nucleophilic substitution (Sₙ1) reaction.[2][3][4][5][6] The reaction between deuterated tert-butanol ((CD₃)₃COD) and concentrated hydrochloric acid proceeds via a three-step mechanism favored by the high stability of the tertiary carbocation intermediate.[2][7][8][9]
-
Protonation of the Hydroxyl Group: The reaction initiates with the protonation of the hydroxyl group of the deuterated tert-butanol by the strong acid (HCl). This converts the poor leaving group (-OD) into a deuterated water molecule (HOD), which is an excellent leaving group.[7][8][9][10]
-
Formation of a Tertiary Carbocation: The protonated alcohol dissociates, losing the HOD molecule to form a relatively stable tertiary carbocation, (CD₃)₃C⁺. This step is the slowest and therefore the rate-determining step of the reaction.[2][7][8] The stability of this carbocation is the primary reason tertiary alcohols readily undergo Sₙ1 reactions.[2][9]
-
Nucleophilic Attack: The chloride ion (Cl⁻), acting as a nucleophile, rapidly attacks the electrophilic carbocation, forming the final product, this compound.[5][7][8]
Part 3: Experimental Protocol: A Self-Validating Workflow
This protocol provides a detailed methodology for the synthesis of this compound. Each step is designed for clarity, reproducibility, and safety.
Reagents and Equipment
| Reagent/Equipment | Specification | Purpose |
| [2H10]-tert-Butanol ((CD₃)₃COD) | ≥98 atom % D | Starting Material |
| Hydrochloric Acid (HCl) | Concentrated (36-38%) | Reagent/Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 5% aqueous solution | Neutralizing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying Agent |
| Separatory Funnel | 250 mL or appropriate size | Reaction and Liquid-Liquid Extraction |
| Erlenmeyer Flasks | Various sizes | Collection and Drying |
| Distillation Apparatus | With Vigreux column | Purification |
| Magnetic Stirrer and Stir Bar | - | Mixing |
| Ice Bath | - | Temperature Control |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a certified chemical fume hood, add 50 mL of concentrated hydrochloric acid to a 250 mL separatory funnel.[11] Cool the acid in an ice bath.
-
Addition of Alcohol: Slowly add 15 g of deuterated tert-butanol to the cooled, concentrated HCl in the separatory funnel.[11]
-
Reaction: Stopper the funnel and shake the mixture cautiously for approximately 1 minute.[11] The deuterated tert-butyl chloride is immiscible in the aqueous acid, and the solution will become cloudy.[11] After the initial shake, vent the funnel frequently to release any pressure buildup. Continue to shake the mixture intermittently for 20-30 minutes at room temperature to ensure the reaction goes to completion.[4][11]
-
Phase Separation: Allow the mixture to stand undisturbed until two distinct layers have separated. The upper, less dense layer is the crude organic product, this compound, while the lower layer is the aqueous acid.[3][5][12]
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Neutralization Wash: Add 20 mL of a 5% sodium bicarbonate solution to the separatory funnel containing the organic layer.[11] Swirl the unstoppered funnel gently at first to control the effervescence from CO₂ evolution.[12] Once the initial gas evolution has subsided, stopper the funnel, shake gently, and vent frequently. Drain and discard the lower aqueous bicarbonate layer. This step is crucial for neutralizing any remaining HCl.[3][5][13]
-
Final Wash: Wash the organic layer with 15 mL of water.[11] Separate and discard the lower aqueous layer.
-
Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate in small portions, swirling after each addition, until the drying agent no longer clumps together and the liquid becomes clear.[2][3][11]
-
Isolation: Gravity filter the dried liquid into a pre-weighed round-bottom flask suitable for distillation.
Part 4: Purification and Analytical Characterization
Purification by Distillation
The final step to obtain high-purity this compound is distillation.
-
Apparatus: Assemble a simple distillation apparatus, preferably with a short Vigreux column to aid separation from any residual starting material or byproducts.[14]
-
Procedure: Heat the round-bottom flask containing the crude product in a water bath. Collect the fraction boiling at approximately 50-52°C.[12][14] The boiling point of the deuterated compound will be very close to that of its non-deuterated counterpart (51°C).[9][12]
-
Yield: Weigh the collected product and calculate the percentage yield.
Characterization: The NMR Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for confirming the structure and assessing the isotopic purity of deuterated compounds.[1][15]
-
¹H NMR (Proton NMR): This analysis is used to quantify any residual protons.[1] In a highly deuterated sample of this compound, the proton spectrum should show only very small signals corresponding to the natural abundance of ¹H and any isotopic impurities.
-
²H NMR (Deuterium NMR): This is a powerful and direct method for observing the deuterium nuclei.[1] For this compound, the ²H NMR spectrum is expected to show a single, strong resonance signal, confirming the incorporation of deuterium at the tert-butyl position.[16] This technique is especially valuable for compounds with high levels of deuterium enrichment.[16]
-
¹³C NMR (Carbon-13 NMR): The ¹³C spectrum provides information about the carbon skeleton.[1] The signal for the quaternary carbon will be present, and the methyl carbon signal will show characteristic splitting due to coupling with deuterium (C-D coupling), further confirming the structure.
Part 5: Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for this synthesis.
| Parameter | Value | Notes |
| Molar Mass of (CD₃)₃COD | ~84.20 g/mol | Varies slightly with isotopic purity. |
| Molar Mass of (CD₃)₃CCl | ~101.62 g/mol | Varies slightly with isotopic purity. |
| Density of (CD₃)₃CCl | ~0.85 g/mL | Similar to the non-deuterated compound.[9] |
| Boiling Point of (CD₃)₃CCl | 50-52 °C | At atmospheric pressure.[9][14] |
| Theoretical Yield | ~18.1 g (based on 15 g starting material) | Calculation: (15g / 84.20 g/mol ) * 101.62 g/mol |
| Typical Experimental Yield | 70-85% | Yields can vary based on technique and reaction scale.[13] |
Part 6: Critical Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Concentrated Hydrochloric Acid: HCl is highly corrosive and toxic. It can cause severe skin burns, eye damage, and respiratory irritation.[17][18][19][20]
-
Handling: Always handle concentrated HCl inside a certified chemical fume hood.[21]
-
PPE: Wear appropriate personal protective equipment, including chemical splash goggles (or a face shield), a lab coat, and chemical-resistant gloves.[17][18][20]
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate and absorb with an inert material.
-
First Aid: In case of skin contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[20] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[20]
-
-
tert-Butanol and tert-Butyl Chloride: Both the starting material and the product are flammable liquids.[9][12] Keep them away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous acidic and basic washes should be neutralized before disposal. Halogenated organic waste should be collected in a designated container.
Part 7: References
-
Application Notes and Protocols for NMR-Based Characterization of Deuterated Compounds. Benchchem.
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. The Royal Society of Chemistry.
-
SN1 and SN2 reactions of alcohols. Khan Academy.
-
Experimental No. (12) Alkyl halides Preparation of t-butylchloride. Course Hero.
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Describe/explain the reaction mechanism(SN1) of tert-butyl-alcohol reacting with HCl to produce... Homework.Study.com.
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Preparation of Tertiary Butyl Chloride. Chemistry LibreTexts.
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003 t butyl alcohol plus HCl. YouTube.
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tert.-BUTYL CHLORIDE. Organic Syntheses Procedure.
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Synthesis of Tert-Butyl Chloride. One Part of Chemistry.
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Synthesis and Purification of Tert-Butyl Chloride. Scribd.
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The reaction of tert-butyl alcohol with concentrated HCl goes by... Pearson.
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Synthesis of Tert-Butyl Chloride Through Hydrochlorination of Tert-Butyl Alcohol and Purification Using Distillation. Scribd.
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
-
How to Make Tert-Butyl Chloride. YouTube.
-
Standard Operating Procedure for Hydrochloric Acid. University of California, Merced.
-
Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
-
Describe the safety precautions that you must take when you work with concentrated HCl... Homework.Study.com.
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Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.
-
Safety Data Sheet - Hydrochloric Acid. Fisher Scientific.
-
Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.
-
Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Natural Products Online.
-
tert-Butyl chloride. Wikipedia.
-
Synthesis of tert-Butyl chloride. YouTube.
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Elucidating the SN1 Transition State: A Technical Guide to the Reaction Mechanism of [2H9]-tert-Butyl Chloride
Introduction
In the landscape of synthetic and medicinal chemistry, a profound understanding of reaction mechanisms is not merely academic; it is the bedrock upon which rational drug design, process optimization, and the prediction of metabolic pathways are built. Among the fundamental reactions, nucleophilic aliphatic substitution stands as a cornerstone. This guide delves into the unimolecular nucleophilic substitution (SN1) reaction, a mechanism characterized by a stepwise process involving a carbocation intermediate.
We will move beyond a textbook description by focusing on a specific, powerful analytical approach: the use of isotopic labeling to probe the reaction's most ephemeral and critical feature—the transition state. Our model substrate, tert-butyl chloride, is the canonical example for the SN1 pathway due to its tertiary structure. By examining its fully deuterated analogue, [2H9]-tert-butyl chloride (tert-butyl-d9 chloride), we can unlock a deeper layer of mechanistic detail through the lens of the kinetic isotope effect (KIE). This document provides researchers, scientists, and drug development professionals with a synthesis of the theoretical underpinnings and practical, field-proven methodologies required to leverage this technique for mechanistic elucidation.
Part 1: The Canonical SN1 Mechanism of tert-Butyl Chloride
The SN1 reaction of tert-butyl chloride is a multi-step process, with the "1" in its designation indicating that the rate-determining step is unimolecular.[1][2] This means the slowest step, which governs the overall reaction rate, involves only the substrate molecule.[2][3]
The Mechanistic Steps:
-
Step 1: Heterolysis and Carbocation Formation (Rate-Determining Step): The reaction is initiated by the spontaneous, slow cleavage of the carbon-chlorine bond. The chlorine atom departs with the bonding pair of electrons, forming a chloride ion and a planar, sp2-hybridized tert-butyl carbocation intermediate.[4][5] This ionization is the most energy-demanding step and is therefore the rate-determining step of the reaction.[1][3][5] The stability of this tertiary carbocation is a key reason why substrates like tert-butyl chloride favor the SN1 pathway.[1][6]
-
Step 2: Nucleophilic Attack: The highly electrophilic carbocation is then rapidly attacked by a nucleophile.[4] In a solvolysis reaction, the solvent itself acts as the nucleophile (e.g., water or ethanol).[3][5][7] Because the carbocation is planar, the nucleophile can attack from either face with nearly equal probability, which leads to racemization if the starting material is chiral.[3][5][6][8]
-
Step 3: Deprotonation (if necessary): If the nucleophile was a neutral molecule like water or an alcohol, the initial product is a protonated species (an oxonium ion).[3][4] A subsequent, rapid acid-base reaction occurs where a base (often another solvent molecule) removes a proton to yield the final, neutral substitution product.[4][5]
The entire process is facilitated by polar protic solvents (like water and alcohols), which can stabilize both the departing leaving group and the carbocation intermediate through solvation.[9][10][11]
Caption: Origin of the β-deuterium KIE in the SN1 reaction.
Part 3: Experimental Validation Protocol
The trustworthiness of a mechanistic claim rests on reproducible experimental data. This section outlines a self-validating protocol to measure the rate constants for the solvolysis of both tert-butyl chloride and this compound.
Objective: To determine the first-order rate constants (kH and kD) for the solvolysis of tert-butyl chloride and its deuterated analogue in a given solvent system and to calculate the kinetic isotope effect (kH/kD).
Methodology: Conductometric Titration
The solvolysis reaction produces one equivalent of hydrochloric acid (HCl) for every mole of tert-butyl chloride that reacts. [12]By monitoring the concentration of this acid over time, we can determine the reaction rate. [7][9][12] Materials & Reagents:
| Reagent/Equipment | Specification |
| tert-Butyl chloride | >99% purity |
| This compound | >98 atom % D |
| Solvent | e.g., 50:50 (v/v) Ethanol:Water |
| Sodium Hydroxide | Standardized ~0.02 M solution |
| Indicator | Bromothymol blue |
| Glassware | Burette, pipettes, volumetric flasks, reaction flask |
| Equipment | Constant temperature water bath, magnetic stirrer |
Step-by-Step Protocol:
-
Solvent Preparation: Prepare the desired solvent mixture (e.g., 50:50 ethanol/water) in a volumetric flask.
-
Reaction Setup: Place a known volume (e.g., 100.0 mL) of the solvent mixture into a thermostated reaction flask equipped with a magnetic stirrer. Allow the solvent to equilibrate to the desired temperature (e.g., 25.0 °C). Add a few drops of bromothymol blue indicator.
-
Reaction Initiation: Prepare a stock solution of tert-butyl chloride in a small amount of a non-nucleophilic solvent like acetone. [12]Inject a precise aliquot of this stock solution into the reaction flask to initiate the reaction. Start a timer immediately. This is t=0.
-
Titration: The generated HCl will cause the indicator to change color (e.g., from blue to yellow). Immediately begin titrating the reaction mixture with the standardized NaOH solution. The goal is to add NaOH at a rate that constantly neutralizes the produced HCl, maintaining the indicator at its endpoint color.
-
Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes) for a duration equivalent to at least two reaction half-lives. Perform identical, separate runs for both tert-butyl chloride and this compound.
-
Data Analysis (First-Order Kinetics):
-
The moles of HCl produced at time t are equal to the moles of NaOH added.
-
The concentration of reacted alkyl halide, [RCl]reacted, at time t is calculated from the volume of NaOH added.
-
The concentration of remaining alkyl halide is [RCl]t = [RCl]0 - [RCl]reacted.
-
The integrated rate law for a first-order reaction is: ln([RCl]t) = -kt + ln([RCl]0).
-
A plot of ln([RCl]t) versus time (t) will yield a straight line with a slope of -k.
-
Determine the slopes for both the protonated (kH) and deuterated (kD) substrates using linear regression.
-
-
KIE Calculation: Calculate the kinetic isotope effect as the ratio of the rate constants: KIE = kH / kD .
Caption: Experimental workflow for KIE determination.
Part 4: Data Interpretation and Mechanistic Conclusion
Representative Data:
| Substrate | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| (CH₃)₃C-Cl | kH = 1.4 x 10⁻⁴ | \multirow{2}{*}{~1.10 - 1.25 } |
| (CD₃)₃C-Cl | kD = 1.2 x 10⁻⁴ |
Note: These are representative values. Actual experimental values will depend on the specific solvent system and temperature. [13][14] Interpretation and Self-Validation:
-
Confirmation of the SN1 Pathway: A resulting KIE value significantly greater than 1 (e.g., ~1.1 to 1.25) provides strong, quantitative evidence that the C-H bonds at the β-position are involved in stabilizing the rate-determining transition state through hyperconjugation. [13]This is a defining characteristic of the SN1 mechanism, where a carbocation is forming. The experimental result directly validates the theoretical model.
-
Excluding Alternative Mechanisms: This result helps to invalidate a pure SN2 mechanism as the primary pathway. In an SN2 reaction, the transition state is crowded, and there is no rehybridization to sp2. In fact, a small inverse KIE (kH/kD < 1, e.g., 0.97) is sometimes observed for SN2 reactions, as the slightly shorter C-D bonds can reduce steric hindrance for the incoming nucleophile. [13]* Insight into Transition State Structure: The magnitude of the KIE can provide subtle information about the geometry of the transition state. A larger KIE suggests a later transition state with more carbocation character and more effective hyperconjugation.
Conclusion
The study of the SN1 reaction of this compound is a masterclass in modern physical organic chemistry. It demonstrates how moving beyond simple substrate-to-product analysis and employing sophisticated tools like the kinetic isotope effect can provide profound insights into the fleeting, high-energy world of transition states. The observation of a normal β-secondary deuterium KIE offers irrefutable, quantitative evidence for a stepwise mechanism proceeding through a planar, sp2-hybridized carbocation intermediate stabilized by hyperconjugation. For professionals in drug development and process chemistry, this level of mechanistic understanding is invaluable, enabling more accurate predictions of reactivity, selectivity, and potential metabolic liabilities.
References
- The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride.
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- Scribd. Hydrolysis of Tert-Butyl Chloride and Solvent Effect.
- Master Organic Chemistry. The SN1 Reaction Mechanism.
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- Chemistry LibreTexts.
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- Experimental No. (12)
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- SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube, 12 Apr. 2020.
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[2H9]-tert-butyl chloride stability and storage
An In-Depth Technical Guide to the Stability and Storage of [2H9]-tert-Butyl Chloride
Abstract
This compound ((CD₃)₃CCl) is a valuable deuterated reagent used extensively in pharmaceutical research and development, particularly as a synthetic intermediate and for introducing a stable isotopic label for metabolic studies. The integrity of this compound is paramount for the accuracy and reproducibility of experimental results. However, its inherent chemical reactivity, shared with its non-deuterated analog, presents significant challenges related to stability and storage. This guide provides a comprehensive overview of the chemical properties, primary decomposition pathways, and critical factors influencing the stability of this compound. We present field-proven protocols for optimal storage, handling, and purity assessment to ensure the long-term viability of this critical research material.
Introduction: The Isotopic Advantage and Inherent Instability
Isotopic labeling with stable isotopes like deuterium (²H or D) is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Replacing hydrogen with deuterium creates a molecule with nearly identical physicochemical properties but a different mass, detectable by mass spectrometry[1]. This allows researchers to trace the metabolic fate of drug candidates without the complications of radioactive tracers[1].
This compound serves as a key building block for introducing the deuterated tert-butyl group into target molecules. While the deuterium substitution provides unique biological stability in certain contexts due to the kinetic isotope effect, it does not alter the fundamental chemical reactivity of the parent molecule[2]. Tert-butyl chloride is a tertiary alkyl halide, making it highly susceptible to unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions[3][4]. Understanding and mitigating these degradation pathways are crucial for any researcher utilizing this compound.
Physicochemical Profile
A clear understanding of the compound's physical properties is the first step in ensuring its proper handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | [5] |
| Molecular Formula | C₄D₉Cl | [5][6][7] |
| Molecular Weight | 101.62 g/mol | [5][7] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~51 °C (for non-deuterated) | [4] |
| Melting Point | ~-26 °C (for non-deuterated) | [4] |
| Density | ~0.851 g/mL (for non-deuterated) | [4] |
| CAS Number | 918-20-7 | [5] |
| Key Hazards | Highly flammable liquid and vapor | [6][8][9][10] |
Primary Decomposition Pathways: A Tale of Two Competing Mechanisms
The stability of this compound is primarily dictated by its propensity to form a relatively stable tertiary carbocation, (CD₃)₃C⁺. This intermediate is central to two competing degradation pathways: solvolysis (Sₙ1) and elimination (E1). Both pathways share the same slow, rate-determining first step: the heterolytic cleavage of the C-Cl bond[3][11][12].
Sₙ1 Pathway: Solvolysis and Hydrolysis
In the presence of a nucleophile, particularly water (a common laboratory solvent and atmospheric component), the carbocation intermediate will readily react to form a substitution product. This process, known as solvolysis, is the most common degradation pathway.
-
Mechanism: The reaction proceeds in two steps. First, the this compound ionizes to form the tertiary carbocation and a chloride ion. Second, a water molecule acts as a nucleophile, attacking the carbocation. A final deprotonation step yields [2H9]-tert-butyl alcohol and hydrochloric acid (HCl)[13][14][15].
-
Consequence: The formation of [2H9]-tert-butyl alcohol introduces a significant impurity. The concurrent generation of HCl can lower the pH of the sample, potentially catalyzing further degradation.
E1 Pathway: Elimination
The carbocation intermediate can also undergo an E1 elimination reaction, where a weak base (often the solvent itself) abstracts a deuterium atom from a carbon adjacent to the positive charge (a β-deuterium).
-
Mechanism: Following the formation of the carbocation, a base removes a β-deuterium, and the electrons from the C-D bond form a π-bond, resulting in the formation of isobutylene-d8 and DCl[3][11][16].
-
Consequence: This pathway leads to the formation of a gaseous impurity, 2-methylpropene (isobutylene), which may not be readily detected in solution but represents a loss of the desired material[17].
The competition between Sₙ1 and E1 is influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile/base[11][16].
Critical Factors Influencing Stability
Several environmental factors can significantly accelerate the degradation of this compound. Control over these factors is the basis for proper storage and handling.
-
Moisture: As water is the reactant in the primary hydrolysis (Sₙ1) pathway, its exclusion is the single most critical factor in preserving the compound's integrity[4][18]. The material is hygroscopic and will readily absorb atmospheric moisture.
-
Temperature: Higher temperatures increase the rate of both Sₙ1 and E1 reactions by providing the necessary activation energy for the initial ionization step[3]. Elimination reactions, in particular, are often favored by heat[12][19].
-
Incompatible Materials:
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to ensure the compound's purity from receipt to use.
Optimal Storage Conditions
The goal of long-term storage is to minimize exposure to the critical degradation factors identified above.
| Parameter | Recommendation | Rationale |
| Temperature | Store cool.[6][9][10][20][22] | To minimize the rates of Sₙ1 and E1 reactions. A standard laboratory refrigerator (2-8 °C) is suitable. |
| Atmosphere | Inert gas (Argon or Nitrogen). | To displace moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Tightly sealed, original manufacturer's container. Use PTFE-lined caps. | To prevent ingress of atmospheric moisture. Avoid containers that may degrade or leach impurities. |
| Light | Protect from light (amber vials).[6][7] | While not the primary degradation driver, it is a general best practice for storing organic reagents. |
| Location | A dry, well-ventilated area away from incompatible materials. Store in a dedicated flammables cabinet.[9][20] | To ensure safety due to high flammability and to prevent accidental contact with incompatible chemicals. |
Note: While some deuterated compounds, particularly radioactive ones, require storage at ultra-low temperatures (-80 °C), this is not necessary for stable isotopologues like this compound. The primary concern is moisture, not radioactive decay[23].
Safe Handling Workflow
A systematic approach to handling minimizes contamination and degradation during experimental use.
Purity Assessment and Degradation Monitoring
Regularly assessing the purity of this compound, especially for a new batch or after prolonged storage, is essential for data integrity.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity.
-
Gas Chromatography (GC): Separates the volatile this compound from the less volatile degradation product, [2H9]-tert-butyl alcohol.
-
Mass Spectrometry (MS): Confirms the identity of the parent compound and any degradation products by their mass-to-charge ratio, and can verify the isotopic enrichment.
Experimental Protocol: Purity Assessment by GC-MS
This protocol provides a self-validating system for determining the purity of a this compound sample.
1. Objective: To quantify the purity of this compound and identify the presence of the primary degradation product, [2H9]-tert-butyl alcohol.
2. Materials:
-
This compound sample
-
Anhydrous solvent (e.g., Dichloromethane, HPLC grade)
-
GC vial with PTFE-lined cap
-
Microsyringe
3. Instrumentation (Typical Parameters):
-
GC System: Equipped with a split/splitless injector and a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temp: 200 °C
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Hold: 2 minutes
-
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)
-
MS System: Electron Ionization (EI) source at 70 eV
-
Mass Range: m/z 35-150
4. Procedure:
-
Sample Preparation: In a dry environment, prepare a dilute solution of the this compound sample in the anhydrous solvent (e.g., 1 µL in 1 mL).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Run the GC-MS method.
5. Data Analysis & Interpretation:
-
Identify Peaks:
-
The major peak will be this compound.
-
Look for a later-eluting peak corresponding to [2H9]-tert-butyl alcohol.
-
-
Confirm Identity:
-
Examine the mass spectrum of the main peak. Look for characteristic fragments of deuterated tert-butyl chloride.
-
Examine the mass spectrum of the impurity peak. Confirm it matches the fragmentation pattern of tert-butyl alcohol (with deuterated fragments).
-
-
Quantify Purity: Calculate the area percentage of the this compound peak relative to the total area of all detected peaks.
-
Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100
-
Causality Behind Choices:
-
Anhydrous Solvent: Prevents any degradation of the sample during the analysis itself.
-
Non-polar Column: Provides good separation based on boiling points; the more polar alcohol will have a longer retention time than the parent halide.
-
Oven Ramp: Ensures adequate separation between the volatile parent compound and any potential impurities or degradation products.
Conclusion
The utility of this compound in advanced research is directly tied to its chemical purity. While inherently susceptible to degradation via Sₙ1 and E1 pathways, its stability can be effectively managed through rigorous control of its environment. The core principles for preserving this valuable reagent are the strict exclusion of moisture, storage at cool temperatures, and handling under an inert atmosphere. By implementing the protocols outlined in this guide—from storage and handling to analytical verification—researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.
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-
The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Chlorides, Gaseous Homogeneous Unimolecular Reactions. Journal of the American Chemical Society. [Link]
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- Preparation method of deuterated tert-butyl alcohol.
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An In-depth Technical Guide to the Safe Handling of [2H9]-tert-Butyl Chloride
Introduction: The Significance of Deuteration in Drug Development and the Profile of [2H9]-tert-Butyl Chloride
In the landscape of modern pharmaceutical research and development, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into active pharmaceutical ingredients (APIs) has emerged as a pivotal strategy for enhancing drug efficacy and safety.[1][2][3] This process, known as deuteration, can significantly alter the pharmacokinetic profile of a drug by slowing down its metabolic breakdown, a phenomenon referred to as the "deuterium isotope effect." This can lead to improved drug stability, a longer half-life, and a potential reduction in toxic metabolites.[2][3]
This compound (CAS No. 918-20-7) is a deuterated analog of tert-butyl chloride, a versatile alkylating agent used in the synthesis of numerous organic compounds, including pharmaceutical intermediates.[4][5][6] The replacement of all nine hydrogen atoms with deuterium in this compound makes it a valuable building block in the synthesis of deuterated drug candidates. Its use allows for the introduction of a deuterated tert-butyl group, which can impart favorable pharmacokinetic properties to the final drug molecule.[6]
This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensuring laboratory safety and maintaining the isotopic and chemical integrity of this valuable reagent.
I. Hazard Identification and Communication
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.[7][8][9]
GHS Classification
Based on available data for its non-deuterated counterpart, tert-butyl chloride, this compound is classified as a highly flammable liquid.[4][10]
GHS Pictograms
The following pictograms are associated with the hazards of this compound:
Precautionary Statements
A comprehensive set of precautionary statements outlines the necessary measures to prevent and mitigate the risks associated with this compound. These are categorized into prevention, response, storage, and disposal.
-
Prevention:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11][12]
-
P233: Keep container tightly closed.[12]
-
P240: Ground/bond container and receiving equipment.[12]
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.[12]
-
P242: Use only non-sparking tools.[12]
-
P243: Take precautionary measures against static discharge.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]
-
-
Response:
-
Storage:
-
P403+P235: Store in a well-ventilated place. Keep cool.[13]
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[13]
-
II. Physicochemical Properties and Stability
Understanding the physical and chemical properties of this compound is crucial for its proper handling and storage, as well as for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄D₉Cl | [4] |
| Molecular Weight | 101.62 g/mol | [4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 51-52 °C (for non-deuterated) | [5] |
| Melting Point | -26 °C (for non-deuterated) | [5] |
| Flash Point | -27 °C (for non-deuterated) | [5][14] |
| Solubility | Sparingly soluble in water; miscible with organic solvents.[5][15] | |
| Stability | Stable under recommended storage conditions.[16] | |
| Hygroscopic | Yes | [17] |
III. Safe Handling and Storage Protocols
The following protocols are designed to minimize exposure and ensure the integrity of this compound.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors.
-
Inert Atmosphere: For reactions sensitive to moisture, handling the compound under a dry, inert atmosphere such as nitrogen or argon is recommended to prevent hydrolysis and maintain isotopic purity.[18]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[19]
-
Protective Clothing: A lab coat and closed-toe shoes are required. For larger quantities or in case of a potential splash, consider additional protective clothing.
Storage
-
Temperature: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[13][14][20] Refrigeration may be necessary for long-term storage to minimize vapor pressure and potential degradation.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and the escape of flammable vapors.[14][18][20]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[14][16]
IV. Experimental Workflow: A Step-by-Step Guide for a Representative Reaction
The following is a generalized, step-by-step protocol for using this compound as an alkylating agent. This protocol should be adapted based on the specific requirements of the reaction.
-
Preparation:
-
Ensure the reaction is set up in a clean, dry fume hood.
-
Assemble and dry all glassware thoroughly.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is moisture-sensitive.
-
-
Reagent Addition:
-
Add the substrate and a suitable aprotic solvent to the reaction vessel.
-
Slowly add this compound to the reaction mixture via a syringe or dropping funnel. The addition should be done at a controlled temperature, as alkylation reactions can be exothermic.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).
-
Perform an extraction to separate the desired product into an organic layer.
-
Wash the organic layer with brine to remove any remaining aqueous components.
-
-
Purification and Characterization:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or distillation.
-
Characterize the final product using techniques like NMR (¹H, ¹³C, and ²H), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure, purity, and isotopic enrichment.[2]
-
V. Spill Management and Waste Disposal
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, contain the liquid with an inert absorbent material such as sand or vermiculite.[12][14]
-
Collect: Carefully collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
For large spills, evacuate the area and contact your institution's emergency response team.
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container for halogenated organic waste.[20][21][22]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.[20]
VI. Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
VII. Conclusion
This compound is a valuable tool in the synthesis of deuterated compounds for pharmaceutical research. Its safe and effective use hinges on a comprehensive understanding of its hazards, properties, and handling requirements. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks, ensure the integrity of their experiments, and contribute to the advancement of drug development.
References
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Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from Stoffenmanager. [Link]
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Wikipedia. (2023, October 27). GHS hazard pictograms. Retrieved from Wikipedia. [Link]
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ChemSafetyPro.COM. (2016, January 6). GHS Pictogram. Retrieved from ChemSafetyPro.COM. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent). Retrieved from OSTI.GOV. [Link]
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Grokipedia. (n.d.). tert-Butyl chloride. Retrieved from Grokipedia. [Link]
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Society for Chemical Hazard Communication. (n.d.). GHS Symbol Pictograms. Retrieved from SCHC. [Link]
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University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from UW-Madison EH&S. [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. [Link]
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U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEIPS. [Link]
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Autech. (n.d.). The Role of tert-Butyl Chloride in Modern Organic Synthesis. Retrieved from Autech. [Link]
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Sciencemadness Wiki. (2025, September 7). tert-Butyl chloride. Retrieved from Sciencemadness. [Link]
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Wikipedia. (2023, November 29). tert-Butyl chloride. Retrieved from Wikipedia. [Link]
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PubChem. (n.d.). tert-BUTYL CHLORIDE. Retrieved from PubChem. [Link]
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ChemDmart. (n.d.). Specification. Retrieved from ChemDmart. [Link]
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Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Retrieved from Salamandra. [Link]
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Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from Alfa Chemistry. [Link]
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Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from Pharmaffiliates. [Link]
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An In-depth Technical Guide to the Isotopic Purity of [2H9]-tert-butyl Chloride
Introduction: The Critical Role of Isotopic Purity in Scientific Advancement
In the realms of pharmaceutical development, mechanistic studies, and quantitative analysis, the precise substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), offers profound advantages. This strategic isotopic labeling can significantly alter the pharmacokinetic profiles of drug candidates, elucidate complex reaction pathways, and provide highly accurate internal standards for mass spectrometry-based quantification.[1][2] The efficacy of these applications, however, is fundamentally dependent on the isotopic purity of the deuterated compound.
[2H9]-tert-butyl chloride ((CD₃)₃CCl) is a valuable deuterated building block utilized in organic synthesis.[3] Its utility is directly linked to the degree of deuterium incorporation. Inadequate isotopic purity can introduce confounding variables in experimental outcomes, leading to misinterpretation of data and potentially compromising the safety and efficacy of pharmaceutical products.[4][5] Therefore, a rigorous understanding and meticulous control of the isotopic purity of this compound are paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the synthesis, analysis, and characterization of the isotopic purity of this compound, grounded in established scientific principles and methodologies.
Synthesis of this compound: A Well-Established Nucleophilic Substitution
The synthesis of this compound is achieved through a well-characterized Sₙ1 (substitution, nucleophilic, unimolecular) reaction, analogous to the synthesis of its non-deuterated counterpart.[6] The process involves the reaction of perdeuterated tert-butyl alcohol ([2H10]-tert-butanol or (CD₃)₃COD) with a source of deuterium chloride (DCl).
Reaction Mechanism: The Sₙ1 Pathway
The stability of the tertiary carbocation intermediate is the driving force for the Sₙ1 mechanism in this synthesis.
-
Protonation (Deuteration) of the Hydroxyl Group: The hydroxyl group of [2H10]-tert-butanol is deuterated by DCl to form a good leaving group, heavy water (D₂O).
-
Formation of a Stable Tertiary Carbocation: The D₂O molecule departs, resulting in the formation of a relatively stable perdeuterated tert-butyl carbocation ((CD₃)₃C⁺). This is the rate-determining step of the reaction.
-
Nucleophilic Attack: The chloride ion (Cl⁻) then acts as a nucleophile, attacking the carbocation to form this compound.
Caption: Sₙ1 reaction mechanism for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of unlabeled tert-butyl chloride.[7][8]
Materials:
-
[2H10]-tert-butanol ((CD₃)₃COD)
-
Deuterium chloride (DCl) in D₂O (e.g., 35 wt. % solution) or anhydrous DCl gas
-
Anhydrous calcium chloride (CaCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Separatory funnel
-
Erlenmeyer flask
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, combine one molar equivalent of [2H10]-tert-butanol with approximately three molar equivalents of a concentrated solution of deuterium chloride in D₂O in a separatory funnel.
-
Reaction: Stopper the funnel and shake the mixture for 15-20 minutes, periodically venting to release any pressure buildup. The reaction is typically exothermic. Allow the mixture to stand until two distinct layers form.
-
Work-up:
-
Separate the lower aqueous layer and discard it.
-
Wash the upper organic layer (crude this compound) sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Deionized water.
-
-
After each wash, allow the layers to separate and discard the lower aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous calcium chloride to remove residual water. Swirl the flask and allow it to stand until the liquid is clear.
-
Purification: Decant or filter the dried liquid into a distillation flask. Purify the this compound by simple distillation, collecting the fraction boiling at approximately 51-52 °C.
Assessing Isotopic Purity: A Multi-faceted Analytical Approach
A comprehensive evaluation of the isotopic purity of this compound necessitates a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Understanding Isotopic Purity Metrics
It is crucial to differentiate between two key terms:
-
Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[2]
-
Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully deuterated, d₉).[2]
A starting material with 99.5% isotopic enrichment will not result in a final product where 99.5% of the molecules are the fully deuterated (d₉) species. The distribution of isotopologues follows a statistical pattern based on the enrichment of the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for determining the level of deuteration and identifying the positions of any residual protons.
-
¹H NMR Spectroscopy: This is a highly sensitive method for quantifying the small amount of residual protons in a highly deuterated sample. By integrating the signals of these residual protons against a known internal standard, the overall isotopic enrichment can be accurately determined. For this compound, any residual protons would appear as a singlet in the ¹H NMR spectrum.
-
²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing a qualitative confirmation of deuteration. The ²H NMR spectrum of this compound would show a single resonance, confirming the presence of deuterium in the tert-butyl group.
-
¹³C NMR Spectroscopy: The ¹³C spectrum will show a singlet for the quaternary carbon and a multiplet for the methyl carbons due to coupling with deuterium. The chemical shifts will be similar to the unlabeled compound, but the splitting pattern provides direct evidence of deuteration.
Expected ¹H NMR Data for this compound Analysis
| Parameter | Expected Value | Rationale |
| Chemical Shift (δ) | ~1.6 ppm | Corresponds to the chemical environment of the methyl protons in tert-butyl chloride. |
| Multiplicity | Singlet | Any residual protons would be on different methyl groups, with no adjacent protons to couple with. |
| Integration | Proportional to the amount of residual ¹H | Used to calculate the percentage of non-deuterated species. |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatile nature of tert-butyl chloride, GC-MS is the preferred method for analysis. The gas chromatograph separates the this compound from any impurities, and the mass spectrometer provides information on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Interpreting the Mass Spectrum:
The mass spectrum of unlabeled tert-butyl chloride is dominated by the fragmentation of the parent ion to form the stable tert-butyl cation ((CH₃)₃C⁺) at m/z 57. For this compound, the analogous fragment, the perdeuterated tert-butyl cation ((CD₃)₃C⁺), would have a significantly higher m/z.
Theoretical Isotopic Distribution and Fragmentation:
The molecular ion of this compound will appear as a cluster of peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The primary fragmentation will be the loss of the chlorine atom to form the perdeuterated tert-butyl cation.
Caption: A streamlined workflow for the synthesis and isotopic purity analysis of this compound.
Conclusion: Ensuring Confidence in Deuterated Compounds
The scientific value of this compound as a deuterated building block is intrinsically tied to its isotopic purity. A comprehensive analytical approach, combining the quantitative power of ¹H NMR for determining overall enrichment and the detailed isotopologue distribution provided by GC-MS, is essential for a complete characterization. By adhering to rigorous synthetic and analytical protocols, researchers can ensure the quality and reliability of their deuterated materials, leading to more accurate and reproducible scientific outcomes. This guide provides the foundational knowledge and practical insights necessary for the confident application of this compound in research and development.
References
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Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Journal of Mass Spectrometry, 57(5), e4839. Available at: [Link]
-
Gant, T. G. (2014). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 6(21), 8551-8557. Available at: [Link]
-
Scifinder. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Determination of Isotopic Purity by Accurate Mass LC/MS. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Available at: [Link]
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A Technical Guide to the Molecular Structure and Application of [2H9]-tert-Butyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of [2H9]-tert-butyl chloride (tert-butyl-d9 chloride), a deuterated isotopologue of tert-butyl chloride. We will move beyond a superficial overview to explore the molecule's structural characteristics, the scientific rationale for its synthesis and analysis, and its critical applications in mechanistic and quantitative research. This document is structured to provide not just data, but a causal understanding of why this molecule is a powerful tool in the modern laboratory.
Core Molecular Identity and Physicochemical Properties
This compound is an organochlorine compound where all nine hydrogen atoms of the tert-butyl group have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution is the defining feature of the molecule, imparting unique properties that are leveraged in advanced scientific studies while maintaining nearly identical chemical reactivity to its non-deuterated counterpart.
The molecule's formal IUPAC name is 2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane.[1] It consists of a central, quaternary carbon atom bonded to a chlorine atom and three perdeuterated methyl (-CD₃) groups. This arrangement results in a symmetric, tetrahedral geometry.[2][3]
Caption: Ball-and-stick representation of this compound.
The substitution of protium (¹H) with deuterium (²H) results in a significant increase in molecular weight compared to the unlabeled analog. This mass difference is fundamental to its application as an internal standard in mass spectrometry. Other physical properties are largely similar to standard tert-butyl chloride.
Table 1: Comparative Physicochemical Properties
| Property | This compound | tert-Butyl Chloride (unlabeled) | Rationale for Similarity/Difference |
| Molecular Formula | C₄D₉Cl | C₄H₉Cl | Isotopic substitution of H with D. |
| Molecular Weight | 101.62 g/mol [1] | 92.57 g/mol [4][5][6] | Increased mass due to 9 deuterium atoms. |
| Boiling Point | ~51 °C | 51-52 °C[6][7] | Isotopic substitution has a minimal effect on intermolecular forces and boiling point. |
| Melting Point | ~ -26 °C | -26 °C[6][7] | Crystal lattice forces are not significantly altered by deuteration. |
| Density | Heavier than 0.85 g/cm³ | 0.85 g/cm³ at 25°C[7] | The molecule is more massive for a similar volume, leading to a higher density. |
| Solubility | Miscible with organic solvents; low water solubility[5][6][7] | Miscible with organic solvents; low water solubility[5][6][7] | Polarity and intermolecular interactions remain largely unchanged. |
| Appearance | Colorless, volatile liquid[7] | Colorless, volatile liquid[6][7] | Electronic structure is unaffected by isotopic change. |
Synthesis Strategy: The S(_N)1 Pathway
The synthesis of tert-butyl chloride, and by extension its deuterated analog, is a classic example of a first-order nucleophilic substitution (S(_N)1) reaction.[8][9][10] The choice of this pathway is dictated by the structure of the substrate: tertiary alcohols readily form stable tertiary carbocations, which is the hallmark of the S(_N)1 mechanism.[6][7][9][10]
The synthesis of this compound is achieved by reacting [2H10]-tert-butanol (tert-butanol-d10) with concentrated hydrochloric acid (HCl).[6][11][12]
Reaction Workflow:
Caption: S(_N)1 reaction workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methods.[8][11][12] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a separatory funnel, combine 1 mole equivalent of [2H10]-tert-butanol with 2-3 mole equivalents of cold, concentrated hydrochloric acid.
-
Reaction: Stopper the funnel and shake the mixture for 15-20 minutes, periodically venting to release pressure. The formation of two distinct layers will be observed. The reaction proceeds readily at room temperature.[9]
-
Phase Separation: Allow the layers to separate completely. The upper, organic layer is the crude this compound product.[13] The lower layer is the aqueous acid.
-
Washing: Drain and discard the aqueous layer. Wash the organic layer sequentially with:
-
A 5% sodium bicarbonate solution to neutralize any remaining acid. Vent frequently as CO₂ is generated.
-
Water or a saturated sodium chloride solution to remove water-soluble impurities.[8]
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as calcium chloride or sodium sulfate.
-
Purification: Decant or filter the dried liquid into a distillation apparatus. Purify by simple distillation, collecting the fraction that boils at approximately 49-52°C.[11][12] The yield is typically high (78-88%).[11]
Spectroscopic and Analytical Characterization
The isotopic labeling of this compound gives it a distinct spectroscopic fingerprint, which is essential for its identification and for confirming isotopic purity.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for analyzing this molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show molecular ion peaks corresponding to the molecule containing the two major isotopes of chlorine: ³⁵Cl and ³⁷Cl. The expected m/z values will be approximately 101.1 (for C₄D₉³⁵Cl) and 103.1 (for C₄D₉³⁷Cl), with a characteristic ~3:1 intensity ratio.[14]
-
Fragmentation Pattern: The most prominent feature of the EI-MS spectrum is the base peak, which arises from the loss of the chlorine radical (•Cl). This fragmentation is highly favored because it produces the exceptionally stable, deuterated tertiary carbocation, [(CD₃)₃C]⁺.
Table 2: Key Mass Fragments for this compound
| m/z (approx.) | Ion Structure | Description |
| 101 / 103 | [C₄D₉Cl]⁺ | Molecular ion peaks (with ³⁵Cl / ³⁷Cl). |
| 66 | [(CD₃)₃C]⁺ | Base Peak. Loss of •Cl. The non-deuterated equivalent is at m/z 57.[4][14][15] |
| 48 | [C₃D₆]⁺• ? | Further fragmentation, likely involving rearrangement and loss of CD₃. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be silent. The absence of signals in the 0.9-1.5 ppm region, where the tert-butyl protons would normally appear, is a strong indicator of successful and complete deuteration. Any small peaks would signify isotopic impurity.
-
²H NMR (Deuterium NMR): A single resonance will be observed, corresponding to the nine chemically equivalent deuterium atoms. This provides a direct confirmation of the deuteration.
-
¹³C NMR: The spectrum will show two primary signals: one for the three equivalent -CD₃ carbons and one for the quaternary carbon bonded to chlorine. These signals will appear as multiplets due to coupling with deuterium (C-D coupling), in contrast to the sharp singlets seen in the unlabeled compound.
Infrared (IR) Spectroscopy
The IR spectrum is markedly different from that of standard tert-butyl chloride due to the difference in mass between hydrogen and deuterium.
-
C-D Vibrations: The C-H stretching vibrations typically found around 2880-3080 cm⁻¹ are replaced by C-D stretching vibrations at lower wavenumbers (approx. 2100-2250 cm⁻¹).[16] Similarly, C-D bending frequencies will be shifted to lower energies compared to C-H bending modes.
-
C-Cl Stretch: The characteristic absorption for the C-Cl bond remains in the fingerprint region, typically between 580-780 cm⁻¹.[16]
Field-Proven Applications
The unique properties of this compound make it an invaluable tool in several areas of chemical research.
Internal Standard for Mass Spectrometry
This is the most common application. An ideal internal standard co-elutes with the analyte during chromatography and behaves identically during sample preparation and ionization, but is clearly distinguishable by the mass spectrometer. This compound is an excellent internal standard for the quantification of unlabeled tert-butyl chloride or compounds containing a tert-butyl group because:
-
Chemical Equivalence: It has nearly identical chromatographic retention times and ionization efficiencies.
-
Mass Differentiation: Its molecular weight is significantly higher (by 9 Da), preventing any signal overlap with the analyte.
Caption: Workflow for using this compound as an internal standard.
Mechanistic Elucidation in Reaction Chemistry
The replacement of hydrogen with deuterium can influence reaction rates if the C-H (or C-D) bond is broken in the rate-determining step. This is known as the Kinetic Isotope Effect (KIE). While the C-H bonds are not broken in the rate-determining step of the S(_N)1 reaction of tert-butyl chloride itself, the deuterated molecule can be used as a tracer to follow the fate of the tert-butyl group in more complex reaction schemes without interference from other proton signals in NMR studies.[17]
Safety and Handling
This compound shares the same hazards as its non-deuterated analog.
-
Hazards: It is a highly flammable liquid and vapor (H225).[1] It is also considered an irritant.[5]
-
Handling: Use only in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.
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Core Identification and Physicochemical Properties
An In-Depth Technical Guide to [2H9]-tert-Butyl Chloride
This guide provides a comprehensive technical overview of this compound, a deuterated isotopologue of tert-butyl chloride. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its fundamental properties, synthesis, analytical characterization, and critical applications, grounding all information in established scientific principles and validated protocols.
This compound, also known as tert-butyl-d9 chloride or 2-chloro-2-methylpropane-d9, is an alkyl halide where all nine hydrogen atoms of the tert-butyl group have been replaced with deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the compound's chemical reactivity, making it an invaluable tool in various scientific domains. Its primary identifier is the CAS (Chemical Abstracts Service) number 918-20-7 [1][2][3].
The core properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 918-20-7 | [1][2][3] |
| Molecular Formula | C₄D₉Cl (or C₄²H₉Cl) | [1][3] |
| IUPAC Name | 2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane | [1][3] |
| Synonyms | tert-Butyl-d9 chloride, 2-Chloro-2-methylpropane-d9, Perdeutero-t-butyl chloride | [1][2] |
| Molecular Weight | 101.62 g/mol | [1][2][3] |
| Monoisotopic Mass | 101.0957687 Da | [1] |
| Typical Isotopic Purity | ≥98 atom % D | [2] |
| Appearance | Neat liquid | [2] |
Synthesis: A Mechanistic Approach
The synthesis of tert-butyl chloride is a classic example of a first-order nucleophilic substitution (Sₙ1) reaction, a pathway dictated by the structure of the tertiary alkyl group. The same principle governs the preparation of its deuterated analogue, typically starting from the corresponding deuterated alcohol.
The Sₙ1 Pathway: Rationale and Execution
The reaction proceeds by converting [2H10]-tert-butyl alcohol ([2H10]-tert-butanol) into this compound using a source of hydrogen chloride, often concentrated hydrochloric acid.[4][5][6] The choice of the Sₙ1 mechanism is not arbitrary; it is a direct consequence of the substrate's structure. The tertiary carbon atom readily stabilizes the formation of a carbocation intermediate through hyperconjugation and inductive effects, making this low-energy pathway highly favorable over a sterically hindered Sₙ2 attack.[5][7]
The mechanism unfolds in three key steps:
-
Protonation: The hydroxyl group of the alcohol is protonated by the acid, forming a deuterated tert-butyloxonium ion. This step is critical as it converts the poor leaving group (-OH) into an excellent leaving group (D₂O).[5][7]
-
Carbocation Formation: The deuterated water molecule departs, leaving behind a relatively stable tertiary carbocation, (CD₃)₃C⁺. This is the unimolecular, rate-determining step of the reaction.[5]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a potent nucleophile, rapidly attacks the electrophilic carbocation to form the final product, this compound.[5][7]
Experimental Protocol: Synthesis and Purification
This protocol is adapted from established methods for the synthesis of the non-deuterated analogue.[8][9] All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a separatory funnel, combine 1 mole equivalent of [2H10]-tert-butyl alcohol with ~3 mole equivalents of cold, concentrated hydrochloric acid.
-
Reaction Execution: Stopper the funnel and shake the mixture for 20-30 minutes, periodically venting to release pressure. The reaction proceeds readily at room temperature.[5]
-
Phase Separation: Allow the mixture to stand until two distinct layers form. The upper organic layer is the crude this compound, while the lower layer is the aqueous acid.[4]
-
Workup - Aqueous Wash: Drain and discard the lower aqueous layer. Wash the organic layer sequentially with:
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride or sodium sulfate to remove residual water.[9]
-
Purification: Decant or filter the dried liquid into a distillation apparatus and purify by simple distillation. Collect the fraction boiling at approximately 49-52 °C (the boiling point of the non-deuterated analogue is ~51 °C).[9][10]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a definitive technique for confirming the structure. The fragmentation pattern of this compound is predictable and distinct from its non-deuterated counterpart.
-
Molecular Ion (M⁺): The molecular ion peak will appear at m/z 101 (for the C₄D₉³⁵Cl isotope) and m/z 103 (for the C₄D₉³⁷Cl isotope), reflecting the natural 3:1 abundance of chlorine isotopes.
-
Base Peak: The most significant fragmentation is the loss of the chlorine radical (Cl•) to form the highly stable deuterated tert-butyl cation, [(CD₃)₃C]⁺ . This will result in a base peak at m/z 66 . This is a clear diagnostic marker, as the corresponding peak for non-deuterated tert-butyl chloride is at m/z 57.[11][12]
| Ion Fragment | Structure | Expected m/z (for ³⁵Cl) |
| Molecular Ion | [C₄D₉Cl]⁺ | 101 (and 103 for ³⁷Cl) |
| [M - Cl]⁺ | [(CD₃)₃C]⁺ | 66 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for confirming the isotopic purity of the compound.
-
¹H NMR: In a highly enriched sample (>98 atom % D), the proton NMR spectrum should show virtually no signals corresponding to the tert-butyl group. Any small, residual peaks can be used to quantify the level of isotopic enrichment.
-
²H NMR (Deuterium NMR): A single resonance will confirm the presence and chemical environment of the deuterium nuclei.
-
¹³C NMR: The spectrum will show two signals, one for the three equivalent methyl carbons (-CD₃) and one for the quaternary carbon, both coupled to deuterium.
Core Applications in Scientific Research
The unique properties of this compound make it a versatile reagent in several areas of advanced chemical and pharmaceutical research.[13]
Mechanistic Elucidation via Kinetic Isotope Effect (KIE)
One of the most powerful applications of deuteration is in studying reaction mechanisms. The C-D bond is stronger than the C-H bond. If a C-H bond is broken during the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. This phenomenon, the Kinetic Isotope Effect (KIE), provides direct evidence of bond cleavage in the transition state. While the synthesis of this compound itself is an Sₙ1 reaction where no C-H/C-D bond is broken in the rate-determining step, the compound can be used as a starting material to synthesize more complex molecules for subsequent KIE studies.[13]
Stable Isotope Labeling and Tracer Studies
This compound serves as an efficient building block for introducing a deuterated tert-butyl group into larger molecules.[3] This "heavy" tag allows researchers to trace the molecule's path through complex biological systems or chemical reaction pathways using techniques like mass spectrometry or NMR, without altering its fundamental chemical behavior.[14]
Internal Standards for Quantitative Analysis
In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and has nearly identical ionization efficiency but is mass-shifted to avoid signal overlap. This compound is an excellent internal standard for the precise quantification of its non-deuterated analogue, tert-butyl chloride, or other compounds containing a tert-butyl moiety.
Safety, Handling, and Storage
As with its non-deuterated counterpart, this compound requires careful handling due to its hazardous properties.
-
Hazards: It is a highly flammable liquid and vapor.[1][15] Vapors may form an explosive mixture with air. It may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[15]
-
Handling: All manipulations should be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][15] It should be stored away from strong oxidizing agents and strong bases.[15] Recommended long-term storage is often at refrigerator temperatures (2-8°C).[3]
Conclusion
This compound (CAS 918-20-7) is more than just a heavy version of a common alkyl halide. It is a precision tool for the modern scientist. Its utility in elucidating reaction mechanisms, serving as a tracer in complex systems, and enabling accurate quantification makes it an indispensable reagent in both academic and industrial research. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is paramount to leveraging its full scientific potential.
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Methodological & Application
Application Note: [2H9]-tert-butyl Chloride as a High-Precision Internal Standard for Quantitative NMR Spectroscopy
Introduction: The Pursuit of Precision in Quantitative NMR
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method, offering direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. This unique characteristic allows for the precise determination of substance concentration and purity without the need for identical reference standards for each analyte. The accuracy of qNMR, however, is fundamentally reliant on the quality and suitability of the Internal Standard (IS) used.[1] An ideal IS provides a stable, reliable reference point against which the analyte's signals can be accurately compared.
This guide introduces [2H9]-tert-butyl chloride (perdeuterated-tert-butyl chloride) as a specialized internal standard for ¹H qNMR. While the use of a deuterated compound as a ¹H NMR standard may seem counterintuitive, its utility lies in the certified, minute quantity of residual protons. This unique feature allows for the introduction of a sharp, singlet reference signal with a minimal spectral footprint, making it an exceptional choice for assays where analyte signals are weak or spectral crowding is a concern. We will explore the theoretical underpinnings, practical applications, and detailed protocols for leveraging this standard to achieve high-accuracy quantitative results.
Foundational Principles: What Defines an Elite Internal Standard?
The selection of an internal standard is the cornerstone of a robust qNMR method.[2] The choice is governed by a set of stringent physicochemical criteria that ensure the integrity of the final quantitative result. This compound has been selected for this role because it excels in these critical areas:
-
Signal Simplicity and Position: An IS should produce a simple, sharp signal, preferably a singlet, to facilitate accurate integration.[3] Furthermore, this signal must appear in a region of the spectrum free from analyte or impurity resonances. The residual proton signal of this compound manifests as a sharp singlet in a relatively uncongested upfield region.
-
Chemical Inertness: The standard must be non-reactive with the analyte, the solvent, and itself under the experimental conditions.[1] As a saturated alkyl halide, tert-butyl chloride exhibits excellent chemical stability.
-
High Purity: The IS must have a certified, high chemical and isotopic purity. Any impurities in the standard will introduce errors in the quantification.[2] For this compound, the precise, certified isotopic enrichment level is what allows for accurate quantification based on its residual proton signal.
-
Solubility: Complete and consistent solubility in the deuterated solvent is mandatory to avoid sample inhomogeneities that can lead to broadened lineshapes and inaccurate integrals.[2][3]
-
Handling Characteristics: The ideal standard should be non-hygroscopic and non-volatile to allow for accurate and repeatable weighing.[3] While tert-butyl chloride is volatile (Boiling Point: 51°C), this can be managed with proper protocols, such as the use of stock solutions.[1][4]
The logical relationship between these properties and the resulting analytical reliability is paramount. The following diagram illustrates how the attributes of this compound establish it as a trustworthy standard.
Caption: Logical framework for the utility of this compound in qNMR.
Physicochemical Properties and Data
A thorough understanding of the standard's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₄D₉Cl | [5] |
| Molecular Weight | 101.62 g/mol | [5] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 51 °C | [4] |
| ¹H Chemical Shift | ~1.6 ppm (in CDCl₃) | [6] |
| ¹H Signal (Residual) | Singlet | [6] |
Note: The exact chemical shift can vary slightly depending on the solvent, concentration, and temperature.[7][8]
Detailed Experimental Protocol for ¹H qNMR
This section provides a step-by-step protocol for using this compound as an internal standard. Adherence to this methodology is critical for achieving accurate and reproducible results.
Workflow Overview
Caption: Standard workflow for qNMR using the internal standard method.
Step 1: Preparation of a Stock Solution (Recommended)
Due to the volatility of tert-butyl chloride, direct weighing of small quantities for each sample can introduce significant errors. Preparing a stock solution is a superior method that enhances precision.
-
Select a Solvent: Choose a deuterated solvent in which both the analyte and the standard are highly soluble (e.g., Chloroform-d, Benzene-d6).
-
Accurate Weighing: Using a calibrated analytical microbalance (readability of 0.001 mg is preferred), accurately weigh a larger quantity of this compound (e.g., 20-30 mg) into a volumetric flask.[1]
-
Dissolution: Add the chosen deuterated solvent to the flask, ensuring the standard dissolves completely. Fill to the calibration mark to create a stock solution of known concentration (mg/mL).
Step 2: Sample Preparation
-
Weigh Analyte: Accurately weigh the analyte (typically 5-25 mg for small molecules) into a clean vial.[9]
-
Add Internal Standard: Using a calibrated gas-tight syringe (e.g., Hamilton syringe), transfer a precise volume of the this compound stock solution into the vial containing the analyte.[1] The volume added should be chosen to provide a standard-to-analyte signal integral ratio that is optimal for the spectrometer's dynamic range.
-
Homogenize: Ensure the sample is completely dissolved and the solution is homogeneous. Gentle vortexing may be required.[10]
-
Transfer: Transfer the final solution into a high-quality, clean NMR tube to a standard height (typically 4-5 cm).[9][10]
Step 3: NMR Data Acquisition
Quantitative accuracy is impossible without appropriate acquisition parameters. The goal is to ensure full magnetization recovery between scans and to prevent signal artifacts.
| Parameter | Recommended Setting | Rationale |
| Pulse Program | Simple 90° pulse (e.g., 'zg' on Bruker) | Avoids complexities and potential quantification biases of more advanced pulse sequences.[1] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing peak | CRITICAL: Ensures complete relaxation of all nuclei, preventing signal saturation and ensuring integrals are directly proportional to concentration. T₁ can be measured using an inversion-recovery experiment. |
| Receiver Gain (RG) | Set manually to avoid ADC overflow | Automatic gain can lead to clipping of intense signals (like the solvent peak), which distorts the entire spectrum and compromises the baseline.[1] |
| Number of Scans (NS) | 16 to 128 (or more) | Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the smallest peak being integrated. |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution to accurately define the peak shapes. |
Step 4: Data Processing and Calculation
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz is typical) to improve S/N without significantly distorting peak shape.
-
Phase Correction: Carefully and accurately phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated peaks.
-
Integration: Manually define the integration limits for the chosen analyte signal and the residual signal of the this compound. The limits should encompass the entire peak, typically extending to where the signal returns to the baseline.
-
Calculation of Purity: The mass purity of the analyte is calculated using the following formula, which is a cornerstone of qNMR analysis:
Purity (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd
Where:
-
Ix, Istd : Integrals of the analyte and standard signals.
-
Nx, Nstd : Number of protons generating the analyte and standard signals. For the standard, this is based on the residual proton specification.
-
Mx, Mstd : Molecular weights of the analyte and standard.
-
mx, mstd : Masses of the analyte and standard.
-
Pstd : Purity of the internal standard (from the certificate of analysis).
-
Troubleshooting and Best Practices
-
Peak Overlap: If the standard's residual signal overlaps with an analyte signal, change the deuterated solvent. Aromatic solvents like Benzene-d6 can induce significant shifts compared to Chloroform-d, often resolving overlaps.[1]
-
Poor Lineshape: If lineshapes are broad, ensure the sample is fully dissolved and free of particulate matter.[9] Re-shimming the spectrometer is also essential.
-
Stability Check: For novel analytes, it is prudent to verify the stability of the sample mixture. Acquire a spectrum immediately after preparation and again after several hours to ensure no degradation or reaction between the analyte and standard has occurred.
Conclusion
This compound is a powerful and highly specialized internal standard for quantitative ¹H NMR. Its principal advantage—a minimal spectral footprint derived from a certified residual proton signal—makes it an invaluable tool for complex samples or low-concentration analytes where traditional protonated standards would obscure the spectrum. By adhering to the rigorous protocols for sample preparation, data acquisition, and processing outlined in this guide, researchers can leverage the unique properties of this standard to achieve quantitative results with the highest levels of accuracy, precision, and confidence.
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass.
- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Pure Chemical Corporation.
- Let's try doing quantitative NMR. (n.d.). JEOL Ltd.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- How to Prepare Samples for NMR. (n.d.). ResearchGate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Application Notes and Protocols for the Synthesis of Tert-Butyl Chloride. (n.d.). Benchchem.
- Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers. (n.d.). Benchchem.
- A simple protocol for the production of highly deuterated proteins for biophysical studies. (n.d.). National Institutes of Health.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). eLife.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. (n.d.). National Institutes of Health.
- NMR studies of the molecular dynamics of tert-butyl chloride confined in the mesoporous molecular sieve MCM-41. (n.d.). RSC Publishing.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- 1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. (n.d.). Doc Brown's Chemistry.
- Tert-Butyl Chloride: Properties & Spectrum. (n.d.). Scribd.
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- 6. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. scs.illinois.edu [scs.illinois.edu]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinetic Isotope Effect Studies Using [2H9]-tert-Butyl Chloride
Introduction: Unveiling Reaction Mechanisms with Isotopic Probes
In the intricate world of chemical kinetics and reaction mechanism elucidation, the kinetic isotope effect (KIE) stands out as a powerful and sensitive tool.[1] The KIE manifests as a change in the rate of a chemical reaction upon replacing an atom in a reactant with one of its heavier isotopes. This phenomenon, rooted in the principles of quantum mechanics, provides profound insights into the nature of the rate-determining step of a reaction. Specifically, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) has become a cornerstone of mechanistic studies in organic chemistry and is increasingly leveraged in drug development to enhance metabolic stability.[2][3][4]
This guide provides a comprehensive overview and detailed protocols for the use of perdeuterated tert-butyl chloride, [2H9]-tert-butyl chloride ((CD₃)₃CCl), in kinetic isotope effect studies. The solvolysis of tert-butyl chloride is a classic textbook example of a first-order nucleophilic substitution (Sₙ1) reaction, proceeding through a planar carbocation intermediate.[5] By comparing the rate of solvolysis of tert-butyl chloride with its deuterated counterpart, we can probe the subtle electronic effects that influence the stability of the transition state leading to this intermediate. This study focuses on a secondary kinetic isotope effect, where the isotopically substituted bonds are not directly broken in the rate-determining step.
Theoretical Framework: The Secondary Kinetic Isotope Effect and Hyperconjugation
In the Sₙ1 solvolysis of tert-butyl chloride, the rate-determining step is the ionization of the C-Cl bond to form a tert-butyl carbocation and a chloride ion.[5][6]
(CH₃)₃C-Cl → (CH₃)₃C⁺ + Cl⁻ (slow, rate-determining)
The hydrogens on the methyl groups are not directly involved in this bond cleavage. Therefore, any observed KIE upon replacing these hydrogens with deuterium is classified as a secondary kinetic isotope effect.
The magnitude and direction of the secondary KIE provide valuable information about changes in hybridization and bonding at the transition state. In the case of tert-butyl chloride solvolysis, a "normal" secondary KIE (kH/kD > 1) is expected. This is primarily attributed to the phenomenon of hyperconjugation .[1]
In the ground state of tert-butyl chloride, the C-H bonds of the methyl groups can donate electron density into the σ* antibonding orbital of the C-Cl bond. In the transition state, as the C-Cl bond lengthens and the carbon atom approaches sp² hybridization, the p-orbital of the incipient carbocation develops. This allows for more effective hyperconjugative stabilization from the adjacent C-H σ-bonds.
A C-D bond has a lower zero-point energy and is effectively shorter and stronger than a C-H bond. Consequently, the C-D bond is a poorer electron donor for hyperconjugation. This means that the transition state for the solvolysis of this compound is less stabilized by hyperconjugation compared to that of the non-deuterated compound. This difference in stabilization leads to a slightly higher activation energy for the deuterated substrate, resulting in a slower reaction rate and a kH/kD ratio greater than 1.
Synthesis of this compound
The synthesis of this compound is readily achieved by reacting commercially available [2H10]-tert-butanol with concentrated hydrochloric acid. This Sₙ1 reaction proceeds through a deuterated carbocation intermediate.
Materials and Equipment:
-
[2H10]-tert-butanol ((CD₃)₃COD)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flasks
-
Stir plate and stir bar
-
Distillation apparatus
Protocol:
-
In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar, place 5 mL of [2H10]-tert-butanol.
-
Cool the flask in an ice bath and slowly add 13 mL of concentrated hydrochloric acid while stirring.[3]
-
Continue stirring the mixture in the ice bath for 15-20 minutes.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate. The upper organic layer is the desired this compound.
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
6 mL of saturated aqueous sodium chloride solution.
-
6 mL of saturated aqueous sodium bicarbonate solution (vent the separatory funnel frequently to release CO₂ pressure).
-
6 mL of saturated aqueous sodium chloride solution.[3]
-
-
After the final wash, drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous calcium chloride to the this compound to dry it. Swirl the flask gently and let it stand for 10-15 minutes.
-
If the product is to be purified further, decant the dried liquid into a distillation apparatus and collect the fraction boiling at approximately 50-52 °C.[2]
-
Confirm the isotopic purity of the product using NMR or mass spectrometry.
The same procedure should be followed using non-deuterated tert-butanol to synthesize the tert-butyl chloride for the control experiment.
Kinetic Isotope Effect Study: Solvolysis of tert-Butyl Chloride
The solvolysis of tert-butyl chloride in a mixed solvent system (e.g., ethanol/water) produces tert-butanol and hydrochloric acid. The rate of the reaction can be conveniently monitored by titrating the produced HCl with a standardized solution of sodium hydroxide.[4][7]
Experimental Workflow Diagram
Caption: Experimental workflow for the KIE study.
Materials and Equipment:
-
This compound and tert-butyl chloride
-
50:50 (v/v) ethanol/water solvent mixture
-
Standardized ~0.04 M sodium hydroxide (NaOH) solution
-
Acetone (for quenching)
-
Bromothymol blue indicator solution
-
Burette, pipettes, and volumetric flasks
-
Constant temperature water bath
-
Stopwatch
Protocol:
-
Reaction Setup:
-
Pipette 100 mL of the 50:50 ethanol/water solvent into a 250 mL Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator.
-
Place the flask in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate.
-
-
Initiation of the Reaction:
-
Accurately weigh approximately 0.2 g of tert-butyl chloride into a small vial and record the mass.
-
At time t=0, rapidly add the tert-butyl chloride to the solvent mixture and start the stopwatch. Swirl the flask to ensure complete mixing.
-
-
Monitoring the Reaction:
-
The reaction produces HCl, which will cause the indicator to change from blue to yellow.
-
As the solution turns yellow, immediately add a known volume (e.g., 1.00 mL) of the standardized NaOH solution from a burette. The solution should turn blue again. Record the time at which the solution turns yellow again.
-
Repeat this process, recording the time for each successive addition of a known volume of NaOH, until the reaction has proceeded for a significant duration (e.g., 60-90 minutes).
-
-
"Infinite" Time Point:
-
To determine the initial concentration of the tert-butyl chloride, an "infinite" time point is required. This is achieved by allowing a separate, identical reaction mixture to proceed to completion (e.g., by heating it gently for an hour or letting it stand overnight).
-
Titrate this completed reaction mixture with the standardized NaOH solution to determine the total amount of HCl produced, which corresponds to the initial amount of tert-butyl chloride.
-
-
Repeat for the Deuterated Compound:
-
Thoroughly clean and dry all glassware.
-
Repeat steps 1-4 using an equimolar amount of this compound.
-
Data Analysis and Interpretation
The solvolysis of tert-butyl chloride is a first-order reaction, so its rate law is:
Rate = k[RCl]
The integrated rate law for a first-order reaction is:
ln[RCl]t = -kt + ln[RCl]₀
where:
-
[RCl]t is the concentration of tert-butyl chloride at time t.
-
k is the first-order rate constant.
-
[RCl]₀ is the initial concentration of tert-butyl chloride.
Step-by-Step Calculation of the Rate Constant (k):
-
Calculate the initial moles of RCl: From the "infinite" time point titration, the total volume of NaOH used corresponds to the initial moles of tert-butyl chloride.
-
Moles RCl₀ = Moles NaOH (total) = Molarity NaOH × Volume NaOH (total)
-
-
Calculate moles of RCl at each time point (t):
-
Moles HCl produced at t = Molarity NaOH × Volume NaOH added at t
-
Moles RCl remaining at t = Moles RCl₀ - Moles HCl produced at t
-
-
Calculate the concentration of RCl at each time point ([RCl]t):
-
Since the volume of the reaction mixture is constant, the concentration is proportional to the number of moles. For the purpose of determining the rate constant, we can use the moles of RCl remaining.
-
-
Plot the data: Create a plot of ln(Moles RCl remaining) versus time (t) in seconds.
-
Determine the rate constant (k): The data should yield a straight line. The slope of this line is equal to -k.[7] Perform a linear regression to find the slope. The rate constant, k, will have units of s⁻¹.
-
Calculate kH and kD: Perform this analysis for both the non-deuterated (to find kH) and the deuterated (to find kD) experiments.
-
Calculate the Kinetic Isotope Effect (KIE):
-
KIE = kH / kD
-
Expected Results and Interpretation
| Isotope | Expected Relative Rate | Expected KIE (kH/kD) |
| (CH₃)₃CCl | Faster | \multirow{2}{*}{~1.1 - 1.3} |
| (CD₃)₃CCl | Slower |
The expected KIE for the solvolysis of this compound is in the range of 1.1 to 1.3 at 25 °C. This value is consistent with a secondary kinetic isotope effect arising from the differential hyperconjugative stabilization of the transition state. A value in this range provides strong evidence for a mechanism involving the formation of a carbocation in the rate-determining step.
Mechanism and KIE Rationale Diagram
Caption: Sₙ1 mechanism and the origin of the secondary KIE.
Applications in Drug Development
Understanding KIE is not merely an academic exercise. In pharmaceutical research, metabolic instability is a major reason for drug candidate failure. Many drug molecules are metabolized by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds.[8] By strategically replacing a metabolically labile hydrogen with deuterium, the rate of metabolism at that position can be significantly reduced due to the primary kinetic isotope effect. This "deuterium-for-hydrogen" switch can lead to improved pharmacokinetic profiles, such as longer half-lives and reduced formation of toxic metabolites.[2][3] While the study of this compound involves a secondary KIE, the principles of isotopic substitution and its effect on reaction rates are fundamental to this modern drug design strategy.
References
-
Frisone, G. J., & Thornton, E. R. (1964). ISOTOPE EFFECTS FOR SOLVOLYSIS OF t-BUTYL CHLORIDE AND t-BUTYL-d
CHLORIDE IN SOLVENT MIXTURES OF CONSTANT IONIZING POWER. Journal of the American Chemical Society (U.S.), 86. [Link] -
Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398–404. [Link]
-
Guengerich, F. P. (2009). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in molecular biology (Clifton, N.J.), 547, 161–173. [Link]
-
Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
-
Studylib. (n.d.). Solvolysis of tert-Butyl Chloride: Kinetics Experiment. Retrieved from [Link]
-
Norris, J. F., & Olmsted, A. W. (n.d.). tert.-BUTYL CHLORIDE. Organic Syntheses. Retrieved from [Link]
-
One Part of Chemistry. (2011). Synthesis of Tert-Butyl Chloride. Retrieved from [Link]
-
OChem Praktikum. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]
-
Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. Retrieved from [Link]
-
SlideServe. (2014). Calculations for Exp.1: Solvolysis of tert Butyl Chloride. Retrieved from [Link]
-
YouTube. (2022). AP12.20 C13 Rate law from a Mechanism and the rate constant. Retrieved from [Link]
-
YouTube. (2018). SN1 Mechanism in Organic Chemistry. Retrieved from [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 4. amherst.edu [amherst.edu]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. studylib.net [studylib.net]
- 8. scribd.com [scribd.com]
[2H9]-tert-Butyl Chloride: A Comprehensive Guide to its Application as a Deuterated Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Deuterium in Chemical Synthesis
In the landscape of modern chemical research and pharmaceutical development, the subtle substitution of hydrogen with its stable, heavy isotope, deuterium (²H or D), offers profound advantages. This isotopic labeling, particularly in the form of deuterated reagents, has become an indispensable tool for elucidating reaction mechanisms, enhancing the metabolic stability of drug candidates, and providing superior internal standards for analytical quantification. [2H9]-tert-butyl chloride, a perdeuterated analog of tert-butyl chloride, stands out as a versatile and powerful reagent for introducing the deuterated tert-butyl moiety into a wide array of molecules.
The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the kinetic isotope effect (KIE), where the cleavage of a C-D bond can be significantly slower than that of a C-H bond in the rate-determining step of a reaction.[1] This phenomenon can be strategically exploited to probe reaction mechanisms and to slow down metabolic degradation of drug molecules at specific sites, potentially improving their pharmacokinetic profiles.[2] Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards in mass spectrometry-based analyses, allowing for highly accurate quantification of their non-deuterated counterparts.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a deuterated alkylating agent. We will delve into its synthesis, key applications, and the underlying scientific principles that make it a valuable tool in the modern laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling and use. The following table summarizes its key properties.
| Property | Value | Source |
| Chemical Formula | C₄D₉Cl | PubChem |
| Molecular Weight | 101.62 g/mol | PubChem |
| CAS Number | 918-20-7 | PubChem |
| Appearance | Colorless liquid | - |
| Boiling Point | ~51 °C (similar to non-deuterated) | - |
| Density | ~0.85 g/mL (similar to non-deuterated) | - |
| Solubility | Miscible with common organic solvents | - |
| Isotopic Purity | Typically ≥98 atom % D | Commercial Suppliers |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. The most common laboratory preparation is analogous to the synthesis of non-deuterated tert-butyl chloride, involving the reaction of [2H10]-tert-butanol with a chloride source, typically hydrochloric acid. The reaction proceeds via a first-order nucleophilic substitution (Sₙ1) mechanism.[3][4]
Reaction Scheme:
(CD₃)₃COD + DCl → (CD₃)₃CCl + D₂O
Detailed Protocol: Synthesis from [2H10]-tert-Butanol and DCl
Materials:
-
[2H10]-tert-Butanol ([2H]-tert-butanol-d10)
-
Deuterium chloride (DCl) solution in D₂O (e.g., 35 wt. %)
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution (prepared with D₂O if isotopic purity is critical)
-
Deuterated water (D₂O)
Equipment:
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine [2H10]-tert-butanol and a stoichiometric excess of deuterium chloride solution in D₂O. The reaction is typically performed at room temperature or with gentle cooling in an ice bath.
-
Stir the mixture vigorously for 15-30 minutes. The formation of two layers should be observed.
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate completely. The upper organic layer is the desired this compound.
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.
-
Wash the organic layer with D₂O to remove any water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.
-
Decant or filter the dried liquid into a clean, dry distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction boiling at approximately 51 °C.
Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Deuterium chloride is corrosive.
Applications of this compound in Organic Synthesis
This compound serves as an efficient reagent for introducing the perdeuterated tert-butyl group into various organic molecules. The bulky and lipophilic nature of the tert-butyl group can significantly influence the properties of the parent molecule, while the deuterium labeling provides a powerful tool for mechanistic and metabolic studies.
Friedel-Crafts Alkylation of Aromatic Compounds
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an alkyl halide. This compound is an excellent substrate for this reaction due to the stability of the intermediate deuterated tert-butyl carbocation, which minimizes the risk of rearrangement.
Reaction Scheme:
Ar-H + (CD₃)₃CCl --(Lewis Acid)--> Ar-C(CD₃)₃ + HCl
General Protocol for Friedel-Crafts Alkylation:
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
This compound
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃), ferric chloride (FeCl₃))
-
Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)
-
Ice-cold water
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in the anhydrous solvent.
-
Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions.
-
Add this compound dropwise from the dropping funnel to the stirred mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation, recrystallization, or column chromatography.
Figure 1: General workflow for Friedel-Crafts alkylation.
N-Alkylation of Amines
The direct N-tert-butylation of amines with tert-butyl chloride can be challenging due to the basicity of the amine promoting elimination (E2) over substitution (Sₙ1). However, under specific conditions, particularly with less basic aromatic amines, N-alkylation can be achieved.
General Protocol for N-Alkylation of Aromatic Amines:
Materials:
-
Aromatic amine
-
This compound
-
Lewis acid or other catalyst (e.g., Cu(OTf)₂)
-
Anhydrous solvent (e.g., nitromethane)
-
Base (if required, e.g., a non-nucleophilic base)
Procedure:
-
To a solution of the aromatic amine in an anhydrous solvent, add the catalyst.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with an appropriate aqueous solution (e.g., ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the N-deuterated-tert-butylated amine by column chromatography.
Synthesis of Deuterated tert-Butyl Ethers
The synthesis of tert-butyl ethers from alcohols and tert-butyl chloride is typically performed under basic conditions via a Williamson ether synthesis-type reaction. However, due to the propensity of tert-butyl chloride to undergo elimination, this method is more effective with primary and secondary alcohols. For tertiary alcohols, alternative methods are often preferred.
General Protocol for Synthesis of tert-Butyl Ethers:
Materials:
-
Alcohol
-
This compound
-
Strong base (e.g., sodium hydride)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Cool the solution in an ice bath and add the strong base portion-wise.
-
Allow the mixture to stir until the evolution of hydrogen gas ceases.
-
Add this compound to the alkoxide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the deuterated tert-butyl ether by distillation or chromatography.
Mechanistic Insights: The Kinetic Isotope Effect (KIE)
The replacement of hydrogen with deuterium in this compound has a notable effect on its reactivity, particularly in Sₙ1 reactions. The rate-determining step in an Sₙ1 reaction of tert-butyl chloride is the cleavage of the C-Cl bond to form a carbocation. While there is no primary KIE for the C-Cl bond cleavage, a secondary KIE is observed due to the deuteration of the methyl groups (β-deuterium isotope effect).
The C-D bond is stronger and has a lower zero-point energy than the C-H bond. In the transition state leading to the carbocation, the hybridization of the central carbon changes from sp³ to sp², and the C-H(D) bonds of the methyl groups are involved in hyperconjugation to stabilize the developing positive charge. This change in bonding and hybridization leads to a slight slowing of the reaction rate for the deuterated compound compared to its non-deuterated counterpart. The magnitude of the β-deuterium isotope effect for the solvolysis of tert-butyl chloride is typically in the range of kH/kD ≈ 1.1-1.3 per deuterium atom, resulting in a significant cumulative effect for the nona-deuterated compound.[5]
Figure 2: Sₙ1 reaction pathway and the influence of deuteration.
Application as an Internal Standard in Mass Spectrometry
One of the most valuable applications of this compound is in the synthesis of deuterated internal standards for quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and has a similar ionization efficiency, but a different mass-to-charge ratio (m/z). [2H9]-tert-butylated compounds are excellent internal standards as they are chemically identical to their non-deuterated analogs, ensuring similar chromatographic behavior and ionization response, while the nine deuterium atoms provide a significant mass shift (9 Da), preventing isotopic overlap.
Workflow for using a [2H9]-tert-butylated internal standard:
-
Synthesize the [2H9]-tert-butylated analog of the analyte of interest using this compound.
-
Purify and characterize the deuterated standard to confirm its chemical and isotopic purity.
-
Prepare a stock solution of the deuterated internal standard at a known concentration.
-
Spike a known amount of the internal standard into all calibration standards, quality control samples, and unknown samples.
-
Analyze the samples by LC-MS, monitoring the transitions for both the analyte and the deuterated internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Insights and Synthetic Protocols for Friedel-Crafts Alkylation using [2H9]-tert-Butyl Chloride
Abstract
This application note provides a comprehensive guide to the Friedel-Crafts alkylation of aromatic compounds using the isotopically labeled reagent, [2H9]-tert-butyl chloride. The use of deuterated reagents is a powerful technique for elucidating reaction mechanisms, studying kinetic isotope effects (KIEs), and synthesizing labeled internal standards for mass spectrometry-based analysis in drug metabolism and pharmacokinetic (DMPK) studies. We present a detailed protocol, mechanistic considerations, and expert insights for researchers, chemists, and drug development professionals. The methodologies described herein are designed to be robust, reproducible, and self-validating, ensuring high scientific integrity.
Introduction: The Significance of Isotopic Labeling in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation, first reported in 1877, remains a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction typically involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. While seemingly straightforward, the reaction is often complicated by issues such as polyalkylation and carbocation rearrangements.
The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle yet powerful tool for probing the reaction pathway. This compound serves as an ideal reagent for such studies. The nine deuterium atoms do not significantly alter the electronic properties of the tert-butyl group, but their increased mass can influence the rates of reactions involving C-H (or C-D) bond cleavage, a phenomenon known as the kinetic isotope effect. More commonly in this specific reaction, the deuterated group acts as a "heavy" tag, allowing for precise tracking of the alkyl fragment in complex mixtures and biological systems using mass spectrometry.
This guide will focus on the practical application of this compound in the alkylation of a model aromatic substrate, toluene, catalyzed by aluminum chloride (AlCl₃).
Reaction Mechanism and the Role of Deuteration
The generally accepted mechanism for the Friedel-Crafts alkylation with tert-butyl chloride proceeds through the formation of a tert-butyl carbocation.
-
Carbocation Formation: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from this compound to form a stable [2H9]-tert-butyl carbocation and a complex anion (AlCl₄⁻).
-
Electrophilic Attack: The electron-rich aromatic ring (toluene) acts as a nucleophile, attacking the electrophilic carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the arenium ion to restore aromaticity, yielding the deuterated product and regenerating the catalyst.
The use of a deuterated alkylating agent does not typically induce a primary kinetic isotope effect in the rate-determining step (electrophilic attack), but it is invaluable for confirming the identity and structure of the product via mass spectrometry and NMR spectroscopy.
Caption: Mechanism of Friedel-Crafts Alkylation with this compound.
Experimental Protocol: Synthesis of 4-tert-Butyl(d9)-toluene
This protocol details the alkylation of toluene. Toluene is an activated aromatic ring and favors substitution at the ortho and para positions. Due to steric hindrance from the bulky tert-butyl group, the para product is significantly favored.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound (d9-tBuCl) | 98 atom % D | Sigma-Aldrich | Corrosive, handle in a fume hood. |
| Toluene | Anhydrous, 99.8% | Acros Organics | Must be dry. Use a new sealed bottle or dry over sodium/benzophenone. |
| Aluminum chloride (AlCl₃) | Anhydrous, powder | Alfa Aesar | Highly hygroscopic and reacts violently with water. Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, 99.8% | Fisher Scientific | Reaction solvent. Must be dry. |
| Hydrochloric acid (HCl) | 1 M solution | VWR | For quenching the reaction. |
| Saturated sodium bicarbonate | ACS Grade | - | For neutralization. |
| Anhydrous magnesium sulfate | ACS Grade | - | For drying the organic layer. |
3.2. Equipment
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.3. Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
System Preparation: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar) to prevent atmospheric moisture contamination.
-
Reagent Addition: In a glovebox or under a positive pressure of inert gas, carefully weigh anhydrous aluminum chloride (1.33 g, 10 mmol) and add it to the reaction flask. Add anhydrous toluene (0.92 g, 10 mmol) and 20 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes until the temperature equilibrates to 0°C. Causality: This initial cooling is critical to control the initial exotherm upon addition of the alkylating agent, minimizing side reactions.
-
Alkylating Agent Addition: Dissolve this compound (1.07 g, 10 mmol) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing 50 g of crushed ice and 10 mL of 1 M HCl. Trustworthiness: This step must be performed slowly in a well-ventilated fume hood as the quenching of AlCl₃ is highly exothermic and releases HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally 30 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh DCM.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Analysis: Analyze the crude product by ¹H NMR, ¹³C NMR, and GC-MS to determine purity, yield, and confirm the incorporation of the deuterated tert-butyl group.
Data Analysis and Characterization
The primary validation of this protocol is the confirmation of the product structure and isotopic incorporation.
4.1. Mass Spectrometry (GC-MS)
-
Expected Product (C₁₁H₇D₉): Molecular Weight = 153.3 g/mol .
-
Non-Deuterated Analog (C₁₁H₁₆): Molecular Weight = 148.25 g/mol .
-
The mass spectrum should show a molecular ion (M⁺) peak at m/z = 153. A successful reaction will show a near-complete shift from the m/z of the non-deuterated analog. The isotopic purity can be assessed by the relative intensities of the M⁺ and M-1 peaks.
4.2. NMR Spectroscopy
-
¹H NMR: The most striking feature will be the near-complete absence of the characteristic singlet for the tert-butyl protons, which typically appears around 1.3 ppm. The aromatic protons of the toluene moiety will be visible.
-
²H NMR (Deuterium NMR): A single resonance should be observed in the aliphatic region, confirming the presence of deuterium on the tert-butyl group.
-
¹³C NMR: The carbon signals for the tert-butyl group will appear as multiplets due to C-D coupling, providing further evidence of successful deuteration.
Table 1: Comparison of Expected Analytical Data
| Analytical Technique | Non-Deuterated Product (4-tert-Butyltoluene) | Deuterated Product (4-tert-Butyl(d9)-toluene) | Rationale for Difference |
| GC-MS (EI) | M⁺ at m/z 148 | M⁺ at m/z 153 | 9 Da mass shift due to the replacement of 9 protiums with 9 deuteriums. |
| ¹H NMR | Singlet, ~1.3 ppm (9H, -C(CH₃)₃) | Absence of signal at ~1.3 ppm | Deuterons are not observed in ¹H NMR. |
| ¹³C NMR | Singlet, ~34.5 ppm (-C (CH₃)₃); Singlet, ~31.7 ppm (-C(CH₃ )₃) | Multiplet (septet), ~34 ppm; Multiplet (septet of triplets), ~31 ppm | Coupling between ¹³C and ²H (I=1) splits the signals into characteristic multiplets. |
Troubleshooting and Field-Proven Insights
-
Problem: Low Yield.
-
Cause: Inactive catalyst due to moisture.
-
Solution: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Handle AlCl₃ under strictly inert conditions.
-
-
Problem: Polyalkylation (Formation of di-tert-butyltoluene).
-
Cause: Using an excess of the alkylating agent or a highly activated aromatic ring. The product, 4-tert-butyltoluene, is more activated than toluene itself.
-
Solution: Use a 1:1 or slight excess of the aromatic substrate relative to the alkylating agent. Maintain low reaction temperatures to improve selectivity.
-
-
Problem: Isomeric Impurities (ortho-product).
-
Cause: Friedel-Crafts alkylation is not always perfectly regioselective.
-
Solution: While the para product is sterically favored, small amounts of the ortho isomer may form. These can typically be separated by column chromatography if high purity is required.
-
References
Protocol for [2H9]-tert-butyl chloride addition to a reaction mixture
An Application Note and Protocol for the Addition of [2H9]-tert-butyl chloride in Isotopic Labeling
Senior Application Scientist: Dr. Evelyn Reed
Date: January 12, 2026
Document ID: AN-2H9-TBCL-2026-01
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practical application of adding this compound to a reaction mixture for the purpose of isotopic labeling. As a non-radioactive, stable isotope-labeled compound, this compound serves as an invaluable tool for mechanistic elucidation, metabolic tracing, and as an internal standard in quantitative mass spectrometry. This guide details the underlying SN1 reaction mechanism, provides a robust step-by-step protocol for its use, outlines methods for reaction monitoring and product characterization, and offers insights into potential kinetic isotope effects.
Introduction to this compound
This compound (Perdeuterated-tert-butyl chloride, CAS No. 918-20-7) is an isotopically labeled organochlorine compound with the chemical formula (CD₃)₃CCl.[1] It is a colorless, volatile, and flammable liquid, physically and chemically similar to its non-deuterated analogue, tert-butyl chloride.[2][3][4] Its utility in advanced research stems from the replacement of all nine protium (¹H) atoms of the tert-butyl group with deuterium (²H), resulting in a mass increase of nine atomic mass units.
This isotopic enrichment makes it an ideal reagent for:
-
Mechanistic Studies: Tracking the incorporation of the tert-butyl group in complex reaction pathways.
-
Metabolic Profiling: Following the fate of tert-butyl-containing drug candidates in biological systems.
-
Quantitative Analysis: Serving as a heavy-labeled internal standard for mass spectrometry (MS)-based assays, enabling precise quantification of the corresponding non-labeled analyte.[5]
The reactivity of this compound is governed by its structure as a tertiary alkyl halide, which readily undergoes nucleophilic substitution via a unimolecular (SN1) mechanism.[6][7][8]
Scientific Rationale: The SN1 Mechanism and the Kinetic Isotope Effect
The SN1 Reaction Pathway
Understanding the reaction mechanism is critical for successful experimental design. The addition of the [2H9]-tert-butyl group to a nucleophilic substrate proceeds through a two-step SN1 pathway, which is favored due to the stability of the tertiary carbocation intermediate.[6][9][10][11]
-
Step 1 (Rate-Determining): Ionization. The C-Cl bond undergoes heterolytic cleavage, where the chlorine atom departs with the bonding electrons. This slow step forms a relatively stable, planar [2H9]-tert-butyl carbocation.[7][10] The stability is conferred by the inductive effect and hyperconjugation from the nine C-D bonds.
-
Step 2 (Fast): Nucleophilic Attack. A nucleophile in the reaction mixture rapidly attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which can lead to racemization if the carbon were a stereocenter.[7]
The overall reaction is: (CD₃)₃CCl + Nu⁻ → (CD₃)₃C-Nu + Cl⁻
The Secondary Kinetic Isotope Effect (KIE)
When replacing hydrogen with deuterium, a kinetic isotope effect (KIE) may be observed.[12] For the SN1 reaction of tert-butyl chloride, this is a secondary β-deuterium KIE, as the isotopic substitution is not at the bond being broken (the C-Cl bond) but on adjacent (beta) carbons. The C-D bond is stronger and has a lower zero-point energy than the C-H bond.
In the transition state leading to the carbocation, the carbon atom rehybridizes from sp³ to sp². This change can alter the vibrational frequencies of the adjacent C-D bonds. Typically, the solvolysis of deuterated tert-butyl chloride is slower than its protium analogue, resulting in a "normal" KIE (kH/kD > 1).[13] This effect is attributed to hyperconjugation being less effective for C-D bonds than C-H bonds in stabilizing the electron-deficient transition state. While often modest, this rate difference should be considered, and reaction times may need slight adjustments compared to protocols using non-labeled tert-butyl chloride.[12][13]
Core Protocol: General Procedure for Nucleophilic Alkylation
This protocol describes a general method for adding the [2H9]-tert-butyl group to a generic nucleophile (e.g., an alcohol, phenol, or amine). Researchers must adapt conditions based on the specific reactivity and solubility of their substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% atom D | Eurisotop, Sigma-Aldrich | Highly flammable and volatile. Store under inert gas.[4][14] |
| Nucleophilic Substrate | Synthesis Grade | N/A | Must be dry. |
| Anhydrous Solvent | e.g., THF, Dichloromethane | ACS Grade or higher | Solvent choice depends on substrate solubility and reaction temperature. |
| Non-nucleophilic Base (optional) | e.g., Pyridine, Triethylamine | Reagent Grade | Used to scavenge HCl produced if the nucleophile is neutral (e.g., an alcohol). |
| 5% Sodium Bicarbonate Solution | Aqueous | N/A | For workup. |
| Brine (Saturated NaCl) | Aqueous | N/A | For workup. |
| Anhydrous Sodium/Magnesium Sulfate | Anhydrous | N/A | For drying organic layer. |
| Standard Glassware | --- | --- | Round-bottom flask, condenser, separatory funnel, etc. |
| Inert Atmosphere Setup | --- | --- | Nitrogen or Argon gas line, bubbler. |
Safety Precautions
-
Flammability: this compound is highly flammable with a low flash point.[4] All operations should be conducted in a certified chemical fume hood, away from ignition sources.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[15]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) is good practice to prevent moisture, which can hydrolyze the reagent to [2H9]-tert-butanol.[3]
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
Assemble a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Dissolve the nucleophilic substrate (1.0 eq.) in the chosen anhydrous solvent (e.g., 0.1-0.5 M concentration).
-
If using a neutral nucleophile like an alcohol, add a non-nucleophilic base (1.1 eq.) to the mixture.
-
-
Reagent Addition:
-
Using a syringe, add this compound (1.1-1.5 eq.) to the stirring solution at room temperature. The addition should be done dropwise to control any potential exotherm.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the potentially more valuable substrate.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at room temperature or heat gently (e.g., 40-50 °C) if the reaction is sluggish. The optimal temperature depends on the nucleophilicity of the substrate.
-
Monitor the reaction progress periodically using an appropriate technique (e.g., TLC, GC-MS).
-
Self-Validation: For GC-MS monitoring, the disappearance of the substrate peak and the appearance of a new peak with the expected molecular weight (Substrate MW - H + 100.1) confirms reaction progression.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, diethyl ether) if necessary.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove HCl) and brine.[11][16][17][18]
-
Causality: The bicarbonate wash neutralizes any acid, preventing potential product degradation during solvent evaporation. The brine wash helps to remove residual water from the organic phase.
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product using flash column chromatography or distillation, depending on the physical properties of the labeled product.
-
dot graph TD { A[Setup: Dry Glassware under N₂] --> B{Dissolve Substrate & Base in Anhydrous Solvent}; B --> C[Add this compound Dropwise]; C --> D{Stir at RT or Heat}; D --> E{Monitor by TLC / GC-MS}; subgraph "Reaction" direction LR A; B; C; D; E; end E --> F[Quench with Water]; F --> G[Extract with Organic Solvent]; G --> H[Wash: 5% NaHCO₃ then Brine]; H --> I[Dry with Na₂SO₄]; I --> J[Concentrate via Rotovap]; J --> K[Purify: Chromatography or Distillation]; K --> L[Characterize Final Product]; subgraph "Workup & Purification" direction LR F; G; H; I; J; K; L; end } .dot Caption: General experimental workflow for this compound addition.
Characterization of the Labeled Product
Confirmation of successful isotopic labeling is paramount. A combination of mass spectrometry and NMR spectroscopy provides definitive evidence.
-
Mass Spectrometry (MS): This is the most direct method. The mass spectrum of the purified product will show a molecular ion peak ([M]⁺ or [M+H]⁺) that is 9 m/z units higher than the corresponding unlabeled compound. The isotopic cluster will also be distinct.[5][19]
-
¹H NMR Spectroscopy: The characteristic singlet of the non-labeled tert-butyl group (typically ~1.3 ppm) will be absent in the proton NMR spectrum of the purified product.[20] Only a very minor residual peak from any isotopic impurity might be visible.
-
²H NMR (Deuterium NMR): This technique will show a singlet in the aliphatic region, providing direct and unambiguous evidence of deuterium incorporation.
-
¹³C NMR Spectroscopy: The signals for the deuterated carbons will appear as multiplets (due to C-D coupling) and may have a slight upfield shift compared to their protium counterparts.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Poorly nucleophilic substrate; low reaction temperature. | Increase reaction temperature; consider using a more polar solvent to facilitate ionization; use a stronger base to deprotonate the nucleophile fully. |
| Formation of [2H9]-tert-butanol | Presence of water in reagents or solvent. | Use freshly dried, anhydrous solvents and reagents; perform the reaction under a strict inert atmosphere.[21] |
| Formation of Isobutylene-d8 | Elimination (E1) reaction is competing with substitution (SN1). | Use a less sterically hindered or more nucleophilic base; run the reaction at a lower temperature, as elimination is often favored by heat.[6] |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize chromatography conditions (different solvent system); consider distillation if boiling points are sufficiently different. |
References
-
The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
OChem Lounge. (2018). SN1 Mechanism in Organic Chemistry. YouTube. Available at: [Link]
-
Shiner, V. J., et al. (1974). Calculation of carbon-14, chlorine-37, and deuterium kinetic isotope effects in the solvolysis of tert-butyl chloride. Journal of the American Chemical Society. Available at: [Link]
-
Norris, J. F., & Olmsted, A. W. (n.d.). tert.-BUTYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
Pearson Education. (n.d.). The reaction of tert-butyl chloride with methanol is found to follow... Study Prep. Available at: [Link]
-
LookChem. (n.d.). Purification of tert-Butyl alcohol - Chempedia. Available at: [Link]
-
Barclay, L. R. C., et al. (1975). Deuterium Kinetic Isotope Effect in the Solvolysis of Perdeutero-2,4,6-tri-tert-butylbenzyl Chloride. Canadian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2020). 9.7: SN1 Reaction. Available at: [Link]
-
CK Special Gases. (2015). Deuterium - SAFETY DATA SHEET. Available at: [Link]
-
Leffek, K. T., Llewellyn, J. A., & Robertson, R. E. (1962). DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS. Canadian Journal of Chemistry. Available at: [Link]
-
Ferreira, V. F., et al. (2017). 2.1.1. A SN1 Reaction: Synthesis of tert-Butyl Chloride. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. The Royal Society of Chemistry. Available at: [Link]
-
Ye, L., et al. (2015). A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. Separation Science and Technology. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl alcohol. Available at: [Link]
-
Al-Zuhairi, A. J. (2021). Experimental No. (12) Alkyl halides Preparation of t-butylchloride. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.
-
Grokipedia. (n.d.). tert-Butyl chloride. Available at: [Link]
-
NileRed. (2016). How to Make Tert-Butyl Chloride. YouTube. Available at: [Link]
-
Sciencemadness Wiki. (2025). tert-Butyl chloride. Available at: [Link]
- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
-
Solubility of Things. (n.d.). tert-Butyl chloride. Available at: [Link]
-
chemeurope.com. (n.d.). Tert-Butyl chloride. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyl chloride. Available at: [Link]
-
Fujimori, K., et al. (1995). Secondary α-Deuterium Kinetic Isotope Effects Signifying a Polar Transition State in the Thermolysis of Ring-Substituted tert-Butyl Phenylperacetates. The Journal of Organic Chemistry. Available at: [Link]
-
Loba Chemie. (2019). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Available at: [Link]
-
ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available at: [Link]
-
Schönrath, I., et al. (2025). Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
ResearchGate. (2018). Determination of methyl tert-butyl ether in blood and urine using headspace gas chromatography mass spectrometry. Available at: [Link]
-
Eurisotop. (n.d.). tert-butyl chloride (d9, 98%). Available at: [Link]
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Application Note: Tracing Cellular Metabolism with [2H9]-tert-butyl Chloride
A Guide for Researchers in Metabolic Studies and Drug Development
Introduction: Beyond Static Metabolomics
Metabolic flux analysis (MFA) provides a dynamic view of cellular physiology by quantifying the rates of metabolic reactions. Unlike metabolomics, which offers a static snapshot of metabolite concentrations, MFA reveals the intricate flow of molecules through metabolic networks. This is achieved by introducing isotopically labeled nutrients, or tracers, into a biological system and tracking the incorporation of the isotope into downstream metabolites.[1] While ¹³C-based tracers are common, deuterium (²H) offers distinct advantages, especially for probing redox metabolism and pathways involving hydride transfer.[2]
This guide details the application of [2H9]-tert-butyl chloride, a novel deuterated tracer, for interrogating cellular metabolism. Its unique structure, with nine deuterium atoms on a metabolically active tert-butyl group, provides a strong and unambiguous signal for mass spectrometry-based analysis. We will explore the underlying principles, provide a comprehensive experimental protocol, and discuss data interpretation, offering researchers a powerful tool to uncover metabolic phenotypes in health and disease.
Principle of the Method: From Inert Precursor to Metabolic Reporter
The utility of this compound as a metabolic tracer hinges on its conversion to a biochemically accessible substrate. In an aqueous cell culture environment, tert-butyl chloride undergoes a spontaneous SN1 hydrolysis reaction to form tert-butyl alcohol.[3][4] This is the rate-limiting step that makes the deuterated substrate available to the cell.[5]
Once formed, [2H9]-tert-butanol is taken up by cells and serves as a substrate for cytochrome P450 (CYP) enzymes.[6][7] CYPs, primarily known for xenobiotic metabolism, hydroxylate one of the deuterated methyl groups.[7] Subsequent oxidation steps convert this alcohol to an aldehyde and then a carboxylic acid, which can then enter central carbon metabolism, potentially as precursors for acetyl-CoA or other key intermediates. The nine deuterium atoms serve as a stable isotopic label, allowing their fate to be traced through various anabolic and catabolic pathways.
A key application of this tracer is in monitoring the status of cellular redox cofactors, specifically NADP+/NADPH. The oxidation of the deuterated substrate can involve NADP+-dependent dehydrogenases, leading to the formation of deuterated NADPH ([²H]-NADPH). This allows for the direct measurement of flux through NADPH-producing pathways, which are critical for antioxidant defense and anabolic biosynthesis.
Experimental Design and Key Considerations
Successful tracer experiments require careful planning. The following parameters should be optimized for each specific cell line and experimental question.
-
Cell Model Selection: The choice of cell line is critical. Cells should have proficient expression of CYP enzymes capable of metabolizing tert-butanol. Liver-derived cell lines (e.g., HepG2) or cells engineered to express specific CYPs are excellent candidates.[7]
-
Tracer Concentration: The concentration of this compound must be high enough to ensure significant isotopic enrichment in downstream metabolites but low enough to avoid cytotoxicity. A preliminary dose-response experiment to assess cell viability (e.g., via MTT assay) is strongly recommended.[8]
-
Labeling Duration: The incubation time should be sufficient to achieve a steady-state labeling of the metabolites of interest. This can range from a few hours for pathways with rapid turnover (e.g., glycolysis, TCA cycle) to over 24 hours for slower processes like fatty acid synthesis. A time-course experiment is the best way to determine the optimal labeling window.
-
Controls: Proper controls are essential for data interpretation.
-
Unlabeled Control: Cells grown in identical media without the tracer to establish the natural mass isotopomer distribution.
-
Blank Samples: Media-only and solvent-only samples to identify background noise and potential contaminants.[9]
-
Table 1: Typical Experimental Parameters for In Vitro Labeling
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 0.5 - 2.0 x 10⁶ cells / 60 mm dish | Aims for 70-80% confluency at the time of labeling to ensure cells are in an active metabolic state. |
| This compound Conc. | 10 - 200 µM | Balance between achieving sufficient isotopic enrichment and avoiding potential toxicity. Must be empirically determined. |
| Labeling Time | 4 - 48 hours | Dependent on the turnover rate of the metabolic pathway being investigated. |
| Biological Replicates | n ≥ 3 | To ensure statistical significance and reproducibility of the results. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for a typical labeling experiment in adherent cell culture, followed by metabolite extraction and preparation for mass spectrometry analysis.
Materials and Reagents
-
This compound (e.g., Cambridge Isotope Laboratories, DLM-1116)[10]
-
Cell line of choice (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching/Extraction Solution: 80% Methanol in water (v/v), pre-chilled to -80°C
-
Scraping Solution: 20% Methanol in water (v/v), pre-chilled to -20°C
-
Cell scrapers
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of reaching 16,000 x g at 4°C
-
Nitrogen gas evaporator or vacuum concentrator
-
Derivatization agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% TBDMSCl (MTBSTFA + 1% TBDMSCl)
Experimental Workflow
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells using standard aseptic techniques.
-
Trypsinize and count cells. Seed an appropriate number of cells (e.g., 1 x 10⁶ HepG2 cells) onto 60 mm culture dishes.
-
Incubate cells overnight at 37°C, 5% CO₂.
Day 2: Tracer Introduction
-
Prepare the labeling medium by supplementing fresh complete medium with the desired concentration of this compound.
-
Aspirate the old medium from the cell culture dishes.
-
Gently add the labeling medium to the cells.
-
Return the dishes to the incubator for the predetermined labeling duration (e.g., 24 hours).
Day 3: Metabolite Extraction Perform all steps on ice or in a cold room to minimize metabolic activity.
-
Quenching: Quickly aspirate the labeling medium. Immediately wash the cells twice with 2 mL of ice-cold PBS to remove any remaining extracellular tracer.
-
Lysis: Add 1 mL of -80°C 80% methanol solution to each dish. This step serves to instantly quench all enzymatic reactions and lyse the cells.
-
Incubate the dishes at -80°C for at least 15 minutes.
-
Scraping: Remove dishes from the freezer. Add 0.5 mL of -20°C 20% methanol. Scrape the cells from the dish surface using a cell scraper and transfer the entire lysate/cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Clarification: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube. Be careful not to disturb the pellet.
Sample Preparation for GC-MS Analysis
-
Dry the metabolite extracts completely using a nitrogen evaporator or a vacuum concentrator.
-
To derivatize the samples for gas chromatography, add 30 µL of MTBSTFA + 1% TBDMSCl to the dried extract.[11]
-
Vortex briefly and incubate at 60°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the samples are ready for analysis by GC-MS.
Data Analysis and Interpretation
The goal of the analysis is to determine the mass isotopomer distribution (MID) for metabolites of interest. The nine deuterium atoms from the tracer will result in a significant mass shift (M+9) in metabolites that directly incorporate the entire tert-butyl backbone. More commonly, the deuterium will be distributed through metabolic pathways, resulting in lower mass shifts (M+1, M+2, etc.) in various metabolites.
-
Data Acquisition: Use the mass spectrometer in scan mode to identify metabolites and in selected ion monitoring (SIM) mode to quantify the abundance of different isotopomers for specific metabolites.
-
Correction for Natural Abundance: The raw MID data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N). This can be done using established algorithms and software packages.
-
Calculating Isotopic Enrichment: The percentage of a metabolite pool that is labeled can be calculated to understand the overall activity of the upstream pathway.
-
Flux Inference: The corrected MIDs are the primary input for metabolic flux analysis software (e.g., INCA, Metran). This software uses computational models of metabolic networks to estimate the relative or absolute fluxes that best explain the observed labeling patterns.
Interpreting the Results:
-
High enrichment in NADPH: Suggests significant activity of NADP+-dependent dehydrogenases acting on the deuterated substrate or its derivatives.
-
Labeling in TCA cycle intermediates (e.g., citrate, malate): Indicates that the deuterated carbon backbone has been catabolized to acetyl-CoA or other anaplerotic substrates.
-
Labeling in fatty acids: Demonstrates the flux of deuterated acetyl-CoA (originating from the tracer) into de novo lipogenesis, with the deuterium potentially carried by NADPH.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability | Tracer concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time. |
| Low Isotopic Enrichment | Insufficient tracer concentration or incubation time. Poor tracer uptake or metabolism. | Increase tracer concentration or labeling duration. Verify that the chosen cell line expresses the necessary CYP enzymes. |
| High Variability Between Replicates | Inconsistent cell numbers. Incomplete quenching. Inconsistent extraction volumes. | Standardize cell seeding protocols. Ensure quenching is rapid and extraction steps are precise. Use an internal standard for normalization. |
| Poor Chromatographic Peak Shape | Incomplete derivatization. Sample overload. | Optimize derivatization time and temperature. Dilute the sample before injection. |
References
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]
-
Vignali, R., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Biotechnology Advances, 60, 108021. Retrieved from [Link]
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Bostwick, T., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 455–458. Retrieved from [Link]
-
Wynalda, M. A., & Light, D. R. (1974). The synthesis and mass spectral studies of t-butyl(deuterated) thiophenes. Journal of the Arizona-Nevada Academy of Science, 9(3), 94-97. Retrieved from [Link]
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Chen, P., et al. (2022). Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence. International Journal of Biological Sciences, 18(11), 4543–4557. Retrieved from [Link]
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De Jésus, V. R., & Rejtar, T. (2015). Sample preparation techniques for mass spectrometry in the clinical laboratory. Methods in molecular biology (Clifton, N.J.), 1378, 27–39. Retrieved from [Link]
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Zelena, E., Dunn, W. B., & Broadhurst, D. (2009). Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry. Analytical Chemistry, 81(9), 3473–3482. Retrieved from [Link]
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Indiana University Bloomington, Department of Chemistry. (n.d.). The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride. Retrieved from [Link]
-
Kadrowski, B. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture [Video]. YouTube. Retrieved from [Link]
-
Tachikawa, H., & Iyama, T. (2021). SN1 reaction mechanisms of tert-butyl chloride in aqueous solution: What can be learned from reaction path search calculations and trajectory calculations for small hydrated clusters? Computational and Theoretical Chemistry, 1201, 113271. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Scholl, C., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Metabolites, 14(1), 45. Retrieved from [Link]
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Protti, M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 817–835. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
Weiss, M., et al. (2022). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. RSC Medicinal Chemistry, 13(10), 1239–1247. Retrieved from [Link]
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Coligan, J. E., et al. (Eds.). (2006). Basic Cell Culture Protocols. In Current Protocols in Immunology. John Wiley & Sons, Inc. Retrieved from [Link]
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Yuan, J., Fowler, G., & Long, C. P. (2017). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 7(4), 54. Retrieved from [Link]
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Princeton University Environmental Health & Safety. (n.d.). BSL-2 ENHANCED WORK PRACTICES FOR CELL CULTURE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
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Scribd. (n.d.). Hydrolysis of tert-Butyl Chloride Study. Retrieved from [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Research Integrity and Peer Review, 3(1), 1-13. Retrieved from [Link]
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Applications of [2H9]-tert-butyl Chloride in Pharmaceutical Research: A Detailed Guide for Researchers
Introduction: The Strategic Role of Deuterium in Drug Discovery
In the landscape of modern pharmaceutical research, gaining a precise understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Stable isotope labeling, particularly with deuterium (²H or D), has emerged as a powerful and indispensable tool for elucidating these complex biological processes.[1] The substitution of hydrogen with deuterium, its heavier, non-radioactive isotope, introduces a subtle yet significant change in molecular properties that can be leveraged to great effect in drug discovery and development.[2][3]
This guide focuses on the versatile applications of a key deuterated building block: [2H9]-tert-butyl chloride. The tert-butyl group is a common moiety in many drug molecules, often incorporated to enhance potency, selectivity, or metabolic stability.[4][5] However, it can also be a site of metabolic attack by cytochrome P450 enzymes.[4] By replacing all nine hydrogen atoms of the tert-butyl group with deuterium, researchers can unlock a wealth of information and strategically modulate a drug candidate's properties. This document provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind their use.
Enhancing Metabolic Stability and Modulating Pharmacokinetics
One of the most significant applications of incorporating a [2H9]-tert-butyl group into a drug candidate is to enhance its metabolic stability.[2][4] This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond.[6]
The Causality Behind the Deuterium Advantage
The tert-butyl group is often susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further metabolized and cleared from the body.[4][7] This metabolic process can limit a drug's half-life and oral bioavailability. By replacing the hydrogens with deuterium, the rate-limiting C-H bond cleavage step is significantly slowed down, leading to:
-
Increased Half-life (t½): The drug remains in the systemic circulation for a longer duration.[6]
-
Increased Exposure (AUC): The total amount of drug the body is exposed to over time is increased.[6]
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[6]
-
Potential for Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
A notable example is Deutivacaftor (VX-561), a deuterated version of Ivacaftor, which contains a deuterated tert-butyl group and has shown an improved pharmacokinetic profile.[4]
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol details how to assess the metabolic stability of a drug candidate containing a [2H9]-tert-butyl group compared to its non-deuterated analog.[8][9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
[2H9]-tert-butyl labeled test compound and non-deuterated analog
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds (deuterated and non-deuterated) in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound to each well to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)
Data Presentation: Comparative Metabolic Stability
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Non-deuterated Analog | 25 | 27.7 |
| [2H9]-tert-butyl Analog | 75 | 9.2 |
This is example data and will vary depending on the specific compound.
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Elucidating Metabolic Pathways and Identifying Metabolites
Beyond simply slowing down metabolism, the nine-dalton mass shift introduced by the [2H9]-tert-butyl group serves as a clear and unambiguous tag for mass spectrometry-based metabolite identification studies.
The Power of the Isotopic Signature
When a drug containing a [2H9]-tert-butyl group is metabolized, any metabolite that retains this group will exhibit a characteristic mass shift of +9 Da compared to its non-deuterated counterpart. This makes it significantly easier to:
-
Distinguish drug-related metabolites from endogenous molecules in complex biological matrices like plasma, urine, or bile.
-
Track the metabolic fate of the tert-butyl moiety.
-
Identify metabolic "soft spots" on other parts of the molecule by observing metabolites that have lost the deuterated group.
Protocol: Metabolite Identification in Human Liver Microsomes
This protocol outlines a method for identifying the metabolites of a [2H9]-tert-butyl-labeled drug candidate.
Objective: To identify the major metabolites of a test compound in human liver microsomes.
Materials:
-
Same materials as the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation: Follow the same incubation procedure as the metabolic stability assay, but typically for a longer, single time point (e.g., 60 or 120 minutes) to allow for sufficient metabolite formation.
-
Sample Processing: After quenching the reaction with acetonitrile, centrifuge the samples to pellet the proteins.
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode to detect all potential metabolites and in product ion scan mode to obtain fragmentation patterns.
-
-
Data Analysis:
-
Process the data using metabolite identification software.
-
Look for parent-metabolite pairs with a mass difference corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Crucially, search for mass signals that are 9 Da higher than the predicted masses of non-deuterated metabolites.
-
Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent drug.
-
Metabolic Pathway Elucidation
Caption: Tracking metabolites using the +9 Da mass shift.
Application in NMR-Based Structural Biology and Fragment Screening
While the primary advantage of deuterium labeling is often seen in mass spectrometry, the [2H9]-tert-butyl group also offers unique benefits in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein-ligand interactions.[9][11][12]
Simplifying Complex Spectra
The nine deuterium atoms in the [2H9]-tert-butyl group are "silent" in ¹H NMR spectra. This can be advantageous in several ways:
-
Reduced Signal Overlap: In complex molecules with many protons, replacing a tert-butyl proton signal with a deuterated group simplifies the spectrum, making it easier to assign other key resonances.
-
Probing Binding Pockets: The intense singlet of a non-deuterated tert-butyl group can be a useful probe for ligand binding, as changes in its chemical shift or line broadening upon binding to a protein can be easily monitored.[13] Using a [2H9]-tert-butyl labeled analog as a negative control can help confirm that observed changes are due to the tert-butyl group's interaction with the protein.
-
Nuclear Overhauser Effect (NOE) Studies: While the deuterons themselves are not directly observed in ¹H NMR, their presence affects the relaxation properties of nearby protons. This can be exploited in advanced NMR experiments to probe the conformation of the ligand in the bound state.
Protocol: NMR-Based Ligand Binding Assay
This protocol describes a simple ¹H NMR titration experiment to detect the binding of a ligand to a protein target.
Objective: To confirm the binding of a tert-butyl-containing ligand to a protein and estimate the dissociation constant (Kd).
Materials:
-
Purified protein target in a suitable NMR buffer (e.g., phosphate buffer in D₂O).
-
Stock solution of the tert-butyl-containing ligand.
-
NMR spectrometer and tubes.
Procedure:
-
Sample Preparation:
-
Prepare a sample of the protein at a known concentration (e.g., 50 µM) in the NMR buffer.
-
Prepare a series of samples with a constant protein concentration and increasing concentrations of the ligand (e.g., 0, 0.5, 1, 2, 5, and 10 equivalents).
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum for each sample.
-
Pay close attention to the region where the tert-butyl signal of the ligand resonates.
-
-
Data Analysis:
-
Observe changes in the chemical shift and/or line width of the ligand's tert-butyl signal as a function of its concentration.
-
A significant change in chemical shift or broadening of the signal upon addition of the protein is indicative of binding.
-
The dissociation constant (Kd) can be estimated by fitting the chemical shift changes to a binding isotherm.
-
Logical Relationship: NMR Binding Detection
Caption: Detecting protein-ligand binding via NMR.
Use as an Internal Standard in Quantitative Bioanalysis
A critical application of this compound is in the synthesis of stable isotope-labeled internal standards (SIL-IS) for quantitative mass spectrometry.[14][15]
The Gold Standard for Quantification
In bioanalytical assays, an internal standard is a compound of known concentration added to every sample to correct for variations in sample preparation, instrument response, and matrix effects. A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte of interest, but a different mass.
A drug candidate containing a [2H9]-tert-butyl group is an ideal internal standard for the quantification of its non-deuterated analog because:
-
It co-elutes with the analyte during liquid chromatography.
-
It experiences similar ionization efficiency in the mass spectrometer.
-
It corrects for any variations in extraction recovery.
Protocol: Synthesis of a [2H9]-tert-butyl Labeled Internal Standard
This is a general protocol for introducing a [2H9]-tert-butyl group onto a molecule. The specific reaction conditions will depend on the nature of the starting material. This example illustrates a Friedel-Crafts alkylation.
Objective: To synthesize a deuterated analog of a drug candidate to be used as an internal standard.
Materials:
-
Aromatic precursor of the drug candidate.
-
This compound.
-
Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).
-
Anhydrous solvent (e.g., dichloromethane).
-
Standard laboratory glassware for organic synthesis.
-
Purification system (e.g., column chromatography or preparative HPLC).
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic precursor in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add the Lewis acid catalyst portion-wise.
-
-
Addition of this compound:
-
Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by slowly adding ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the desired [2H9]-tert-butyl labeled compound.
-
-
Characterization:
-
Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound is more than just a deuterated building block; it is a strategic tool that empowers pharmaceutical researchers to make more informed decisions throughout the drug discovery and development process. From enhancing metabolic stability and deciphering complex metabolic pathways to facilitating structural studies and ensuring accurate bioanalysis, the applications of this reagent are both broad and impactful. By understanding the underlying scientific principles and employing the detailed protocols outlined in this guide, researchers can fully leverage the power of deuterium labeling to accelerate the development of safer and more effective medicines.
References
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
- Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Approaches to the Synthesis of Labeled Compounds.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
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Hypha Discovery. (2021). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
- Lin, Z., & Lu, A. Y. (2007). Role of pharmacokinetics and metabolism in drug discovery and development. John Wiley & Sons.
-
Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride Chem 31.1. Retrieved from [Link]
- Jahnke, W., & Widmer, H. (2004). NMR in drug discovery. Methods and principles in medicinal chemistry, 23.
- Harbeson, S. L., & Tung, R. D. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(10), 3949-3962.
- Ang, D. S., & Klug, C. A. (2018). A multi-step NMR screen for the identification and evaluation of chemical leads for drug discovery. Expert Opinion on Drug Discovery, 13(1), 57-69.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The impact of deuterium substitution on the pharmacokinetic properties of drugs. Journal of Medicinal Chemistry, 62(11), 5276-5297.
- Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. (2018). PLoS ONE, 13(8), e0202532.
- Howland, R. H. (2015). Deuterated Drugs. Journal of Psychosocial Nursing and Mental Health Services, 53(9), 13-16.
- Using tert-Butyl Groups in a Ligand to Identify Its Binding Site on a Protein. (2017). ACS Medicinal Chemistry Letters, 8(11), 1144-1148.
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The synthesis and mass spectral studies of t-butyl(deuterated) thiophenes. (n.d.). OSTI.GOV. Retrieved from [Link]
- Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(11), 1054-1058.
- Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry. (2014). Journal of Analytical Toxicology, 38(8), 543-550.
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Application Notes & Protocols: [2H9]-tert-Butyl Chloride as a Versatile Precursor for Site-Specific Deuteration in Pharmaceutical Research
Introduction: The Strategic Advantage of Deuterium in Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, has emerged as a powerful tool for enhancing the therapeutic profile of drug candidates. The substitution of hydrogen with deuterium can profoundly alter a molecule's metabolic fate due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[] This seemingly subtle modification can lead to significant improvements in a drug's pharmacokinetic properties, such as:
-
Improved Metabolic Stability: A slower rate of metabolism can extend a drug's half-life, leading to prolonged therapeutic effects and potentially reducing dosing frequency.[2][3]
-
Reduced Toxic Metabolite Formation: By blocking or slowing metabolism at specific sites, deuteration can prevent the formation of reactive or toxic metabolites, thereby improving the drug's safety profile.[][4]
-
Enhanced Efficacy and Bioavailability: A longer residence time in the body can lead to higher exposure of the target tissue to the active drug, potentially increasing its efficacy.[3][5]
The perdeuterated tert-butyl group, -(C(CD₃)₃), is a particularly valuable moiety. Its significant steric bulk can shield adjacent parts of a molecule from metabolic attack, while its nine deuterium atoms provide a robust metabolic block.[6][7] [2H9]-tert-butyl chloride, (CD₃)₃CCl, serves as a direct and efficient precursor for introducing this powerful structural unit into a wide range of molecular scaffolds.
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this compound in the preparation of deuterated compounds for pharmaceutical research and development.
Part 1: Synthesis of the Precursor, this compound
The most direct route to this compound is via a nucleophilic substitution (Sₙ1) reaction, starting from the corresponding deuterated alcohol, [²H₁₀]-tert-butanol (tert-butanol-d10). This precursor is commercially available or can be synthesized.[8] The reaction with concentrated hydrochloric acid proceeds readily at room temperature.
Causality of the Synthetic Choice:
The Sₙ1 mechanism is ideally suited for this conversion.[9]
-
Protonation: The hydroxyl group of the deuterated tert-butanol is protonated by the strong acid (HCl), forming a good leaving group (D₂O).
-
Carbocation Formation: The deuterated water molecule departs, forming a stable tertiary carbocation, [(CD₃)₃C]⁺. This is the rate-determining step.[9] The stability of this intermediate ensures the reaction proceeds efficiently without the need for harsh conditions.
-
Nucleophilic Attack: The chloride ion (Cl⁻) acts as a nucleophile, attacking the carbocation to form the final product, this compound.[10]
This pathway is highly effective for tertiary alcohols and avoids the rearrangements that can plague reactions with primary or secondary alcohols.[11]
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
[²H₁₀]-tert-Butanol (tert-Butanol-d10) (e.g., 10.0 g, 119 mmol)
-
Concentrated Hydrochloric Acid (37% w/w, ~3 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Separatory funnel, Round-bottom flask, Distillation apparatus
Procedure:
-
In a separatory funnel, combine [²H₁₀]-tert-butanol (1.0 eq) and chilled concentrated hydrochloric acid (~3.0 eq).
-
Stopper the funnel and shake for 15-20 minutes, periodically venting to release pressure. The reaction is exothermic and a cloudy mixture will form.[10]
-
Allow the mixture to stand until two distinct layers separate. The upper layer is the organic product, this compound.[10]
-
Carefully drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize excess acid). Vent the funnel frequently as CO₂ gas will be evolved.
-
Saturated brine solution (to begin the drying process and remove water-soluble impurities).
-
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Filter the dried solution into a distillation flask.
-
Purify the this compound by simple distillation, collecting the fraction boiling at approximately 50-52 °C. The non-deuterated analog boils at 51-52 °C.[11]
| Parameter | Value | Reference |
| Reactant | [²H₁₀]-tert-Butanol | |
| Reagent | Concentrated HCl | [6][10] |
| Stoichiometry | 1 : 3 (Alcohol : Acid) | [6] |
| Reaction Time | 15-20 minutes | [10] |
| Temperature | Room Temperature | [9] |
| Typical Yield | 75-85% | [6] |
| Boiling Point | ~51 °C | [11] |
| Table 1: Typical Reaction Parameters for this compound Synthesis. |
Part 2: Application in Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic and powerful method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[12] Using this compound allows for the direct introduction of the metabolically robust tert-butyl-d9 group onto aryl and heteroaryl scaffolds.
Causality of the Synthetic Choice:
The reaction proceeds via electrophilic aromatic substitution.[7]
-
Electrophile Generation: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with this compound to generate the highly stable tert-butyl-d9 carbocation, [(CD₃)₃C]⁺.[7] The use of a tertiary halide is critical as it prevents the carbocation rearrangements that often complicate Friedel-Crafts reactions with primary alkyl halides.[13]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the carbocation, forming a resonance-stabilized intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst, yielding the deuterated product.
The steric bulk of the incoming tert-butyl-d9 group often directs the substitution to the para position, minimizing the formation of ortho-substituted side products.[7]
Mechanism: Friedel-Crafts tert-Butylation-d9
Caption: Mechanism of Friedel-Crafts Alkylation with this compound.
Detailed Protocol: para-tert-Butylation-d9 of Anisole
Materials:
-
Anisole
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold water
-
Diethyl ether or Ethyl acetate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add the aromatic substrate (e.g., anisole, 1.0 eq) and anhydrous DCM.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully add anhydrous AlCl₃ (1.1 eq) in portions. The mixture may become colored.
-
Add this compound (1.2 eq) dropwise from the addition funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding ice-cold water dropwise.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired deuterated compound.
Part 3: Application in Organometallic Synthesis
This compound is an excellent precursor for the corresponding deuterated Grignard reagent, (CD₃)₃CMgCl. This powerful nucleophile can be used to install the tert-butyl-d9 group onto a variety of electrophiles, particularly carbonyl compounds, to generate deuterated tertiary alcohols.
Causality of the Synthetic Choice:
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[14] For tertiary alkyl halides, this reaction can be challenging due to competing elimination side reactions.[15] However, with careful control of conditions (e.g., using highly activated magnesium and an appropriate solvent like THF), the desired organometallic reagent can be formed.[15]
The resulting Grignard reagent is a potent carbon nucleophile and a strong base. It readily adds to the electrophilic carbon of a carbonyl group (ketones, esters, aldehydes) in a nucleophilic addition reaction, forming a new C-C bond and a magnesium alkoxide intermediate.[14] A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.
Detailed Protocol: Synthesis of a Deuterated Tertiary Alcohol
Protocol A: Preparation of tert-Butyl-d9-magnesium Chloride
-
Critical Note: This reaction is highly sensitive to moisture and oxygen. All glassware must be rigorously flame-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (Nitrogen or Argon).
Materials:
-
Magnesium turnings
-
Iodine (one small crystal)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a positive pressure of nitrogen.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
In a dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the chloride solution to the magnesium. The reaction may need gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.[14]
Protocol B: Reaction with an Electrophile (e.g., Acetone-d6)
-
In a separate flame-dried flask under nitrogen, dissolve the electrophile (e.g., deuterated acetone, 1.0 eq) in anhydrous THF.
-
Cool the electrophile solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared tert-butyl-d9-magnesium chloride solution via cannula or dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with diethyl ether (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting deuterated tertiary alcohol by column chromatography.
Part 4: Application in Cross-Coupling Reactions
While traditional palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are challenging for tertiary alkyl halides due to slow oxidative addition and a high propensity for β-hydride elimination, recent advances have enabled these transformations using nickel catalysis.[16] This opens a modern and powerful route to synthesize molecules containing an aryl-C(CD₃)₃ bond.
Causality of the Synthetic Choice:
Nickel catalysts, particularly with bipyridine-type ligands, have proven effective for coupling unactivated tertiary alkyl halides.[16][17] The mechanism is believed to differ from the standard Pd-catalyzed cycle and may involve single-electron transfer (SET) pathways that generate tertiary radical intermediates.[17] This pathway circumvents the difficulties of a direct Sₙ2-type oxidative addition to the sterically hindered tertiary carbon, allowing for the formation of the desired C(sp³)-C(sp²) bond.[16]
Workflow for Ni-Catalyzed Suzuki-Miyaura Coupling
Caption: General workflow for the Nickel-catalyzed Suzuki-Miyaura cross-coupling.
Detailed Protocol: Ni-Catalyzed Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
4-Methoxyphenylboronic acid
-
This compound
-
NiBr₂·diglyme
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or glovebox)
Procedure:
-
Inside a glovebox, add the aryl boronic acid (1.5 eq), NiBr₂·diglyme (5 mol%), dtbbpy (7.5 mol%), and anhydrous K₃PO₄ (2.0 eq) to a Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 eq) followed by anhydrous DMA.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by taking aliquots and analyzing via GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated biaryl compound.
| Parameter | Value | Reference |
| Catalyst | NiBr₂·diglyme | [16][17] |
| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine | [16][17] |
| Base | K₃PO₄ or an alkoxide | [16] |
| Solvent | DMA, Dioxane, or THF | [16] |
| Temperature | 80-100 °C | [16] |
| Typical Yield | 60-80% | [16] |
| Table 2: Typical Conditions for Ni-Catalyzed Suzuki Coupling of Tertiary Halides. |
Part 5: Quality Control and Characterization
The successful synthesis and application of this compound require rigorous analytical characterization to confirm both chemical purity and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence or significant reduction of proton signals in the tert-butyl region. ²H (Deuterium) NMR can be used to confirm the presence and location of the deuterium atoms. Quantitative NMR (qNMR) can provide a highly accurate measure of isotopic purity.[18]
-
Mass Spectrometry (MS): GC-MS or LC-MS is essential for confirming the molecular weight of the final deuterated products. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the isotopic composition.[19] Analysis of the isotopic cluster allows for the calculation of isotopic enrichment.[20]
It is crucial to differentiate between isotopic enrichment (the percentage of deuterium at a specific position) and species abundance (the percentage of molecules that are fully deuterated).[20] For this compound, a starting material with 99% isotopic enrichment at each position will result in a species abundance of (0.99)⁹ ≈ 91.4% for the fully deuterated C₄D₉Cl molecule.
Conclusion
This compound is a highly valuable and versatile building block for introducing the perdeuterated tert-butyl group into potential drug candidates. Its synthesis is straightforward, and it can be effectively employed in a range of cornerstone synthetic reactions, including Friedel-Crafts alkylation, Grignard reactions, and modern nickel-catalyzed cross-coupling reactions. By leveraging the protocols and mechanistic insights provided in this guide, researchers in drug discovery can strategically apply deuteration to modulate molecular properties, overcome metabolic liabilities, and ultimately develop safer and more effective medicines.[21]
References
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Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society, 135(2), 624–627. [Link]
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Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. National Institutes of Health. [Link]
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ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
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Raval, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(35), 4344-4352. [Link]
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Wikipedia contributors. (2023). Deuterated drug. Wikipedia, The Free Encyclopedia. [Link]
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Concert Pharmaceuticals. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
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Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations. PubMed. [Link]
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Nickson, T. E., et al. (1971). Per-deuteration of t-Butanol in Mildly Acidic Deuterium Oxide. Canadian Journal of Chemistry, 49(23), 3889-3891. [Link]
-
Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 777-797. [Link]
-
Neuland Labs. (2021). Deuterated Drug Molecules: Perfecting the Gamechanger. [Link]
-
Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. [Link]
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Norris, J. F., & Olmsted, A. W. (1941). tert.-BUTYL CHLORIDE. Organic Syntheses, Coll. Vol. 1, p.144. [Link]
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Gant, T. G. (2014). The development of deuterium-containing drugs. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
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NOP Project. (2006). Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. OC-Praktikum. [Link]
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One Part of Chemistry. (2011). Synthesis of Tert-Butyl Chloride. [Link]
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Atzrodt, J., et al. (2021). Deuterium- and tritium-labelled compounds: applications in the life sciences. Angewandte Chemie International Edition, 60(29), 15702-15730. [Link]
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Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual Reports in Medicinal Chemistry, 46, 403-417. [Link]
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Brainly.in. (2019). How is t-butyl alcohol prepared using grignard reagent? [Link]
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The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
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Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents. [Link]
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Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. [Link]
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University of Michigan. (2014). The Friedel-Crafts Reaction. [Link]
-
Quora. (2020). How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? [Link]
-
Reddit. (2016). Question about Grignard reagent synthesis. [Link]
-
Williamson, K. L. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
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Application Note: High-Precision Quantitative NMR (qNMR) Analysis in Pharmaceutical Development Using [2H9]-tert-butyl Chloride as an Internal Standard
Introduction: The Imperative for Accuracy in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the precise determination of the purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method, offering direct measurement of analyte concentration without the need for compound-specific reference standards.[1][2][3] The principle of qNMR is elegantly straightforward: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4][5] This inherent stoichiometry allows for the accurate quantification of a substance by co-dissolving it with a known amount of an internal standard.
This application note provides a comprehensive guide to the theory, practical implementation, and validation of qNMR for the precise quantification of organic molecules in pharmaceutical research, with a specialized focus on the strategic use of [2H9]-tert-butyl chloride as an internal standard.
The Role and Requisites of an Internal Standard in qNMR
The choice of an internal standard is a critical decision in the design of a robust qNMR experiment.[6][7] An ideal internal standard should possess the following characteristics:
-
High Purity and Stability: The standard must be of a high, accurately known purity and should be chemically stable in the solvent and in the presence of the analyte.[7][8]
-
Simple, Well-Resolved NMR Spectrum: A simple spectrum, ideally a single sharp peak, simplifies integration and minimizes the chance of signal overlap with the analyte.[2][8]
-
No Overlapping Resonances: The signals from the internal standard must not overlap with any signals from the analyte or the solvent.[4][7]
-
Solubility: The standard must be soluble in the same deuterated solvent as the analyte.[4][9]
-
Appropriate Chemical Shift: The signal of the standard should appear in a region of the spectrum that is free from other signals.[2]
This compound: A Niche Standard with Unique Advantages
While a plethora of proton-containing internal standards are available, the use of a deuterated standard like this compound presents a unique and strategic approach for ¹H qNMR. In a ¹H NMR spectrum, a fully deuterated compound is, in principle, "invisible." However, no deuterated solvent or compound is 100% isotopically pure. The residual, non-deuterated isotopomers give rise to a small proton signal. For this compound, the residual protons on the nine equivalent methyl groups will produce a sharp singlet in the ¹H NMR spectrum.
The primary advantages of using the residual proton signal of this compound are:
-
Minimal Spectral Interference: The signal is a sharp singlet, minimizing the potential for overlap with complex analyte signals.
-
Chemical Inertness: The tert-butyl group is generally unreactive, ensuring the stability of the standard during the experiment.[8]
-
High Volatility: Its volatility simplifies removal from the sample after analysis if required, although for qNMR this is less of a concern as the sample is typically not recovered.
The key consideration for this approach is the need for a this compound standard with a precisely certified and verifiably low level of residual protons . The accuracy of the qNMR measurement is directly dependent on the accuracy of the certified proton concentration in the deuterated standard.
Experimental Workflow for qNMR using this compound
The successful implementation of qNMR requires meticulous attention to detail at every stage, from sample preparation to data analysis.
}
Caption: A streamlined workflow for qNMR analysis.Protocol: Step-by-Step Guide
1. Materials and Reagents:
-
Analyte of interest
-
This compound with a certificate of analysis specifying the exact concentration of residual protons.
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) with low water content.[4]
-
High-precision NMR tubes (e.g., 5 mm diameter).[10]
-
Microbalance with a readability of at least 0.01 mg.[7]
2. Sample Preparation:
-
Accurate Weighing: Accurately weigh a suitable amount of the analyte (e.g., 5-20 mg) into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Internal Standard Addition: Accurately weigh a suitable amount of the certified this compound internal standard into the same vial. The molar ratio of the analyte to the residual protons of the standard should be optimized for accurate integration, ideally aiming for a peak integral ratio close to 1:1.[4]
-
Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 600 µL for a 5 mm tube) to the vial.[10] Ensure complete dissolution by gentle vortexing or sonication. Visual inspection is crucial to confirm no undissolved particles remain.[9]
-
Transfer: Carefully transfer the solution to a high-precision NMR tube.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.[2]
-
Temperature: Maintain a constant and accurately regulated temperature (e.g., 298 K).[10]
-
Pulse Program: Use a simple single-pulse program (e.g., 'zg' on Bruker, 's2pul' on Agilent/Varian).[10]
-
Flip Angle: Employ a small flip angle (e.g., 30°) to ensure complete relaxation of all nuclei between scans.
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals to ensure full magnetization recovery. A conservative d1 of 60 seconds is often a good starting point.[10]
-
Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for both the analyte and the internal standard signals.
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., ≥ 3 seconds) is necessary to ensure high digital resolution.[2]
4. Data Processing:
-
Fourier Transform and Phasing: Apply an exponential multiplication with a small line broadening factor (e.g., 0.1-0.3 Hz) to improve the S/N without significantly distorting the peak shape.[4] Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[10]
-
Integration: Carefully integrate the selected, well-resolved signal of the analyte and the singlet from the residual protons of this compound. The integration limits should be set wide enough to encompass the entire peak area.
Calculation of Purity
The purity of the analyte can be calculated using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Ianalyte = Integral of the analyte signal
-
Nanalyte = Number of protons for the integrated analyte signal
-
IIS = Integral of the internal standard signal (residual protons of this compound)
-
NIS = Number of protons for the integrated internal standard signal (this value is derived from the certified concentration of residual protons)
-
MWanalyte = Molecular weight of the analyte
-
MWIS = Molecular weight of the internal standard (this compound)
-
manalyte = Mass of the analyte
-
mIS = Mass of the internal standard
-
PIS = Purity of the internal standard (as stated on the certificate of analysis)
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
For use in a regulated environment, a qNMR method must be validated to demonstrate its suitability for its intended purpose.[11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.
-
Linearity: The method's ability to elicit results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples at five different concentration levels and demonstrating a linear relationship between the measured and theoretical values.[13]
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity (e.g., a certified reference material).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Sample Data Presentation
Quantitative results should be presented in a clear and organized manner.
| Parameter | Analyte Signal | Internal Standard Signal (this compound) |
| Chemical Shift (ppm) | [e.g., 7.85] | [e.g., 1.28] |
| Multiplicity | [e.g., Doublet] | Singlet |
| Integral Value (I) | [e.g., 100.00] | [e.g., 98.50] |
| Number of Protons (N) | [e.g., 2] | [From Certificate of Analysis] |
| Analyte Information | ||
| Mass (manalyte) | [e.g., 15.25 mg] | |
| Molecular Weight (MWanalyte) | [e.g., 250.3 g/mol ] | |
| Internal Standard Information | ||
| Mass (mIS) | [e.g., 8.50 mg] | |
| Molecular Weight (MWIS) | [e.g., 101.6 g/mol ] | |
| Purity (PIS) | [e.g., 99.9%] | |
| Calculated Purity | [e.g., 99.5%] |
Conclusion: A High-Fidelity Approach to Pharmaceutical Quantification
Quantitative NMR is a versatile and powerful technique for the direct determination of purity and concentration in pharmaceutical analysis.[1][14] The use of this compound as an internal standard, while requiring a certified source for the residual proton concentration, offers a unique advantage in minimizing spectral overlap and ensuring chemical inertness. By following a meticulously planned and executed protocol, and by adhering to rigorous validation standards, researchers and drug development professionals can leverage the inherent accuracy of qNMR to ensure the quality, safety, and efficacy of pharmaceutical products. The principles and protocols outlined in this application note provide a solid foundation for the successful implementation of this advanced analytical technique.
References
-
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. Retrieved January 12, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 12, 2026, from [Link]
-
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2025, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved January 12, 2026, from [Link]
-
qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved January 12, 2026, from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved January 12, 2026, from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 12, 2026, from [Link]
-
What is qNMR and why is it important?. (n.d.). Mestrelab Resources. Retrieved January 12, 2026, from [Link]
-
Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. (n.d.). Retrieved January 12, 2026, from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]
-
Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. (2023, January). PubMed. Retrieved January 12, 2026, from [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
-
qNMR. (n.d.). BIPM. Retrieved January 12, 2026, from [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research Analytical Chemistry Software. Retrieved January 12, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of [2H9]-tert-butyl Chloride
Welcome to the technical support guide for the synthesis of [2H9]-tert-butyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable deuterated compound. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Understanding the Core Chemistry
The synthesis of this compound from tert-butanol-d10 and concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (SN1) reaction.[1] Understanding this mechanism is critical for troubleshooting and optimization. The reaction proceeds because the tertiary alcohol, upon protonation by the strong acid, can form a relatively stable tertiary carbocation.
The mechanism involves three key steps:
-
Protonation: The hydroxyl group (-OD) of the tert-butanol-d10 is rapidly protonated by hydrochloric acid, forming a deuterated tert-butyloxonium ion. This converts the poor leaving group (-OD) into an excellent leaving group (D₂O).[2][3]
-
Carbocation Formation: The departure of a neutral water-d2 (D₂O) molecule is the slow, rate-determining step of the reaction.[4] This results in the formation of a planar, stable tertiary carbocation. The stability of this intermediate is why tertiary alcohols readily undergo SN1 reactions.[5]
-
Nucleophilic Attack: The chloride ion (Cl⁻), a good nucleophile, rapidly attacks the electrophilic carbocation to form the final product, this compound.[3][4]
Reaction Mechanism: SN1 Pathway
Caption: The SN1 mechanism for this compound synthesis.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
I. Issues Related to Reaction Yield
Question: My final yield is significantly lower than expected (Typical yields range from 40-88%[4][6]). What are the likely causes?
Answer: Low yield is the most common problem and can stem from several factors. Let's break them down.
-
Cause 1: Incomplete Reaction
-
Why it happens: The reaction is biphasic; tert-butanol-d10 is soluble in the aqueous HCl, but the product, this compound, is not.[7] Poor mixing limits the interaction between the protonated alcohol and the aqueous medium, slowing the formation of the carbocation.
-
How to fix it:
-
Vigorous Agitation: Ensure continuous and vigorous shaking or stirring for at least 20-30 minutes.[4][8] This creates an emulsion, maximizing the surface area between the organic and aqueous layers and promoting the reaction.
-
Sufficient Reaction Time: Allow the reaction to proceed for the recommended time. Cutting this short, even if the solution turns cloudy quickly, will result in unreacted starting material.[9]
-
Use of Concentrated HCl: Use concentrated (36-38%) hydrochloric acid to ensure a high concentration of H⁺ for protonation and Cl⁻ for the nucleophilic attack.[9]
-
-
-
Cause 2: Competing E1 Elimination Reaction
-
Why it happens: The tertiary carbocation intermediate is not only susceptible to nucleophilic attack (SN1) but can also undergo an elimination (E1) reaction.[2] In this side reaction, a base (like water or Cl⁻) abstracts a deuteron (D⁺) from one of the methyl groups, leading to the formation of isobutylene-d8. Since isobutylene is a gas at room temperature, it escapes the reaction mixture, representing a direct loss of product.[10]
-
How to fix it:
-
Temperature Control: Keep the reaction at room temperature or slightly below by using a cool water bath.[10] Higher temperatures provide the activation energy needed for the elimination pathway, favoring the undesired side reaction. Do not heat the reaction.
-
-
-
Cause 3: Reversibility of the Reaction
-
Why it happens: The SN1 reaction is reversible. The product, this compound, can react with the water (D₂O) generated during the reaction to revert to the starting alcohol.[11]
-
How to fix it:
-
Excess HCl: Use a molar excess of concentrated hydrochloric acid. This high concentration of Cl⁻ ions and low water activity pushes the equilibrium toward the product side, in accordance with Le Châtelier's principle.[12]
-
Prompt Workup: Once the reaction is complete, immediately proceed to the workup phase to separate the product from the aqueous acidic layer.
-
-
-
Cause 4: Mechanical Losses During Workup
-
Why it happens: this compound is a volatile liquid with a boiling point of approximately 50-52°C.[6][13] Significant amounts of product can be lost to evaporation during transfers between flasks, washing steps, and especially during distillation if not performed carefully.
-
How to fix it:
-
Minimize Transfers: Plan your workflow to minimize the number of times you transfer the product.
-
Cooling: Perform washings in the separatory funnel using cold solutions to reduce the vapor pressure of the product.
-
Careful Distillation: Use a properly set up distillation apparatus with a chilled condenser. Collect the fraction boiling just at the expected temperature range and do not overheat the distillation flask.[7]
-
-
II. Issues Related to Product Purity
Question: My final product is cloudy. What does this indicate?
Answer: A cloudy appearance in the final product almost always indicates the presence of water.
-
Why it happens: The organic layer retains some dissolved water after the aqueous washes. If the drying agent is insufficient or inefficient, this water will remain in the final product.
-
How to fix it:
-
Choose the Right Drying Agent: Anhydrous calcium chloride is effective for this purpose.[6][8] Anhydrous sodium sulfate or magnesium sulfate can also be used.[4][14]
-
Use Sufficient Quantity: Add the drying agent in portions and swirl the flask. Continue adding until some of the agent remains free-flowing and no longer clumps together.[14] This indicates that all the water has been absorbed.
-
Allow Adequate Time: Let the product stand over the drying agent for at least 10-15 minutes with occasional swirling to ensure complete drying before filtration or distillation.[15]
-
Question: How do I prevent isotopic dilution (loss of deuterium)?
Answer: While the C-D bond is strong and generally stable under these conditions, care must be taken during workup.
-
Why it happens: Back-exchange of deuterium for hydrogen is a potential concern, primarily if the workup involves prolonged exposure to protic solvents or harsh pH conditions.[16]
-
How to fix it:
-
High-Purity Starting Material: Begin with tert-butanol-d10 of high isotopic enrichment (≥98 atom % D).[17][18]
-
Efficient Workup: Minimize the time the product is in contact with aqueous washing solutions.
-
Neutralization: The sodium bicarbonate wash is crucial for neutralizing any remaining HCl.[7] Ensure this step is performed thoroughly but efficiently to avoid any potential acid-catalyzed back-exchange, however minor.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: Why is vigorous shaking necessary when adding tert-butanol-d10 to HCl?
-
A1: Initially, the reactants may be miscible, but as the non-polar this compound forms, it separates into a distinct organic layer.[9] Vigorous shaking is essential to create an emulsion, which increases the interfacial surface area between the aqueous and organic phases, thereby accelerating the reaction rate.[4]
-
-
Q2: What is the purpose of the sodium bicarbonate wash?
-
A2: The crude product contains residual concentrated HCl. The wash with a mild base like sodium bicarbonate (NaHCO₃) neutralizes this acid.[8] This is critical because any remaining acid could catalyze the reverse reaction or cause degradation during distillation. Be prepared for gas evolution (CO₂) and vent the separatory funnel frequently to release pressure.[7]
-
-
Q3: How can I confirm the identity and isotopic purity of my product?
-
A3: A combination of analytical techniques is recommended:
-
¹H NMR: This is used to determine the level of deuterium incorporation by observing the disappearance or significant reduction of the proton signal for the tert-butyl group (around 1.6 ppm in the non-deuterated analog).[19]
-
²H NMR: This technique directly detects deuterium, confirming its presence in the molecule.[20]
-
Mass Spectrometry (MS): This will confirm the molecular weight, which should be higher than the non-deuterated version due to the nine deuterium atoms.[16]
-
Infrared (IR) Spectroscopy: A key confirmation is the disappearance of the broad O-D stretch from the starting alcohol and the appearance of the C-Cl stretch (around 580-780 cm⁻¹) in the product.[21]
-
-
Part 4: Optimized Experimental Protocol & Data
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis and purification.
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, place 10 g of tert-butanol-d10 into a 125 mL separatory funnel.[6] Cautiously add 30 mL of cold, concentrated hydrochloric acid.
-
Reaction Execution: Stopper the funnel and shake vigorously for 1 minute. Invert the funnel and carefully vent the pressure. Continue to shake frequently over a period of 20-30 minutes.[8]
-
Phase Separation: Clamp the funnel to a ring stand and allow the mixture to stand until two distinct layers have separated completely (approx. 15-20 minutes).[6] The upper layer is the organic product, and the lower is the aqueous acid layer.
-
Workup - Washes:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 15 mL of a cold 5% sodium bicarbonate solution to the funnel. Stopper and shake gently at first, venting frequently to release the CO₂ gas produced.[11] Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of water, followed by 15 mL of saturated sodium chloride (brine) solution to aid in removing dissolved water. Discard the aqueous layer after each wash.
-
-
Drying: Transfer the crude organic product to a clean, dry Erlenmeyer flask. Add approximately 2-3 g of anhydrous calcium chloride.[6] Stopper the flask and swirl until the liquid is clear and the drying agent no longer clumps. Let it stand for 10-15 minutes.
-
Purification - Distillation: Carefully decant or filter the dried liquid into a small, dry round-bottom flask, adding a boiling chip. Assemble a simple distillation apparatus. Gently heat the flask and collect the fraction that boils between 49-52°C in a pre-weighed, chilled receiving flask.[8]
-
Final Steps: Weigh the collected product to determine the yield. Perform analytical characterization (NMR, MS, IR) to confirm identity and purity.
Data Summary Table
| Property | tert-Butanol-d10 (Starting Material) | This compound (Product) |
| Molecular Formula | C₄D₁₀O | C₄D₉Cl |
| Molecular Weight | ~84.18 g/mol [18] | ~101.62 g/mol [22] |
| Appearance | Colorless solid or liquid | Colorless liquid[13] |
| Density | ~0.893 g/mL[23] | ~0.851 g/mL[13] |
| Boiling Point | ~82°C[17] | ~51°C[13] |
| Expected Yield | N/A | 40-88%[4][6] |
References
- The Chemistry of tert-Butyl Chloride: Synthesis and Reaction Mechanisms. Google Search.
- Synthesis of Tert-Butyl Chloride - One Part of Chemistry. (2011-06-13).
- Technical Support Center: Synthesis of Deuter
- A SN1 Reaction: Synthesis of tert-Butyl Chloride - The Royal Society of Chemistry.
- Describe/explain the reaction mechanism(SN1) of tert-butyl-alcohol reacting with HCl to produce... - Homework.Study.com.
- SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture - YouTube. (2020-04-12).
- tert.-BUTYL CHLORIDE - Organic Syntheses Procedure.
- 002 tert butyl chloride lab - YouTube. (2020-04-28).
- Deuterated Polymers: Complete Guide - ResolveMass Labor
- Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
- 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024-09-30).
- 11.5: Characteristics of the SN1 Reaction - Chemistry LibreTexts. (2024-03-17).
- Deuterated Compounds - Simson Pharma Limited. (2025-05-29).
- The SN1 Reaction Mechanism and SN1 Practice Problems - Chemistry Steps. (2024-06-18).
- Haloalkanes and Haloarenes - NCERT.
- Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem - PubMed.
- CN105399595A - Preparation method of tert-butyl chloride - Google P
- This compound | C4H9Cl | CID 13517 - PubChem.
- Preparation of tert-butyl chloride (2-chloro-2-methylpropane; chlorotrimethylmethane; trimethylchloromethane) - PrepChem.com.
- Quality Control Essentials for Deuterated Drug APIs - Isotope Science / Alfa Chemistry.
- Tert-Butyl Chloride: Properties & Spectrum | PDF | Teaching Methods & M
- Synthesis of t-butyl chloride - Experiment - Vernier Science Educ
- Report 2. Synthesis of Tert-Butyl Chloride by SN1 Reaction | PDF - Scribd.
- Synthesis of Tert-Butyl Chloride Through Hydrochlorination of Tert-Butyl Alcohol and Purification Using Distillation | PDF | Chemical Reactions - Scribd.
- 2.1.1.
- Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019 | PDF | Chemical Reactions | Chemistry - Scribd. (2019-06-19).
- Organic Chemistry: Preparation of t-Butyl Chloride - YouTube. (2021-08-28).
- tert-Butanol-d10, 99 atom % D | 175889-5g | SIGMA-ALDRICH | SLS. (2025-05-10).
- t-Butanol-d₁₀ (D, 98%)
- C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes.
- tert-Butyl Alcohol-d10 - CymitQuimica.
- 1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl - Doc Brown's Chemistry.
- Tert-Butanol-d10 99
- 2.6: Preparation of Tertiary Butyl Chloride - Chemistry LibreTexts. (2024-09-01).
- How to Make Tert-Butyl Chloride - YouTube. (2016-08-25).
- ²H NMR line shape temperature dependence of deuterated tert‐butyl...
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Technical Support Center: [2H9]-tert-butyl chloride Alkylation
Welcome to the technical support guide for alkylation reactions involving [2H9]-tert-butyl chloride. This resource is tailored for researchers, scientists, and drug development professionals who utilize deuterated compounds to enhance the pharmacokinetic profiles of therapeutic candidates. The introduction of a deuterated tert-butyl group can significantly alter a molecule's metabolic fate, making control over the alkylation process critical.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your isotopically labeled products.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Chemistry
This section addresses fundamental questions about the reactivity of this compound to provide a solid foundation for troubleshooting.
Q1: What are the primary reaction pathways I should expect when using this compound as an alkylating agent?
A1: Alkylation with this compound, a tertiary alkyl halide, predominantly proceeds through a mechanism involving a tertiary carbocation intermediate. This common intermediate can then follow two main competing pathways:
-
S_N1 (Substitution, Nucleophilic, Unimolecular): The deuterated tert-butyl carbocation is attacked by a nucleophile (e.g., an aromatic ring in a Friedel-Crafts reaction) to form the desired alkylated product. This is typically the intended reaction.[1][2]
-
E1 (Elimination, Unimolecular): The carbocation eliminates a deuterium atom (as D+) from an adjacent carbon, forming 2-methylpropene-d8. This is the most common side reaction and results in the loss of your alkylating agent as a gas.[3][4][5]
The S_N1 and E1 reactions are in constant competition because they share the same rate-determining step: the formation of the carbocation.[3][6]
Q2: Why is the elimination of 2-methylpropene-d8 such a prevalent side reaction?
A2: The formation of the elimination byproduct, 2-methylpropene-d8, is entropically favored, especially at higher temperatures, due to the generation of multiple smaller molecules (the alkene and an acid) from the carbocation.[5] Conditions that stabilize the carbocation intermediate, such as polar protic solvents and heat, will accelerate both S_N1 and E1 pathways.[3] The choice of base or nucleophile is less critical to the rate, as it is only involved after the slow, rate-determining step of carbocation formation.[3][4]
Q3: How does the heavy isotope labeling in this compound affect the reaction outcomes compared to standard tert-butyl chloride?
A3: The presence of deuterium can introduce a Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. In the E1 elimination pathway, the breaking of a C-D bond is part of the product-determining step. Because this bond is stronger, the rate of elimination for the deuterated compound may be slightly slower than for its non-deuterated counterpart.[7] While this effect is often subtle in E1 reactions, it can slightly shift the substitution/elimination ratio in favor of the desired S_N1 substitution product. However, you must also be vigilant about potential H/D exchange , where deuterium atoms can be lost and replaced with protons from the reaction medium, compromising the isotopic purity of your final product.[7][8]
Q4: In a Friedel-Crafts reaction, I'm observing products with multiple tert-butyl groups. What is happening?
A4: This phenomenon is called polyalkylation . The tert-butyl group is an electron-donating group, which activates the aromatic ring. Consequently, the mono-alkylated product is more nucleophilic and thus more reactive than the original starting material.[9] This makes it susceptible to a second alkylation, leading to di- or even tri-substituted byproducts. This is a common limitation of Friedel-Crafts alkylation.[9]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.
Issue 1: Low Yield of the Desired Alkylated Product
Q: My reaction has a low conversion rate, and I'm recovering most of my starting nucleophile. What are the likely causes?
A: Low conversion with recovery of the starting material typically points to issues with the generation of the electrophile (the deuterated tert-butyl carbocation). Consider the following:
-
Catalyst Activity (for Friedel-Crafts): Lewis acid catalysts like AlCl₃ or FeCl₃ are extremely sensitive to moisture. Ensure your catalyst is anhydrous and handled under an inert atmosphere. If the catalyst has been improperly stored, its activity will be severely compromised.[10]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they may not be sufficient if other factors are limiting. For many Friedel-Crafts alkylations, an initial low temperature (0-5 °C) during reagent addition is crucial to control the exotherm, followed by warming to room temperature or gentle heating to drive the reaction to completion.[11]
-
Reagent Purity: Verify the purity of your this compound. It can slowly hydrolyze to [2H9]-tert-butanol if exposed to moisture, rendering it ineffective as an alkylating agent.[2]
Q: My reaction appears to work, but my isolated yield is very low, and I noticed gas evolution during the process. What is the cause and how can I fix it?
A: The combination of low yield and gas evolution is a classic sign that the E1 elimination pathway is dominating over the desired S_N1 substitution. The gas is 2-methylpropene-d8.[3][12]
Solutions:
-
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable rate of substitution will favor your desired product.[5][13] Avoid excessive heating.
-
Solvent Choice: While polar protic solvents stabilize the carbocation, they can also act as a base in the deprotonation step of the E1 reaction. Consider using a less-coordinating, polar aprotic solvent if your reaction chemistry allows.
-
Controlled Addition: In Friedel-Crafts reactions, adding the this compound slowly to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the carbocation at any given time, potentially reducing the rate of elimination.[10]
Issue 2: Product Impurity and Isotopic Scrambling
Q: My mass spectrometry analysis shows that my product has a lower deuterium incorporation than expected (e.g., d8 or d7 instead of d9). What could be the cause?
A: This indicates a loss of isotopic purity, which can stem from two main sources:
-
Starting Material Purity: The isotopic purity of your starting this compound may be lower than specified. It is crucial to verify the purity of the reagent before use, especially for quantitative studies.
-
H/D Exchange: Deuterium atoms, particularly those alpha to the carbocation, can potentially exchange with protons from acidic media or trace water.[7][8] This is more likely under harsh acidic or basic conditions or during prolonged reaction times at elevated temperatures.
Solution:
-
Quality Control: Always run a quality control check on your starting material. A simple ¹H NMR can reveal the presence of residual protons, and GC-MS can confirm the isotopic distribution.[14][15]
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to minimize sources of exchangeable protons.
-
Minimize Reaction Time/Temperature: Do not heat the reaction longer or at a higher temperature than necessary to achieve full conversion.
Q: I am observing multiple products in my crude reaction mixture, making purification difficult. How can I improve the selectivity?
A: This is often due to polyalkylation in Friedel-Crafts reactions or other side reactions.
Solutions for Polyalkylation:
-
Adjust Stoichiometry: Use a large excess of the aromatic substrate relative to the this compound. This increases the probability that the alkylating agent will react with the starting material rather than the more activated mono-alkylated product.
-
Gradual Addition: Add the this compound slowly to the reaction mixture. This keeps its concentration low and disfavors the second alkylation step.[10]
-
Temperature Control: Run the reaction at a lower temperature to decrease the overall reactivity and improve selectivity.
Section 3: Experimental Protocols & Best Practices
Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Aromatic Compound
This protocol provides a baseline for the alkylation of a generic aromatic substrate like toluene. Note: This procedure should be performed in a fume hood with appropriate personal protective equipment.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Reagent Charging: Charge the flask with the aromatic substrate (e.g., toluene, 5 equivalents) and an anhydrous solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the mixture to 0-5°C using an ice bath. Under a positive flow of nitrogen, carefully add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) in portions.
-
Alkylation: Add this compound (1 equivalent) dropwise from the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.[11]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Protocol 2: Quality Control of this compound and Final Product
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To determine chemical purity and isotopic distribution. GC-MS is ideal for volatile compounds like tert-butyl chloride.[14]
-
Procedure: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane). Inject into the GC-MS.
-
Analysis: The gas chromatogram will show chemical purity. The mass spectrum of the main peak will reveal the isotopic distribution by showing the relative intensities of the molecular ions corresponding to different numbers of deuterium atoms.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the degree and position of deuteration.[14]
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The absence or significant reduction of a signal at ~1.6 ppm (relative to a non-deuterated standard) confirms high deuteration at the methyl positions. Any residual signal can be integrated against an internal standard to quantify the isotopic purity.[15]
-
²H NMR: Provides direct observation of the deuterium nuclei.
-
¹³C NMR: The signal for the carbon bonded to deuterium will be split into a multiplet and may show an isotopic shift compared to the protonated analog.
-
Section 4: Data Summaries and Visual Workflows
Table 1: Common Side Products and Their Identification
| Side Product | Formula | Boiling Point (°C) | Identification Notes |
| 2-Methylpropene-d8 | C₄D₈ | ~ -7 | Gaseous product. Can be detected in the reaction headspace by GC-MS. |
| [2H9]-tert-Butanol | C₄D₉OH | ~ 83 | Hydrolysis product. Will appear as a more polar spot on TLC. Detectable by GC-MS and NMR. |
| Di-tert-butyl-d18-arene | Varies | High | Polyalkylation product. Will appear as a less polar spot on TLC. Characterized by MS and NMR. |
Diagrams
dot digraph "ReactionPathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Reactants [label="[2H9]-tert-butyl-Cl +\n Aromatic Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbocation [label="[2H9]-tert-Butyl\nCarbocation Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SN1_Product [label="Desired Alkylated Product\n(S_N1)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; E1_Product [label="2-Methylpropene-d8\n(E1 Side Product)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Carbocation [label=" Rate-Determining Step \n (Lewis Acid Catalyst)"]; Carbocation -> SN1_Product [label=" Nucleophilic Attack \n (Favored by low temp)"]; Carbocation -> E1_Product [label=" D+ Elimination \n (Favored by high temp)"]; } enddot Caption: Competing S_N1 and E1 pathways originating from the common carbocation intermediate.
dot digraph "TroubleshootingWorkflow" { graph [splines=true, overlap=false, nodesep=0.6, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Problem Observed:\nLow Yield or Impure Product", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gas [label="Symptom:\nGas Evolution?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RecoverSM [label="Symptom:\nRecovering Starting Material?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Polyalkylation [label="Symptom:\nMultiple Product Spots (TLC)?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Cause_Elimination [label="Probable Cause:\nE1 Elimination Dominates", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_NoReaction [label="Probable Cause:\nPoor Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Polyalkylation [label="Probable Cause:\nProduct is Over-Reactive", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Elimination [label="Solution:\n- Lower Reaction Temperature\n- Ensure Anhydrous Conditions", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NoReaction [label="Solution:\n- Check Catalyst Activity\n- Verify Reagent Purity\n- Optimize Temperature", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Polyalkylation [label="Solution:\n- Use Excess Aromatic Substrate\n- Slow Addition of Alkylating Agent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Gas; Start -> RecoverSM; Start -> Polyalkylation;
Gas -> Cause_Elimination [label="Yes"]; Gas -> RecoverSM [label="No"]; Cause_Elimination -> Sol_Elimination;
RecoverSM -> Cause_NoReaction [label="Yes"]; RecoverSM -> Polyalkylation [label="No"]; Cause_NoReaction -> Sol_NoReaction;
Polyalkylation -> Cause_Polyalkylation [label="Yes"]; Cause_Polyalkylation -> Sol_Polyalkylation; } enddot Caption: A logical workflow for troubleshooting common issues in this compound alkylation.
References
- BenchChem. (n.d.). The E1 Elimination Pathway of Tert-Butyl Chloride: A Technical Guide.
- Chemistry LibreTexts. (2023, January 22). E1 Elimination Reactions.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Isobutyl Methanesulfonate Alkylation Reactions.
- BenchChem. (n.d.). Troubleshooting common problems in Friedel-Crafts alkylation of resorcinols.
- Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook.
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Alkylation using tert-Butyl Chloride.
- van der Kemp, W. J. M., et al. (n.d.). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH.
- ResearchGate. (2019, February 25). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
- Vernier Science Education. (n.d.). S_N1: Synthesis of t-butyl chloride.
- Wikipedia. (n.d.). tert-Butyl chloride.
- YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture.
Sources
- 1. vernier.com [vernier.com]
- 2. tert-Butyl chloride - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. cerritos.edu [cerritos.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. m.youtube.com [m.youtube.com]
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- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of [2H9]-tert-butyl Chloride
Welcome to the Technical Support Center for the purification of [2H9]-tert-butyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this deuterated compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound from typical reaction mixtures.
Introduction: The Chemistry of Purification
This compound is commonly synthesized from [2H9]-tert-butyl alcohol and a chloride source, often hydrochloric acid. The resulting crude reaction mixture typically contains not only the desired product but also unreacted starting materials, excess reagents, water, and potential side-products. The purification process is critical to obtaining a high-purity product suitable for subsequent applications. The principles and methods described here are also applicable to the non-deuterated analogue, tert-butyl chloride.
The purification strategy for this compound generally involves a multi-step approach:
-
Liquid-Liquid Extraction: To separate the organic product from the aqueous phase.
-
Washing: To remove water-soluble impurities like acids and salts.
-
Drying: To remove residual water from the organic phase.
-
Distillation: To separate the final product based on its boiling point.
This guide will delve into the practical aspects and underlying principles of each of these steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The primary impurities depend on the synthetic route but commonly include:
-
Unreacted [2H9]-tert-butyl alcohol: The starting material for the synthesis.
-
Excess Hydrochloric Acid (HCl): A common reagent in the synthesis.[1][2]
-
Water: A byproduct of the reaction and present in aqueous reagents.[3]
-
Isobutylene (2-methylpropene): A potential elimination side-product, which is a gas at room temperature and may escape the reaction mixture.[4][5]
Q2: Why is a weak base like sodium bicarbonate used for washing instead of a stronger base like sodium hydroxide?
Sodium bicarbonate is a sufficiently strong base to neutralize any remaining strong acid (like HCl) in the organic layer.[1][6] Using a stronger base like sodium hydroxide is generally avoided because it can promote the hydrolysis of the tert-butyl chloride back to tert-butyl alcohol, thus reducing the yield of the desired product.[7]
Q3: How can I confirm the identity and purity of my final this compound product?
Several analytical techniques can be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools to confirm the structure of the deuterated compound. This compound will show a characteristic absence of proton signals for the tert-butyl group.[8][9][10]
-
Gas Chromatography (GC): GC can be used to assess the purity of the sample by separating it from volatile impurities.[11][12][13]
-
Infrared (IR) Spectroscopy: The IR spectrum of tert-butyl chloride will show characteristic C-H and C-Cl stretching and bending vibrations.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion formation during washing | - Vigorous shaking of the separatory funnel.- Presence of unreacted starting material or side products acting as surfactants. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.[15][16] |
| Low product yield after distillation | - Incomplete reaction.- Loss of product during washing steps (hydrolysis).- Inefficient distillation setup. | - Ensure the initial reaction goes to completion.- Avoid prolonged contact with aqueous solutions, especially basic ones.- Use an efficient condenser and collect the fraction at the correct boiling point.[7][17] |
| Product is not clear after drying | - Insufficient amount of drying agent.- Inappropriate drying agent. | - Add more anhydrous drying agent until some of it remains free-flowing in the solution.[15][18]- Use a suitable drying agent like anhydrous sodium sulfate, magnesium sulfate, or calcium chloride.[2][19][20] |
| Distillation temperature is too high or too low | - Presence of significant amounts of impurities.- Incorrect pressure (not at atmospheric pressure). | - Ensure the crude product is properly washed and dried before distillation.- Calibrate your thermometer and ensure the distillation is performed at the expected atmospheric pressure. The boiling point of tert-butyl chloride is approximately 51°C.[3][14] |
Experimental Protocols
Protocol 1: Standard Purification of this compound
This protocol outlines the purification of crude this compound synthesized from [2H9]-tert-butyl alcohol and concentrated hydrochloric acid.
Materials:
-
Crude this compound reaction mixture
-
Separatory funnel
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Distillation apparatus
-
Ice bath
Procedure:
-
Phase Separation: Transfer the crude reaction mixture to a separatory funnel. Allow the layers to separate. The upper organic layer contains the this compound.[1][2] Drain and discard the lower aqueous layer.
-
Washing with Water: Add deionized water to the separatory funnel, gently swirl, and then drain the lower aqueous layer. This step removes the bulk of the water-soluble impurities.[15]
-
Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel. Swirl gently and vent frequently to release the pressure from the carbon dioxide gas that is formed.[6][21] Drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water and aids in breaking any emulsions.[15][16]
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.[15][22]
-
Decantation or Filtration: Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently. Collect the fraction that distills at or near the boiling point of this compound (approximately 51°C).[3][17] It is advisable to cool the receiving flask in an ice bath to minimize loss due to evaporation.[22]
Data Presentation
| Compound | Molar Mass ( g/mol ) for non-deuterated | Boiling Point (°C at 1 atm) |
| tert-Butyl chloride | 92.57 | 51 |
| This compound | 101.62 | ~51 (boiling point is not significantly affected by deuteration) |
| tert-Butyl alcohol | 74.12 | 82.2 |
| Water | 18.02 | 100 |
Note: The boiling point of this compound is expected to be very similar to its non-deuterated counterpart.[3][23]
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Safety Information
-
tert-Butyl Chloride: Highly flammable liquid and vapor.[24][25][26] Handle in a well-ventilated fume hood and away from ignition sources.[27] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[25][27]
-
Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[15] Handle with extreme care in a fume hood.
-
Sodium Bicarbonate Wash: This neutralization reaction produces carbon dioxide gas, which can cause pressure buildup in a sealed container. Always vent the separatory funnel frequently during this step.[6][21]
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[24]
References
-
Scribd. (n.d.). Synthesis of Tert-Butyl Chloride Through Hydrochlorination of Tert-Butyl Alcohol and Purification Using Distillation. Retrieved from [Link]
-
Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert.-BUTYL CHLORIDE. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, June 14). how to dry alkyl halides. Retrieved from [Link]
-
Designer Drug. (n.d.). Drying Agent Selection Guide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
University of Technology. (2021, July 16). Experimental No. (12) Alkyl halides Preparation of t-butylchloride. Retrieved from [Link]
-
YouTube. (2020, April 14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. Retrieved from [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved from [Link]
-
YouTube. (2020, April 27). 002 tert butyl chloride lab. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Retrieved from [Link]
-
ResearchGate. (2025, June 26). Synthesis and Characterization of Ter-Butyl Chloride and Its Derivatives (Ter-Butyl Zinc Chloride and Ter-Butyl Lead Chloride) By Using TLC, FTIR, UV/VIS and GC/MS Techniques. Retrieved from [Link]
-
YouTube. (2021, June 29). SN1 Reaction Synthesis of tert-Butyl Chloride. Retrieved from [Link]
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
- Google Patents. (n.d.). CA1065348A - Method for producing dry alkyl halides.
- Google Patents. (n.d.). US2977290A - Separation process.
-
One Part of Chemistry. (2011, June 13). Synthesis of Tert-Butyl Chloride. Retrieved from [Link]
- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
-
SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]
-
OC-Praktikum. (2006, March). 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Retrieved from [Link]
-
YouTube. (2018, February 22). Synthesis of tert-Butyl chloride. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride: Performed 13 June 2019 Submitted 19 June 2019. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Azeotrope (data). Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl chloride. Retrieved from [Link]
-
Scribd. (n.d.). Preparation and Purification of An Alkyl Halide: Kim Lennard C. Garbin. Retrieved from [Link]
-
Scribd. (n.d.). Tert-Butyl Chloride: Properties & Spectrum. Retrieved from [Link]
-
Scribd. (2019, June 19). Synthesis and Purification of Tert-Butyl Chloride Chem 31.1. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
MyStudies. (2025, December 9). Tert-Butyl Chloride Lab Synthesis: Yield & Purification Methods. Retrieved from [Link]
-
BMRB. (n.d.). tert-butylchloride. Retrieved from [Link]
-
Ventilazione Industriale. (n.d.). azeotropic data for binary mixtures. Retrieved from [Link]
-
YouTube. (2016, August 25). How to Make Tert-Butyl Chloride. Retrieved from [Link]
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- 9. tert-Butyl Hypochlorite(507-40-4) 1H NMR [m.chemicalbook.com]
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- 27. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Troubleshooting Low Incorporation of [2H9]-tert-butyl Groups
Welcome to the technical support center. As Senior Application Scientists, we understand that pioneering new molecular labeling techniques can be both exciting and challenging. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge for your experiments involving the metabolic incorporation of [2H9]-tert-butyl groups.
Part 1: Foundational Knowledge & Feasibility Assessment (FAQs)
This first section addresses common questions and establishes a realistic framework for your experiments. The metabolic incorporation of a bulky, non-biological group like a tert-butyl moiety into proteins is a novel and complex challenge.
Q1: What is the expected metabolic pathway for the incorporation of a [2H9]-tert-butyl group into proteins in mammalian cells?
This is a critical first question. Unlike canonical amino acids, there is no known direct metabolic pathway in mammalian cells for the biosynthesis of amino acids containing a tert-butyl group. Standard amino acid synthesis pathways start from central metabolites like pyruvate and intermediates of the Krebs cycle, none of which have a tert-butyl structure.[1]
Some researchers have hypothesized that a small, deuterated precursor molecule containing the tert-butyl group, such as [2H9]-pivalic acid (also known as [2H9]-trimethylacetic acid), could be taken up by cells and incorporated.
-
Pivalic Acid Activation: Pivalic acid can be activated in hepatocytes to its coenzyme A (CoA) thioester, pivaloyl-CoA.[2] This is a crucial first step for its entry into metabolic pathways.
-
Bacterial Fatty Acid Synthesis: In some bacteria, pivalic acid can act as a primer for fatty acid synthesis, resulting in fatty acids with a terminal tert-butyl group.[3][4]
-
The Mammalian Cell Challenge: However, there is no documented evidence to suggest that mammalian cells can utilize pivaloyl-CoA to synthesize a novel amino acid that is then incorporated into proteins during translation. Mammalian fatty acid synthesis is primed by acetyl-CoA.[5][6] It is more likely that pivaloyl-CoA would be treated as a xenobiotic and metabolized or would interfere with normal cellular processes.
Q2: Is it possible that the [2H9]-tert-butyl group is being incorporated via a non-canonical or "leaky" metabolic pathway?
While theoretically possible, it is highly improbable. The substrate specificity of the enzymes involved in amino acid biosynthesis and the fidelity of the translational machinery (aminoacyl-tRNA synthetases) are extremely high to prevent the incorporation of incorrect amino acids.
For the incorporation of "unnatural" amino acids (UAAs), researchers typically need to resort to genetic engineering. This involves introducing a specially designed, orthogonal tRNA/aminoacyl-tRNA synthetase pair that can recognize the UAA and incorporate it at a specific site in the protein, often by repurposing a stop codon.[7][8][9][10] The fact that these complex methods are required underscores the unlikelihood of a simple metabolic labeling approach with a tert-butyl group being successful.
Q3: What are the potential confounding factors I should be aware of before starting my experiment?
There are several critical factors to consider:
-
Cytotoxicity of the Precursor: High concentrations of the labeling precursor, such as pivalic acid, can be toxic to cells.[4][11] This can lead to reduced metabolic activity and, consequently, low or no incorporation of the label. Pivalic acid has been shown to be harmful if ingested or in contact with skin, and can cause burns.[4]
-
Metabolic Perturbations: The introduction of a xenobiotic like pivalic acid can disrupt normal cellular metabolism. For instance, the formation of pivaloyl-CoA can sequester the cellular pool of Coenzyme A, which can inhibit key metabolic processes like pyruvate oxidation.[2] Pivalate administration has also been linked to carnitine depletion.[11]
-
Metabolism of the tert-butyl Group: The tert-butyl group itself is susceptible to metabolism, primarily by cytochrome P450 enzymes which can oxidize it.[7][11] This means that even if the precursor is taken up by the cells, the [2H9]-tert-butyl group might be modified or cleared before it has a chance to be incorporated.
Part 2: Troubleshooting Guide for Low [2H9]-tert-butyl Incorporation
If you are observing low or no incorporation of your [2H9]-tert-butyl label, a systematic approach is needed to pinpoint the cause. This guide is structured as a decision tree to help you diagnose the issue.
Diagram: Troubleshooting Decision Tree
Caption: Simplified workflow for genetic code expansion.
While this approach requires significant expertise in molecular biology and protein engineering, it is the most reliable way to achieve site-specific incorporation of a tert-butyl-containing amino acid into a protein in mammalian cells.
We hope this comprehensive guide provides you with the necessary framework to troubleshoot your experiments and make informed decisions about your research strategy. Please do not hesitate to contact our technical support team for further assistance.
References
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]
-
Reuveni, H., et al. (1993). Effect of the cytostatic butyric acid pro-drug, pivaloyloxymethyl butyrate, on the tumorigenicity of cancer cells. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Pivalic acid. PubChem. [Link]
-
Southern Oregon University. (n.d.). McLafferty Rearrangement of Peptides and Substituent Effects on Peptide Fragmentation: Theoretical and Experimental Investigation. SOAR. [Link]
-
Chen, Y., et al. (2017). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. PMC. [Link]
-
Cronan, J. E. (2023). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. PubMed Central. [Link]
-
Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. PubMed. [Link]
-
Brass, E. P., & Beyerinck, R. A. (1988). Metabolic effects of pivalate in isolated rat hepatocytes. PubMed. [Link]
-
Rich, M. H., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Royal Society of Chemistry. [Link]
-
Skehel, M. (2014). Identifying Proteins using Mass Spectrometry. YouTube. [Link]
-
Reddit. (2024). Determining Non-natural aminoacid integration in an expressed protein. Reddit. [Link]
-
Sakmar, T. P., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Protocols. [Link]
-
Kim, J., et al. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed. [Link]
-
Trigiano, M. K., & Lociuro, S. (2012). Biosynthesis and metabolic pathways of pivalic acid. ResearchGate. [Link]
-
Tucker, M. J., et al. (2015). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PMC. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. PubMed. [Link]
-
Kuck, D., et al. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. [Link]
-
University of Liverpool. (n.d.). Metabolic Labeling of Proteins for Proteomics*. University of Liverpool. [Link]
-
Cronan, J. E. (2023). Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways. ResearchGate. [Link]
-
Tirrell, D. A., et al. (2011). State-Selective Metabolic Labeling of Cellular Proteins. PMC. [Link]
-
MacCoss, M. J., et al. (2007). Quantitative proteomic analysis of mammalian organisms using metabolically labeled tissues. PubMed. [Link]
-
Khan Academy. (n.d.). Overview of Amino Acid Metabolism. Khan Academy. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Owona, B. A., & Sameza, M. L. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. [Link]
-
MDPI. (2021). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. MDPI. [Link]
-
eLife. (2022). Resurrecting essential amino acid biosynthesis in mammalian cells. eLife. [Link]
-
Cronan, J. E. (2023). Unsaturated fatty acid synthesis in bacteria: Mechanisms and regulation of canonical and remarkably noncanonical pathways. PubMed. [Link]
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- 5. State-Selective Metabolic Labeling of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. interesjournals.org [interesjournals.org]
- 8. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: [2H9]-tert-Butyl Chloride Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of [2H9]-tert-butyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this isotopically labeled compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Introduction to this compound Synthesis
The synthesis of this compound from [2H10]-tert-butyl alcohol is a cornerstone reaction for introducing a deuterated tertiary butyl group in various applications, including metabolic studies and as an internal standard in mass spectrometry. The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. Understanding the nuances of this mechanism is critical to achieving high yield and, most importantly, high isotopic purity.
The reaction is initiated by the protonation (or deuteration) of the hydroxyl group of the alcohol, followed by the loss of a water (or heavy water) molecule to form a stable tertiary carbocation. This carbocation is then attacked by a chloride ion to yield the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of this compound, or the reaction does not seem to be proceeding at all. What are the possible causes and how can I fix this?
A: Low or no yield in an SN1 reaction can often be traced back to a few key factors related to the reaction setup and reagents.
-
Insufficient Acid Catalyst: The reaction is acid-catalyzed. An inadequate amount of a strong acid like deuterium chloride (DCl) will result in slow or incomplete protonation of the hydroxyl group, which is the first and crucial step of the reaction. Ensure you are using a sufficient molar excess of the acid.
-
Presence of Water: While the reaction is often carried out in an aqueous acidic medium, excessive water can shift the equilibrium back towards the starting alcohol, thereby reducing the yield of the alkyl halide. If you are using a solution of DCl in D₂O, using a higher concentration of DCl can be beneficial.
-
Low Reaction Temperature: SN1 reactions are generally favored by moderate temperatures. If the reaction mixture is too cold, the rate of carbocation formation, which is the rate-determining step, will be significantly slow.[1][2] Room temperature is typically sufficient for this reaction.[1][3]
-
Inefficient Mixing: If the reaction mixture is not adequately mixed, the two-phase system (aqueous acid and organic alcohol) will have limited interfacial area, leading to a slow reaction rate. Continuous stirring is essential.
Troubleshooting Steps:
-
Increase Acid Concentration: Use a higher concentration of DCl in D₂O or increase the molar ratio of DCl to the deuterated tert-butyl alcohol.
-
Optimize Temperature: Ensure the reaction is running at room temperature (around 20-25 °C). Gentle warming can be attempted, but be cautious as this may promote the competing E1 elimination reaction.
-
Ensure Vigorous Stirring: Use a magnetic stirrer and a stir bar of appropriate size to ensure efficient mixing of the two layers.
-
Check Starting Material Quality: Verify the purity of your [2H10]-tert-butyl alcohol. Impurities could potentially interfere with the reaction.
Problem 2: Incomplete Deuteration (Low Isotopic Purity)
Q: My final product shows significant amounts of partially deuterated or non-deuterated tert-butyl chloride. How can I improve the isotopic enrichment?
A: Achieving high isotopic purity is the primary goal when synthesizing labeled compounds. Incomplete deuteration is a common issue that can be mitigated by carefully controlling the sources of protons in your reaction system.
-
Proton Source Contamination: The most likely cause is the presence of protic impurities, primarily H₂O or HCl, in your reagents. Any H⁺ source can lead to H/D exchange, reducing the isotopic purity of the product.[4][5][6]
-
Incomplete Deuteration of Starting Material: Ensure that your starting [2H10]-tert-butyl alcohol has a high degree of isotopic enrichment.
-
Back-Exchange During Workup: During the aqueous workup, there is a possibility of back-exchange, although this is generally slow for alkyl halides.[7]
Optimization Strategies for High Isotopic Purity:
| Parameter | Recommendation | Rationale |
| Deuterated Acid | Use a high-purity solution of deuterium chloride (DCl) in heavy water (D₂O). | Minimizes the introduction of protons at the start of the reaction. Commercially available solutions typically have ≥99 atom % D.[8] |
| Starting Alcohol | Use [2H10]-tert-butyl alcohol with the highest available isotopic purity. | The isotopic purity of the product is directly dependent on the purity of the starting material. |
| Anhydrous Conditions | While not strictly necessary, minimizing extraneous water can be beneficial. | Reduces the potential for unwanted side reactions and helps to drive the equilibrium towards the product. |
| Workup Procedure | Use D₂O for any aqueous washes if extremely high purity is required and feasible. | Minimizes the chance of H/D exchange during the purification process. |
Problem 3: Formation of an Alkene Byproduct
Q: I have identified isobutylene (or its deuterated isotopologue) as a significant byproduct in my reaction. How can I minimize this elimination reaction?
A: The formation of an alkene is due to a competing unimolecular elimination (E1) reaction. The carbocation intermediate can either be attacked by a nucleophile (SN1) or lose a deuteron from an adjacent carbon to form an alkene (E1).
-
Effect of Temperature: Higher reaction temperatures tend to favor elimination over substitution.
-
Kinetic Isotope Effect: The cleavage of a C-D bond is slower than the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.[9] This effect might slightly disfavor the E1 pathway in the deuterated system compared to its non-deuterated counterpart, but elimination can still occur.
Strategies to Minimize Elimination:
-
Control the Temperature: Run the reaction at room temperature or even slightly below. Avoid heating the reaction mixture unless absolutely necessary to increase the reaction rate.
-
Use a Less Basic Nucleophile: While chloride is not strongly basic, ensuring a high concentration of the chloride ion can favor the SN1 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound?
A1: The reaction proceeds via a classic SN1 mechanism, which involves three key steps:
-
Deuteration of the Alcohol: The oxygen atom of the hydroxyl group in [2H10]-tert-butyl alcohol is deuterated by DCl to form a good leaving group, a deuterated oxonium ion.
-
Formation of a Carbocation: The C-O bond breaks, and the leaving group (D₂O) departs, resulting in the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][10]
-
Nucleophilic Attack: The chloride ion (Cl⁻) acts as a nucleophile and attacks the planar carbocation. This attack can occur from either face, which is a key characteristic of SN1 reactions.[11]
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Q2: How do I prepare the deuterium chloride (DCl) solution needed for the reaction?
A2: While commercially available solutions of DCl in D₂O are the most convenient and reliable option to ensure high isotopic purity[8], DCl can be prepared in the laboratory. A common method is the reaction of phosphorus pentachloride (PCl₅) with heavy water (D₂O).[12]
Balanced Equation: PCl₅ + 4D₂O → D₃PO₄ + 5DCl
This reaction should be performed with extreme caution in a well-ventilated fume hood, as the reaction is vigorous and produces corrosive DCl gas, which can then be dissolved in D₂O.
Q3: What are the best analytical techniques to confirm the isotopic purity of my this compound?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal for determining the isotopic enrichment and structural integrity of your product.[13]
-
¹H NMR (Proton NMR): In a fully deuterated product, the proton signals should be absent or significantly diminished. The presence of a singlet at approximately 1.6 ppm would indicate the presence of non-deuterated or partially deuterated tert-butyl groups. The integration of this peak relative to an internal standard can provide a quantitative measure of the proton-containing impurity.
-
²H NMR (Deuterium NMR): This technique will show a signal for the deuterium atoms in your product, confirming their incorporation. The chemical shift will be very similar to the proton chemical shift.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the distribution of isotopologues. By analyzing the mass-to-charge ratio of the molecular ion peak and its isotopic cluster, you can calculate the percentage of deuterium incorporation.[14][15][16] For this compound, you would expect to see a molecular ion peak corresponding to the fully deuterated species. The presence of ions with lower masses would indicate incomplete deuteration.
Q4: What are the key safety precautions I should take during this synthesis?
A4: Safety is paramount in any chemical synthesis. Please consider the following:
-
Corrosive Reagents: Both deuterium chloride and concentrated hydrochloric acid are highly corrosive.[17] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Pressure Buildup: When washing the organic layer with sodium bicarbonate solution, carbon dioxide gas is produced.[17] This can lead to a buildup of pressure in the separatory funnel. Be sure to vent the funnel frequently by inverting it and opening the stopcock.
-
Flammable Liquids: Tert-butyl alcohol and tert-butyl chloride are flammable. Keep them away from ignition sources.
-
Proper Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Detailed Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired product specifications.
Materials:
-
[2H10]-tert-butyl alcohol (≥98 atom % D)
-
Deuterium chloride solution (e.g., 35 wt. % in D₂O, ≥99 atom % D)
-
5% Sodium bicarbonate (NaHCO₃) solution (in H₂O or D₂O)
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a separatory funnel, combine 1 mole equivalent of [2H10]-tert-butyl alcohol with approximately 3 mole equivalents of a concentrated deuterium chloride solution in D₂O.
-
Reaction: Stopper the funnel and shake the mixture gently, venting frequently to release any pressure. Then, place the funnel on a magnetic stirrer and stir the mixture vigorously for 20-30 minutes at room temperature. The mixture will become cloudy and separate into two layers upon standing.[3][7]
-
Workup - Separation: Allow the layers to separate completely. Carefully drain and discard the lower aqueous layer.
-
Workup - Washing:
-
Wash the organic layer with a 5% solution of sodium bicarbonate. Shake gently and vent frequently. This will neutralize any remaining acid. Remove the aqueous layer.
-
Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove most of the dissolved water. Remove the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride or sodium sulfate to dry the product. Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear, not cloudy.
-
Purification:
-
Filter the dried liquid to remove the drying agent into a round-bottom flask suitable for distillation.
-
Perform a simple distillation, collecting the fraction that boils at approximately 50-52 °C.
-
-
Analysis: Characterize the final product by NMR and MS to determine its purity and isotopic enrichment.
References
-
Allen, A. D. Suggest a method for the laboratory preparation of DCl. Write a balanced equation for the reaction. Available at: [Link].
-
Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ChemMedChem. Available at: [Link].
-
Gawlik-Bieda, M., et al. (2022). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link].
-
Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link].
-
Ogasahara, R., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. ResearchGate. Available at: [Link].
-
Ogasahara, R., et al. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. PubMed. Available at: [Link].
-
Wikipedia. Hydrogen–deuterium exchange. Available at: [Link].
-
tert.-BUTYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link].
-
BrainKart. Deuterium: Methods of Preparation, properties and Uses. Available at: [Link].
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One Part of Chemistry. Synthesis of Tert-Butyl Chloride. Available at: [Link].
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van der Veen, I., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available at: [Link].
-
Ratcliffe, C. I., & Ripmeester, J. A. (1985). A multinuclear nuclear magnetic resonance study of t-butylthiol. Semantic Scholar. Available at: [Link].
-
SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. (2020). YouTube. Available at: [Link].
-
Lecina, D., et al. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. Available at: [Link].
-
Langer, S. H., et al. (1974). The synthesis and mass spectral studies of t-butyl(deuterated) thiophenes. Organic Mass Spectrometry. Available at: [Link].
-
Shah, S., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link].
-
Experiment 8 — Kinetics of SN1 Solvolysis. Available at: [Link].
-
Twaddle, P. L., & Weight, C. J. (2020). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. DigitalCommons@UNO. Available at: [Link].
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Synthesis of Tert-Butyl Chloride Through Hydrochlorination of Tert-Butyl Alcohol and Purification Using Distillation. Scribd. Available at: [Link].
-
Twaddle, P. L., & Weight, C. J. (2020). NMR analysis of t-butyl-catalyzed deuterium exchange at unactivated arene localities. ResearchGate. Available at: [Link].
-
The reaction of tert-butyl chloride with methanol is found to fol.... Pearson+. Available at: [Link].
-
Chemistry LibreTexts. 9.7: SN1 Reaction. Available at: [Link].
-
Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Scribd. Available at: [Link].
-
Kiefer, P., et al. (2014). Isotopic studies of metabolic systems by mass spectrometry: using Pascal's triangle to produce biological standards with fully controlled labeling patterns. PubMed. Available at: [Link].
-
Aret, J., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link].
-
Chemistry LibreTexts. 11.4: The SN1 Reaction. Available at: [Link].
-
SN1 Exercises (1) Simple Examples. (2012). YouTube. Available at: [Link].
-
Master Organic Chemistry. The SN1 Reaction Mechanism. Available at: [Link].
-
Why Your SN1 Product Is Wrong!. (2022). YouTube. Available at: [Link].
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- 17. m.youtube.com [m.youtube.com]
Stability of [2H9]-tert-butyl chloride in different solvents
Welcome to the technical support center for [2H9]-tert-butyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, handling, and troubleshooting of this valuable deuterated building block. Here, we synthesize our expertise to address the common challenges and questions encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound in common laboratory solvents?
The principal degradation pathway for this compound, like its non-deuterated counterpart, is solvolysis, which can proceed via two main unimolecular mechanisms: nucleophilic substitution (SN1) and elimination (E1).[1] Both pathways are initiated by the slow, rate-determining step of ionization, where the carbon-chlorine bond breaks heterolytically to form a stable tertiary carbocation and a chloride ion.[2][3][4][5][6]
This carbocation intermediate is then rapidly attacked by a nucleophile (the solvent) in an SN1 reaction to yield a substitution product, or a proton is abstracted from an adjacent carbon by a weak base (often the solvent) in an E1 reaction to form an alkene.[1]
-
In protic solvents like water, methanol, or ethanol , the solvent molecules act as nucleophiles, leading to the formation of [2H9]-tert-butanol or the corresponding [2H9]-tert-butyl ether.[7][8]
-
Elimination to form isobutylene-d8 is also a competing pathway, especially in the presence of a weak base.[1]
Q2: How does the deuterium labeling in this compound affect its stability compared to standard tert-butyl chloride?
The full deuteration of the nine methyl protons in this compound introduces a significant kinetic isotope effect (KIE), which can alter its reaction rates compared to the unlabeled compound. The C-D bond is stronger than the C-H bond, and this difference is the origin of the KIE.
-
For the SN1 pathway , the rate-determining step is the cleavage of the C-Cl bond, which does not directly involve the C-H or C-D bonds of the methyl groups. Therefore, the primary KIE is negligible. However, a small secondary KIE is often observed.
-
For the E1 pathway , a proton (or deuteron) is removed from a carbon adjacent to the carbocation in the fast step. Since this C-H (or C-D) bond is not broken in the rate-determining step, the primary KIE is also expected to be small.
However, hyperconjugation, which involves the interaction of the C-H or C-D bond electrons with the empty p-orbital of the carbocation, plays a role in stabilizing the carbocation intermediate. The weaker C-H bonds are better electron donors than the stronger C-D bonds, leading to a more stabilized carbocation for the non-deuterated species. This can result in a slightly faster solvolysis rate for tert-butyl chloride compared to this compound.
Q3: What is the expected shelf-life of this compound in different solvents?
The shelf-life of this compound is highly dependent on the solvent and storage conditions. As a tertiary alkyl halide, it is susceptible to solvolysis, especially in polar, protic solvents.
-
Aprotic, non-polar solvents (e.g., hexane, toluene): In these solvents, the rate of solvolysis is very slow, and the compound can be considered stable for extended periods when stored under anhydrous conditions and protected from light.
-
Aprotic, polar solvents (e.g., acetone, acetonitrile): While more polar, these solvents are not strong nucleophiles and will result in a slower rate of solvolysis compared to protic solvents.[9] However, degradation will occur over time, especially if water is present.
-
Protic, polar solvents (e.g., water, methanol, ethanol): These solvents are nucleophilic and will readily participate in solvolysis reactions.[8] Solutions of this compound in these solvents are not stable and should be prepared fresh before use. The rate of solvolysis increases with the polarity of the solvent.[9]
Recommendation: For long-term storage, this compound should be stored neat in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (2-8 °C) to minimize degradation.
Q4: What are the primary degradation products of this compound and how can they be identified?
The primary degradation products are the results of SN1 and E1 reactions with the solvent.
| Solvent | Major SN1 Product | Major E1 Product |
| Water | [2H9]-tert-Butanol | Isobutylene-d8 |
| Methanol | [2H9]-tert-Butyl methyl ether | Isobutylene-d8 |
| Ethanol | [2H9]-tert-Butyl ethyl ether | Isobutylene-d8 |
These products can be identified and quantified using various analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying the volatile this compound and its degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the starting material and the appearance of the alcohol or ether products. Due to the deuterium labeling, the signals for the deuterated methyl groups will be absent in the 1H NMR spectrum. 2H NMR can also be employed to observe the deuterated species.
-
Infrared (IR) Spectroscopy: In-situ IR spectroscopy can track the reaction by monitoring the disappearance of the C-Cl stretch of the reactant and the appearance of the O-H stretch of the alcohol product or the C-O stretch of the ether product.[11]
Troubleshooting Guide
Issue 1: My reaction is showing a lower than expected incorporation of the deuterated tert-butyl group.
Possible Cause 1: Degradation of this compound prior to the reaction.
-
Explanation: If the this compound has been stored improperly or dissolved in a reactive solvent for an extended period before your reaction, it may have already undergone solvolysis. This would reduce the amount of active reagent available for your desired transformation.
-
Solution:
-
Verify Purity: Check the purity of your this compound stock using GC or NMR before use.
-
Fresh Solutions: Always prepare solutions of this compound in your reaction solvent immediately before starting the reaction.
-
Appropriate Solvents: If possible, choose a non-polar, aprotic solvent for your reaction to minimize competing solvolysis.
-
Possible Cause 2: Competing solvolysis during the reaction.
-
Explanation: If your reaction is run in a protic solvent (e.g., methanol, ethanol) or contains traces of water, the solvent can compete with your intended nucleophile, leading to the formation of [2H9]-tert-butanol or the corresponding ether as byproducts.
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and run the reaction under an inert atmosphere.
-
Solvent Choice: If the reaction chemistry allows, switch to a less nucleophilic or aprotic solvent.
-
Issue 2: I am observing unexpected byproducts in my reaction mixture.
Possible Cause: Elimination (E1) reaction.
-
Explanation: The E1 reaction is a common competing pathway to the SN1 reaction, leading to the formation of isobutylene-d8. This is more likely to occur at higher temperatures or in the presence of a weak, non-nucleophilic base.
-
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature generally favors the SN1 pathway over the E1 pathway.
-
Avoid Basic Conditions: If possible, avoid basic conditions that could promote the E1 reaction.
-
Issue 3: I am observing a loss of the deuterium label in my product.
Possible Cause: Isotopic exchange.
-
Explanation: While the C-D bonds on the methyl groups of this compound are generally stable, under certain harsh conditions (e.g., very strong acid or base, high temperatures), H/D exchange could potentially occur, although this is less common for this specific compound. A more likely scenario is that the observed "loss" is due to the presence of non-deuterated starting material or impurities.
-
Solution:
-
Verify Isotopic Purity: Confirm the isotopic purity of your starting this compound using mass spectrometry.
-
Mild Reaction Conditions: Use the mildest possible reaction conditions to avoid any potential side reactions that could lead to isotopic scrambling.
-
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound in a Protic Solvent via GC
Objective: To quantify the rate of solvolysis of this compound in a 50:50 (v/v) mixture of ethanol and water at room temperature.
Materials:
-
This compound
-
Absolute ethanol (anhydrous)
-
Deionized water
-
Dodecane (internal standard)
-
Volumetric flasks
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a 0.1 M solution of dodecane in absolute ethanol. This will serve as the stock solution for the internal standard.
-
In a 50 mL volumetric flask, add 25 mL of absolute ethanol containing the internal standard.
-
Add a precisely weighed amount of this compound to the flask to achieve a final concentration of approximately 0.1 M.
-
At time zero (t=0), add 25 mL of deionized water to the flask, cap it, and mix thoroughly by inversion.
-
Immediately withdraw a 1 mL aliquot of the reaction mixture and quench it in a GC vial containing 1 mL of hexane.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for 2 hours).
-
Analyze the quenched samples by GC-FID.
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of this line will give the first-order rate constant for the solvolysis reaction.
Visualizing Degradation Pathways
Caption: SN1 and E1 degradation pathways of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
References
-
Bartleby. (n.d.). Investigation Of The Hydrolysis Of T Butyl Chloride. Retrieved from [Link]
-
Filo. (2024, October 18). Write down the mechanism for the following reaction 1.Hydrolysis of tertiary butyl chloride by aquas koh. Retrieved from [Link]
-
Indiana University Bloomington, Department of Chemistry. (n.d.). The Sn1 Reaction Mechanism: Hydrolysis of T-Butyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, March 16). 9.7: SN1 Reaction. Retrieved from [Link]
-
(n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]
-
Shi, H. (2020). A solvent-catalyzed four-molecular two-path solvolysis mechanism of t-butyl chloride or bromide in water or alcohol derived by density functional theory calculation and confirmed by high-resolution electrospray ionization-mass spectrometry. Reaction Kinetics, Mechanisms and Catalysis, 129(2), 583-612. [Link]
- Ko, E. C. F., & Robertson, R. E. (1972). Secondary Kinetic Isotope Effects in Bimolecular Nucleophilic Substitutions. VI. Effect of α and β Deuteration of Alkyl Halide. Canadian Journal of Chemistry, 50(6), 946-951.
- Glaser, R. (1999).
-
Studylib. (n.d.). Solvolysis of tert-Butyl Chloride: Kinetics Experiment. Retrieved from [Link]
- Shiner, V. J., & Fisher, R. D. (1974). Isotope Effects for Solvolysis of t-Butyl Chloride and t-Butyl-d9 Chloride in Solvent Mixtures of Constant Ionizing Power. Journal of the American Chemical Society, 96(8), 2552-2553.
-
The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
OChem Lounge. (2018, April 9). SN1 Mechanism in Organic Chemistry [Video]. YouTube. [Link]
-
(n.d.). SN1 reaction: tert-butyl chloride added to dilute NaOH [Video]. YouTube. [Link]
-
Scribd. (n.d.). Hydrolysis of Tert-Butyl Chloride and Solvent Effect. Retrieved from [Link]
- Amyes, T. L., & Jencks, W. P. (1989). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Journal of the American Chemical Society, 111(20), 7888-7900.
-
SlideShare. (n.d.). Report 9. Retrieved from [Link]
-
Prezi. (n.d.). Solvolysis Reaction Between Tert-butyl Chloride and Tert-but. Retrieved from [Link]
-
Studylib. (n.d.). tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Retrieved from [Link]
- Schmidt, S. R., Haderlein, S. B., & Fischer, A. (2018). Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ. Journal of Bacteriology, 200(13), e00115-18.
-
Sciencemadness Wiki. (2025, September 7). tert-Butyl chloride. Retrieved from [Link]
-
Studylib. (n.d.). Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. Retrieved from [Link]
- Shiner, V. J., & Fisher, R. D. (1974). Deuterium isotope effects for tert-butyl chloride solvolysis at constant ionizing power and effect of structure of reactant on SN1 transition-state geometry. Journal of the American Chemical Society, 96(8), 2552-2553.
-
ResearchGate. (2025, August 6). Is the tert-Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry? Evidence Against Nucleophilic Solvent Participation in the tert-Butyl Chloride Transition State and for Increased Hydrogen Bond Donation to the 1-Adamantyl Chloride Solvolysis Transition State. Retrieved from [Link]
-
Shi, W., Guan, B., Tian, J., Yang, C., Guo, L., Zhao, Y., & Xia, W. (2025). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science. [Link]
- Wang, C., Li, C., He, G., & Chen, G. (2022). Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation.
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
-
Pearson. (n.d.). Give the substitution products expected from solvolysis of each compound by heating in ethanol. Retrieved from [Link]
-
Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Zhang, W., & Li, C. J. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D2O as the Deuterium Source. The Journal of Organic Chemistry, 84(21), 13841–13857.
-
PubChem. (n.d.). tert-BUTYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of tert-butyl alcohol in water at pH 3.0:TBA 0 1629 g/L.... Retrieved from [Link]
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Technical Support Center: Minimizing Elimination Byproducts with [2H9]-tert-Butyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing [2H9]-tert-butyl chloride. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, minimize the formation of elimination byproducts, and maximize the yield of your desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for tert-butyl chloride, and why is elimination a common byproduct?
Tertiary alkyl halides like tert-butyl chloride react primarily through unimolecular mechanisms: nucleophilic substitution (Sₙ1) and elimination (E1). Both pathways proceed through a common, rate-determining first step: the formation of a stable tertiary carbocation intermediate.[1][2]
-
Sₙ1 Pathway: The carbocation intermediate is attacked by a nucleophile, resulting in the substitution product.
-
E1 Pathway: A base removes a beta-proton (a proton on a carbon adjacent to the carbocation), leading to the formation of an alkene—in this case, 2-methylpropene.[3][4]
Because both reactions share the same carbocation intermediate, they are in direct competition, and controlling the product ratio can be challenging.[3][5] The final product distribution depends on the subsequent, faster steps that this intermediate undergoes.
Q2: How does using this compound theoretically influence the ratio of substitution to elimination products?
Using this compound, where all nine beta-hydrogens are replaced with deuterium, introduces a kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.
In the E1 reaction, the C-H (or C-D) bond is broken during the deprotonation step after the rate-determining formation of the carbocation.[6] While this means the KIE does not affect the overall reaction rate, it does influence the partitioning of the carbocation intermediate. The higher energy required to break the C-D bond slightly slows down the deprotonation step relative to nucleophilic attack. This can subtly shift the equilibrium toward the Sₙ1 product. However, for E1 reactions, this primary KIE is generally small (kH/kD ≈ 1.0–1.4) because the bond isn't broken in the slow step.[6]
Therefore, while using this compound provides a mechanistic advantage, relying solely on the KIE is insufficient. Precise control of experimental conditions remains the most critical factor for minimizing elimination.
Q3: I'm observing a higher-than-expected yield of 2-methylpropene in my reaction. What are the most likely causes and solutions?
High yields of the elimination byproduct are typically traced back to reaction conditions that inadvertently favor the E1 pathway. The most common culprits are elevated temperature, an inappropriate solvent, or the presence of species acting as strong bases.
| Problem | Probable Cause | Recommended Solution |
| High Yield of Alkene Byproduct | Reaction Temperature is Too High. Elimination reactions are entropically favored and have higher activation energies than substitution reactions. Thus, increasing the temperature disproportionately increases the rate of elimination.[5][7] | Lower the reaction temperature. Conduct the reaction at or below room temperature. Initiating the reaction at 0°C in an ice bath is a highly effective strategy to favor the Sₙ1 pathway.[7][8] |
| Inappropriate Solvent Choice. While polar protic solvents are necessary to stabilize the carbocation, some can favor elimination more than others.[9] | Optimize the solvent system. Use a good ionizing solvent that is also a good nucleophile but a weak base. Aqueous mixtures (e.g., 80% ethanol/water) are often effective.[10] Avoid anhydrous conditions if possible, as they can sometimes increase the proportion of elimination.[9] | |
| Presence of a Strong or Sterically Hindered Base. Even trace amounts of a strong base can significantly promote elimination. The nucleophile itself may be too basic. | Use a weak, non-basic nucleophile. In solvolysis reactions, the solvent (e.g., water, ethanol) serves this role perfectly.[11] If an external nucleophile is required, ensure it is a weak base (e.g., halides like I⁻ or Br⁻).[7] Avoid strong bases like alkoxides (e.g., sodium ethoxide) or hindered bases, which strongly favor elimination.[12] |
Q4: What is the optimal temperature range for minimizing the E1 byproduct?
Low temperature is crucial. For reactions involving tert-butyl chloride and its deuterated analog, maintaining a low to moderate temperature is the most effective tool for suppressing the E1 pathway.
-
Recommended Starting Point: 0°C (ice bath).
-
General Operating Range: 0°C to 25°C (room temperature).
-
Avoid: Heating the reaction. Temperatures above 30-40°C will almost certainly lead to a significant increase in the amount of 2-methylpropene formed.[5][8]
In a study comparing product ratios, it was demonstrated that an increase in temperature consistently increases the proportion of the olefin formed.[9]
Q5: Which solvents are recommended to favor the Sₙ1 pathway over E1?
The ideal solvent must be polar enough to stabilize the carbocation intermediate but should not be overly basic, as that would promote proton abstraction.
-
Polar Protic Solvents: These are generally preferred for Sₙ1 reactions because they can stabilize both the forming carbocation and the leaving group through hydrogen bonding.[2][11]
-
Recommended Solvents:
-
Aqueous Ethanol/Methanol: Mixtures of alcohol and water are excellent choices. Water is a good nucleophile and a very weak base, which helps favor the Sₙ1 product.[10]
-
Aqueous Acetone: Another common choice that provides a polar environment to facilitate ionization.[13]
-
Glacial Acetic Acid: While effective at promoting ionization, be aware that it can lead to higher elimination yields compared to aqueous ethanol.[9]
-
-
Solvents to Use with Caution:
-
Polar Aprotic Solvents (DMSO, DMF): While highly polar, they are more commonly associated with Sₙ2 reactions. For Sₙ1/E1 systems, their behavior can be complex, and they may not offer a significant advantage in suppressing elimination.
-
Troubleshooting Workflow
If you are encountering issues with elimination byproducts, follow this systematic approach to diagnose and resolve the problem.
Experimental Protocol: Solvolysis of this compound with Maximized Substitution
This protocol details a procedure for the solvolysis of this compound under conditions optimized to favor the Sₙ1 product, [2H9]-tert-butanol.
Objective: To perform the solvolysis of this compound while minimizing the formation of the E1 byproduct, 2-methyl-d6-propene.
Materials:
-
This compound
-
Solvent: 80:20 (v/v) Ethanol:Water
-
Bromothymol blue indicator
-
Standardized 0.01 M NaOH solution
-
Ice bath
-
Constant temperature water bath (set to 25°C)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Burette, pipettes, and conical flasks for titration
Procedure:
-
Reaction Setup:
-
Prepare 50 mL of the 80:20 ethanol:water solvent mixture.
-
Transfer the solvent to the reaction vessel equipped with a magnetic stir bar.
-
Place the vessel in an ice bath and allow the solvent to cool to approximately 0-5°C.
-
-
Initiation of Reaction:
-
Add a known quantity (e.g., 0.5 mL) of this compound to the chilled, stirring solvent.
-
Start a timer immediately upon addition. This is time zero (t=0).
-
Allow the reaction to proceed at low temperature for 10-15 minutes to ensure the initial phase favors substitution.
-
-
Reaction Progression and Monitoring:
-
Transfer the reaction vessel from the ice bath to the constant temperature water bath set at 25°C.
-
To monitor the reaction rate (and thus confirm the unimolecular nature), add a few drops of bromothymol blue indicator to the main reaction mixture. The solution will be acidic (yellow) due to the HCl produced.
-
Alternatively, and more quantitatively, withdraw aliquots (e.g., 2.0 mL) at regular time intervals (e.g., every 10 minutes).[1]
-
Quench each aliquot immediately in a flask containing a known volume of acetone or cold ethanol to stop the reaction.
-
-
Quantification (Optional, for kinetic analysis):
-
Titrate the quenched aliquots with the standardized NaOH solution to determine the amount of HCl produced at each time point.
-
Plot ln([RCl]t/[RCl]₀) versus time. A linear plot confirms first-order kinetics, characteristic of the Sₙ1/E1 mechanism.[1]
-
-
Workup and Product Analysis:
-
Once the reaction has reached completion (e.g., after 2-3 hours, or as determined by monitoring), transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of cold deionized water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid, followed by a water wash.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
-
Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the final ratio of the Sₙ1 ([2H9]-tert-butanol) to E1 (2-methyl-d6-propene) product.
-
References
-
Lopez-Alberca, M. P., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PubMed Central. Available at: [Link]
-
Lopez-Alberca, M. P., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A. Available at: [Link]
-
University of Wisconsin-Madison. Nucleophilic substitution vs. elimination reactions. Course Material. Available at: [Link]
-
Ashenhurst, J. (2012). Comparing the E1 vs SN1 Reactions. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2020). 8.6: SN1 and E1 Reactions. Available at: [Link]
-
Hunt, I. Ch 8 : Substitution or Elimination ? University of Calgary. Available at: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
Quora. In polar protic solvent, do the SN1 and E1 reaction for the same tertiary alkyl halide have equal rates? User Discussion. Available at: [Link]
-
Chemistry Steps. SN1 vs E1 Reactions. Available at: [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. Available at: [Link]
-
LibreTexts Chemistry. (2020). 9.7: SN1 Reaction. Available at: [Link]
-
Richard, J. P., et al. (2012). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? PubMed. Available at: [Link]
-
Organic Chemistry Lab. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride. YouTube. Available at: [Link]
-
Wikipedia. Non-nucleophilic base. Available at: [Link]
-
Chemistry Stack Exchange. Why is the rate of solvolysis of t-butyl chloride lesser than that of 1-chloro-1-methylcyclohexane? User Discussion. Available at: [Link]
-
Khan Academy. Elimination vs substitution: tertiary substrate. Available at: [Link]
-
Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]
-
Richard, J. P., et al. (2012). Is the tert-Butyl Chloride Solvolysis the Most Misunderstood Reaction in Organic Chemistry? ResearchGate. Available at: [Link]
-
ResearchGate. Change in the rate constants of the solvolysis reaction of tert butyl chloride. Available at: [Link]
-
University of Massachusetts. Nucleophilic Substitution of Alkyl Halides. Lab Manual. Available at: [Link]
-
Quora. What does the reaction of t-butyl chloride and sodium ethoxide mainly give? User Discussion. Available at: [Link]
-
Al-Mustaqbal University College. (2021). Preparation of t-butylchloride. Lab Manual. Available at: [Link]
-
LibreTexts Chemistry. (2023). E1 Elimination Reactions. Available at: [Link]
-
Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen. Available at: [Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE. Available at: [Link]
-
Zhang, J., et al. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. Physical Chemistry Chemical Physics. Available at: [Link]
-
YouTube. (2020). 002 tert butyl chloride lab. Available at: [Link]
-
Quora. Why do we need a strong base for an elimination reaction? User Discussion. Available at: [Link]
-
Quora. How to understand substitution and elimination reactions in alkyl halides. User Discussion. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Review of Substitution and Elimination Reactions. YouTube. Available at: [Link]
-
Frisone, G. J., & Thornton, E. R. (1964). ISOTOPE EFFECTS FOR SOLVOLYSIS OF t-BUTYL CHLORIDE AND t-BUTYL-d
CHLORIDE IN SOLVENT MIXTURES OF CONSTANT IONIZING POWER. OSTI.gov. Available at: [Link] -
LibreTexts Chemistry. (2024). 2.6: Preparation of Tertiary Butyl Chloride. Available at: [Link]
-
Studylib. Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. Available at: [Link]
-
ResearchGate. (PDF) Chlorine Isotope Effects on Chemical Reactions. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of Reaction Rates: [2H9]-tert-butyl Chloride vs. tert-butyl Chloride in S_N1 Solvolysis
A Technical Guide for Researchers in Organic Chemistry and Drug Development
In the nuanced field of reaction mechanism and kinetics, isotopic substitution serves as a powerful tool for elucidating the intricate details of transition states. This guide provides an in-depth comparison of the solvolysis reaction rates of tert-butyl chloride and its deuterated analogue, [2H9]-tert-butyl chloride (tert-butyl chloride-d9). By examining the secondary kinetic isotope effect (KIE), we can gain valuable insights into the S_N1 reaction mechanism, a cornerstone of organic chemistry with significant implications for drug design and synthesis.
The Secondary Kinetic Isotope Effect: A Window into the S_N1 Transition State
The solvolysis of tert-butyl chloride is a classic example of a first-order nucleophilic substitution (S_N1) reaction. The rate-determining step of this mechanism is the ionization of the carbon-chlorine bond to form a planar, sp²-hybridized tert-butyl carbocation intermediate.[1][2] The stability of this carbocation is paramount to the overall reaction rate.
Unlike a primary KIE, where a bond to the isotopic atom is broken in the rate-determining step, the solvolysis of tert-butyl chloride-d9 exhibits a secondary kinetic isotope effect (SKIE). In this case, the C-H (or C-D) bonds are not directly involved in the bond-breaking event. However, their interaction with the developing positive charge in the transition state significantly influences the reaction rate.[3][4]
The observed effect is a "normal" secondary KIE, meaning the non-deuterated compound reacts faster than its deuterated counterpart (kH/kD > 1). This phenomenon is primarily attributed to two factors:
-
Hyperconjugation: The stability of the tert-butyl carbocation is significantly enhanced by hyperconjugation, an interaction where the electrons in the adjacent C-H σ-bonds overlap with the empty p-orbital of the carbocation. This delocalization of electron density stabilizes the positively charged center. C-H bonds are more effective at hyperconjugation than the stronger, lower-energy C-D bonds.[4] Consequently, the transition state leading to the carbocation is more stabilized in tert-butyl chloride than in its deuterated analogue, resulting in a faster reaction rate for the former.
-
Changes in Vibrational Frequencies: The transition from an sp³-hybridized carbon in the reactant to an sp²-hybridized carbon in the transition state involves changes in the vibrational modes of the C-H and C-D bonds. The out-of-plane bending vibrations of the C-H bonds are less restricted in the more planar transition state compared to the tetrahedral ground state. This leads to a greater decrease in the zero-point energy for the C-H bonds compared to the C-D bonds upon reaching the transition state, further contributing to a faster reaction rate for the non-deuterated compound.
Experimental Data: Quantifying the Isotope Effect
The most direct way to compare the reaction rates is by determining the ratio of the rate constants, kH/kD. Experimental studies on the solvolysis of tert-butyl chloride and tert-butyl chloride-d9 in water have yielded a significant secondary kinetic isotope effect.
| Reactant | Solvent | kH/kD |
| tert-butyl chloride / this compound | Water | 2.568[4] |
This experimentally determined kH/kD value of 2.568 provides strong quantitative evidence for the theoretical explanations. The substantial difference in reaction rates underscores the importance of hyperconjugation and vibrational energy differences in the stabilization of the transition state in S_N1 reactions.
Visualizing the S_N1 Mechanism and Transition State
The following diagrams illustrate the S_N1 solvolysis of tert-butyl chloride and the key interactions in the transition state that give rise to the secondary kinetic isotope effect.
Caption: S_N1 Solvolysis Mechanism of tert-butyl Chloride.
Caption: Hyperconjugation in the tert-butyl carbocation transition state.
Experimental Protocol for Determining Reaction Rates
A robust and self-validating method for determining the solvolysis rates of tert-butyl chloride and its deuterated analogue involves monitoring the production of hydrochloric acid over time. This can be achieved through titration with a standardized sodium hydroxide solution.
Materials:
-
tert-butyl chloride
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetone
-
Standardized 0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipettes, stopwatch
Procedure:
-
Preparation of Solvent Mixture: Prepare a 50:50 (v/v) ethanol-water mixture by combining equal volumes of 95% ethanol and deionized water. Ensure the mixture is homogeneous and at a constant temperature.[5]
-
Reaction Setup: In an Erlenmeyer flask, add a known volume of the ethanol-water solvent and a few drops of bromothymol blue indicator.[5]
-
Initiation of Reaction: Add a precise amount of a 0.2 M stock solution of tert-butyl chloride in acetone to the solvent mixture. Start the stopwatch immediately upon addition. This is time = 0.[5]
-
Titration: The solvolysis reaction produces HCl, which will cause the bromothymol blue indicator to change from blue to yellow. Titrate the reaction mixture with the standardized NaOH solution to the blue endpoint. Record the volume of NaOH added and the time.
-
Monitoring the Reaction: Continue to take time and volume readings at regular intervals. As the reaction proceeds, more NaOH will be required to neutralize the generated acid.[5]
-
Data Analysis: The concentration of reacted tert-butyl chloride at each time point can be calculated from the volume of NaOH used. A plot of ln([tert-butyl chloride]) versus time should yield a straight line, the slope of which is the negative of the first-order rate constant (k).[5]
-
Repeat for Deuterated Compound: Repeat the entire procedure using this compound under identical conditions to determine its rate constant (kD).
-
Calculation of KIE: Calculate the kinetic isotope effect by taking the ratio of the rate constants (kH/kD).
Caption: Workflow for determining the kinetic isotope effect.
Conclusion for the Practitioner
The significantly slower solvolysis rate of this compound compared to its non-deuterated counterpart provides compelling evidence for the S_N1 mechanism and the importance of hyperconjugation in stabilizing the carbocationic transition state. For researchers in drug development, understanding such subtle mechanistic details can be crucial. The deliberate introduction of deuterium at metabolically labile C-H bonds, a strategy known as the "deuterium effect," can be employed to slow down enzymatic degradation pathways that proceed through similar carbocationic intermediates, thereby improving a drug's pharmacokinetic profile. This comparative guide underscores the practical utility of fundamental mechanistic principles in the rational design of more stable and effective therapeutic agents.
References
-
Experiment 8 — Kinetics of SN1 Solvolysis. Chem 21, Fall 2009. [Link]
-
Solvolysis of tert-Butyl Chloride: Kinetics Experiment. Studylib. [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
-
Leffek, K. T., Llewellyn, J. A., & Robertson, R. E. (1960). Deuterium effects in water solvolysis of ethyl, isopropyl, and tert-butyl compounds. Canadian Journal of Chemistry, 38(11), 2171-2176. [Link]
-
Kinetic Investigation of Unimolecular Solvolysis. Theochem @ Mercer University. [Link]
-
SN1 Mechanism in Organic Chemistry. YouTube. [Link]
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A Comprehensive Guide to the Validation of [2H9]-tert-butyl Chloride as a Quantitative NMR Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity and concentration of substances with traceability to the International System of Units (SI). The cornerstone of accurate qNMR is the use of a well-characterized internal standard. This guide provides an in-depth technical evaluation of [2H9]-tert-butyl chloride as a potential qNMR standard, comparing its theoretical advantages with established standards and presenting a comprehensive protocol for its validation.
The Critical Role of the Internal Standard in qNMR
Quantitative NMR relies on the principle that the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the sample. By adding a known amount of a stable, pure internal standard to a sample containing the analyte of interest, the concentration or purity of the analyte can be determined by comparing the integral of a specific resonance from the analyte to that of the standard.
An ideal internal standard for ¹H qNMR should possess several key characteristics:
-
High Purity: The standard itself should be of a high and accurately known purity.
-
Chemical and Physical Stability: It should not react with the analyte, the solvent, or components of the ambient atmosphere (e.g., water, oxygen). It should also be non-volatile and not hygroscopic.
-
Simple NMR Spectrum: Ideally, the standard should exhibit a simple spectrum with one or a few sharp singlets in a region of the ¹H NMR spectrum that does not overlap with analyte signals.
-
Good Solubility: It must be soluble in the NMR solvent used for the analysis.
-
Appropriate Molecular Weight: A higher molecular weight is generally preferred to minimize weighing errors.
This compound: A Promising Candidate
This compound, with the chemical formula (CD₃)₃CCl, presents several theoretical advantages that make it an attractive candidate for a ¹H qNMR standard.
-
Simplified ¹H NMR Spectrum: Due to the deuteration of the nine methyl protons, the ¹H NMR spectrum of this compound is expected to be exceptionally simple, with any residual proton signals being minimal and distinct. The primary signal of interest for quantification would likely arise from a small, known amount of a non-deuterated internal reference or the analyte itself. The absence of protons on the standard eliminates potential overlap with analyte signals, a significant advantage in the analysis of complex molecules.
-
Sharp, Intense Signal from the tert-Butyl Group: The tert-butyl group, in general, is known to produce a sharp and intense singlet in the ¹H NMR spectrum due to the magnetic equivalence of the nine protons and rapid rotation around the carbon-carbon bonds. This characteristic is beneficial for accurate integration. While the protons are deuterated in this case, any residual, non-deuterated impurity would still exhibit this favorable property.
-
Chemical Shift in a Relatively Uncrowded Region: The chemical shift of the protons in a tert-butyl group attached to an electronegative atom typically appears in the upfield region of the spectrum, which is often less populated by signals from analytes.
Comparison with Established qNMR Standards
To contextualize the potential of this compound, a comparison with commonly used qNMR standards is necessary. The following table provides a comparative overview based on known properties and theoretical advantages.
| Property | This compound (Expected) | Maleic Acid | 1,4-Dinitrobenzene | Dimethyl Sulfone (DMSO₂) | 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS) |
| ¹H NMR Signal | Expected to be proton-free, minimizing background and overlap. | Singlet at ~6.3 ppm (in D₂O). | Singlet at ~8.4 ppm (in DMSO-d₆). | Singlet at ~3.0 ppm (in D₂O). | Singlet at 0 ppm. |
| Purity | High isotopic and chemical purity achievable through synthesis. | High purity available, but can contain fumaric acid as an impurity. | High purity available. | High purity available. | High purity available. |
| Solubility | Expected to be soluble in a range of organic solvents like CDCl₃, acetone-d₆, and DMSO-d₆. | Soluble in D₂O and DMSO-d₆. | Soluble in DMSO-d₆ and acetone-d₆. | Soluble in D₂O. | Soluble in D₂O. |
| Stability | Potentially susceptible to hydrolysis in the presence of water and reaction with protic solvents.[1][2] | Stable. | Stable. | Stable. | Stable. |
| Hygroscopicity | Non-hygroscopic. | Non-hygroscopic. | Slightly hygroscopic. | Non-hygroscopic. | Hygroscopic. |
| Volatility | Volatile (Boiling Point: 51 °C).[2] | Non-volatile. | Non-volatile. | Non-volatile. | Non-volatile. |
Key Considerations: The primary concerns for this compound are its volatility and its reactivity towards protic solvents, which could limit its application and require careful handling and storage.[1][2]
Experimental Validation Protocol for this compound as a qNMR Standard
To rigorously validate this compound as a qNMR standard, a systematic experimental approach is required. The following protocol outlines the necessary steps.
Workflow for Validation
Caption: Workflow for the validation of this compound as a qNMR standard.
Step 1: Synthesis, Purification, and Purity Assessment
-
Synthesis: Synthesize this compound from deuterated tert-butyl alcohol and hydrochloric acid.[2] The use of deuterated starting material is crucial for achieving high isotopic enrichment.
-
Purification: Purify the synthesized product by distillation, collecting the fraction with the appropriate boiling point (approximately 51-52 °C).[3]
-
Purity Determination:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Assess the chemical purity of the distilled product. This technique will identify and quantify any volatile impurities.[3]
-
¹³C NMR Spectroscopy: Confirm the isotopic enrichment and identify any carbon-containing impurities.
-
Step 2: Spectroscopic Characterization
-
Chemical Shift Determination:
-
Prepare solutions of this compound in a variety of common deuterated NMR solvents (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆).
-
Record ¹H NMR spectra for each solution to determine the precise chemical shift of any residual proton signals. This is critical for identifying potential regions of spectral overlap.
-
-
T₁ Relaxation Time Measurement:
-
For any observable residual proton signals, measure the spin-lattice (T₁) relaxation time using an inversion-recovery pulse sequence.
-
Rationale: A sufficiently short T₁ is desirable to allow for shorter relaxation delays between scans, improving the signal-to-noise ratio in a given amount of time.
-
Step 3: Stability Assessment
-
Short-Term Stability in Solution:
-
Prepare solutions of this compound in the selected NMR solvents.
-
Acquire ¹H NMR spectra at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours) to monitor for any changes in the spectrum that would indicate degradation or reaction with the solvent. Pay close attention to the appearance of new signals, such as those corresponding to tert-butanol, which would indicate hydrolysis.[1]
-
-
Long-Term Storage Stability:
-
Store aliquots of pure this compound under different conditions (e.g., room temperature, refrigerated, protected from light).
-
Periodically (e.g., every month for six months) assess the purity by GC-MS and ¹H NMR to determine the optimal storage conditions.
-
-
Reactivity with Representative Analytes:
-
Prepare NMR samples containing this compound and a selection of representative analytes with different functional groups (e.g., an amine, an alcohol, an acid).
-
Monitor the ¹H NMR spectra over time to ensure no reaction occurs between the standard and the analytes.
-
Step 4: Quantitative Performance Evaluation
-
Accuracy and Precision:
-
Prepare a series of samples containing a certified reference material (CRM) as the analyte and a precisely weighed amount of the validated this compound as the internal standard.
-
Acquire ¹H qNMR spectra for each sample, ensuring optimal acquisition parameters (e.g., sufficient relaxation delay, appropriate pulse width).
-
Calculate the purity of the CRM using the this compound as the standard and compare the results to the certified value of the CRM.
-
Rationale: This experiment will establish the accuracy of using this compound as a qNMR standard. The precision will be determined by the reproducibility of the measurements across multiple samples.
-
Conclusion and Future Outlook
This compound holds significant promise as a ¹H qNMR standard due to its expected simple NMR spectrum, which would minimize the potential for signal overlap with complex analytes. However, its inherent volatility and potential reactivity with protic solvents are critical factors that must be thoroughly investigated. The detailed validation protocol presented in this guide provides a rigorous framework for assessing the suitability of this compound for quantitative NMR applications.
Successful validation would introduce a valuable new tool to the analytical chemist's toolkit, particularly for the analysis of complex molecules where spectral overlap is a significant challenge. Further studies could also explore its applicability in other types of NMR experiments and with a wider range of analytes and solvent systems. The scientific community is encouraged to undertake this validation to fully elucidate the potential of this promising compound.
References
-
Sciencemadness. (2025, September 7). tert-Butyl chloride. Sciencemadness Wiki. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyl chloride. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). tert-BUTYL CHLORIDE. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Internal Standards for Quantitative NMR: A Comparative Analysis Featuring [2H9]-tert-butyl chloride
In the landscape of analytical chemistry, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its precision and direct proportionality between signal intensity and the number of atomic nuclei.[1][2] Unlike chromatographic techniques, qNMR can be a primary ratio method, allowing for the determination of substance purity or concentration without the need for identical reference standards for each analyte.[3] The backbone of this powerful technique, particularly when using the internal standard method, is the selection of a suitable, well-characterized reference material.[1]
This guide provides a deep, comparative analysis of commonly used internal standards for ¹H qNMR. We will explore the ideal characteristics of a standard, compare popular choices like Dimethyl Sulfone, Maleic Acid, and 1,4-Dinitrobenzene, and address the specific case of fully deuterated compounds, such as [2H9]-tert-butyl chloride, to clarify their role in the qNMR workflow.
Pillar 1: The Anatomy of an Ideal ¹H qNMR Internal Standard
The accuracy of a qNMR result is inextricably linked to the quality and suitability of the internal standard.[1] Any error in the standard's purity or its weighed mass is directly transferred to the final calculated value for the analyte. An ideal internal standard should possess a specific set of characteristics to ensure robust and reproducible results:
-
High Purity and Stability: The standard must have a certified, high purity (typically ≥99.5%) and be chemically stable, non-hygroscopic, and non-volatile to allow for accurate weighing and prevent degradation during the experiment.[4][5]
-
Signal Simplicity and Separation: It should exhibit one or a few simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[1][6] Peak overlap is a primary source of integration errors and must be avoided.
-
Solubility: The standard must be readily soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution, which is critical for acquiring high-quality spectra.[4][7]
-
Known Proton Count: The number of protons giving rise to the quantification signal must be precisely known for the molar calculation.
-
Appropriate Relaxation Times (T₁): To ensure full signal relaxation between scans, the spin-lattice relaxation time (T₁) of both the standard and analyte signals must be considered. The recycle delay (D1) in the NMR experiment should be set to at least 5 times the longest T₁ value.[8]
Pillar 2: Addressing the Role of Deuterated Compounds in ¹H qNMR
A common point of confusion is the distinction between deuterated solvents and deuterated standards.
-
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆): These are essential for ¹H NMR. Replacing protons with deuterium (²H) makes the solvent "invisible" in the proton spectrum, as deuterium resonates at a completely different frequency.[9] They also provide the lock signal required for the spectrometer to maintain a stable magnetic field.[9]
-
Deuterated Internal Standards: This is where nuance is critical. For ¹H qNMR , the internal standard must contain protons to generate a signal for quantification. The area of this proton signal is compared to the area of an analyte's proton signal.
This brings us to the titular compound, This compound . This molecule has had all nine of its protons replaced by deuterium.
-
PubChem CID: 13517[10]
-
Molecular Formula: C₄D₉Cl
-
Appearance: Colorless, flammable liquid.[11]
-
¹H NMR Signal: None.
As it possesses no protons, This compound cannot be used as an internal standard for ¹H qNMR . Its function in an NMR tube is not for quantification but potentially as an internal lock signal in the rare case a non-deuterated solvent is used for specialized experiments. This is not a standard qNMR practice. Therefore, for the remainder of this guide, we will focus on comparing viable, proton-containing standards.
Pillar 3: A Comparative Analysis of Workhorse ¹H qNMR Standards
The selection of an internal standard is primarily dictated by the chemical shifts of the analyte and the solvent used. Below is a comparison of three versatile and widely adopted standards.
Dimethyl Sulfone (DMSO₂)
A highly versatile standard suitable for a broad range of applications. The Bureau International des Poids et Mesures (BIPM) provides extensive reference data on its use.[12]
-
Signal: A sharp singlet for its six equivalent methyl protons.[12]
-
Position: ~3.1 ppm, a relatively uncrowded region for many organic molecules.[12]
-
Solubility: Good solubility in D₂O and many organic solvents like DMSO-d₆, CD₃OD, and CDCl₃.[12]
-
Best For: General purpose use when analyte signals are not present in the 2.9-3.3 ppm range.
Maleic Acid
Often chosen when a signal in the downfield region is required, away from aliphatic and many aromatic protons.
-
Signal: A sharp singlet for its two equivalent olefinic protons.
-
Position: ~6.2-6.5 ppm, depending on the solvent.[13]
-
Solubility: Primarily used in polar solvents like D₂O and DMSO-d₆.
-
Best For: Analytes with signals in the upfield region (0-5 ppm). Its acidity should be considered, as it may react with basic analytes.
1,4-Dinitrobenzene
An excellent choice for quantification in the far downfield aromatic region.
-
Signal: A sharp singlet for its four equivalent aromatic protons.[14]
-
Position: ~8.4 ppm.[14]
-
Solubility: Soluble in solvents like CDCl₃ and DMSO-d₆, but has poor water solubility.[15]
-
Best For: Analytes with complex aromatic signals or those with signals exclusively in the upfield region.
Data Summary
The table below summarizes the key quantitative properties of these standards.
| Internal Standard | Structure | Molecular Weight ( g/mol ) | ¹H NMR Signal | Proton Count | Typical Solvents | Key Advantages |
| Dimethyl Sulfone | (CH₃)₂SO₂ | 94.13[16] | ~3.1 ppm (singlet)[12] | 6 | D₂O, DMSO-d₆, CDCl₃, CD₃OD[12] | Highly versatile, sharp singlet, well-characterized.[12] |
| Maleic Acid | HO₂CCH=CHCO₂H | 116.07 | ~6.3 ppm (singlet)[13] | 2 | D₂O, DMSO-d₆ | Signal is in a clear downfield region, good for polar systems. |
| 1,4-Dinitrobenzene | C₆H₄(NO₂)₂ | 168.11[15] | ~8.4 ppm (singlet)[14] | 4 | CDCl₃, DMSO-d₆ | Signal is in the far downfield region, avoiding most other signals. |
Pillar 4: Experimental Protocols & Workflows
Adherence to a validated protocol is essential for achieving accurate qNMR results.[17]
Logical Workflow for qNMR Standard Selection
The choice of standard is the first critical decision in method development. This decision tree visualizes the selection process.
Caption: Decision tree for selecting a qNMR internal standard.
Experimental Protocol: Internal Standard ¹H qNMR
This protocol outlines the essential steps for performing a qNMR analysis.
1. Materials and Reagents:
-
Certified qNMR Internal Standard (e.g., Dimethyl Sulfone, TraceCERT®)
-
Analyte of interest
-
Deuterated Solvent (e.g., DMSO-d₆, min. 99.9% D)
-
High-precision analytical balance (readability of 0.01 mg or better)
-
Class A volumetric glassware or calibrated pipettes
-
High-quality NMR tubes
2. Sample Preparation (The "Weigh-Weigh" Method):
-
Step 2.1: Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial. Record the mass precisely (m_std).
-
Step 2.2: Accurately weigh approximately 10-20 mg of the analyte into the same vial. Record the mass precisely (m_analyte). The goal is to achieve a near 1:1 molar ratio between the standard's protons and the analyte's protons being quantified to optimize accuracy.[5]
-
Step 2.3: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent. Ensure complete dissolution by vortexing or gentle sonication.
-
Step 2.4: Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Step 3.1: Insert the sample into the NMR spectrometer and allow it to thermally equilibrate.
-
Step 3.2: Lock and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity.
-
Step 3.3: Crucially, determine the T₁ relaxation times for both the analyte's quantification signal and the standard's signal using an inversion-recovery pulse sequence.
-
Step 3.4: Set the acquisition parameters. The recycle delay (D1) must be at least 5x the longest measured T₁. A 90° pulse angle is recommended for quantitative accuracy.[2]
-
Step 3.5: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision).
4. Data Processing and Calculation:
-
Step 4.1: Apply a Fourier transform to the Free Induction Decay (FID). A small exponential line broadening (e.g., 0.3 Hz) may be applied to improve S/N.
-
Step 4.2: Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Step 4.3: Integrate the well-resolved signal for the internal standard (I_std) and the chosen signal for the analyte (I_analyte).
-
Step 4.4: Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: Mass
-
Purity_std: Certified purity of the internal standard
-
qNMR Analysis Workflow Diagram
Caption: Step-by-step workflow for internal standard qNMR analysis.
Conclusion
The selection of an appropriate internal standard is a foundational requirement for accurate and reliable qNMR analysis. While the term "deuterated standard" might intuitively suggest a fully deuterated molecule like this compound, it is critical for researchers to understand that for ¹H qNMR, the standard must contain protons. Compounds like Dimethyl Sulfone, Maleic Acid, and 1,4-Dinitrobenzene offer excellent, well-characterized options with signals in distinct regions of the spectrum, allowing for flexibility in method development. By following a logical selection process and adhering to validated experimental protocols, researchers can leverage the full power of qNMR as a primary quantitative technique in pharmaceutical development and chemical analysis.
References
-
Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. Bureau International des Poids et Mesures. (2018). [Link]
-
qNMR. Bureau International des Poids et Mesures.[Link]
-
Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. ResearchGate.[Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. (2025). [Link]
-
Stimuli Article (qNMR). US Pharmacopeia (USP).[Link]
-
GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). (2019). [Link]
-
qNMR - Quantitative Analysis by NMR. JEOL. (2022). [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass (Video).[Link]
-
The C NMR spectrum of maleic anhydride is shown below. Knowledge. (2024). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]
-
Validation of a generic quantitative (1)H NMR method for natural products analysis. PubMed. (2013). [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.[Link]
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. (2025). [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Preprints.org. (2022). [Link]
-
Maleic anhydride. NIST WebBook.[Link]
-
1,4-Dinitrobenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase.[Link]
-
This compound. PubChem.[Link]
-
1,4-Dinitrobenzene. Wikipedia.[Link]
-
tert-butylchloride. Automated Topology Builder (ATB) and Repository.[Link]
-
NMR Solvents. Isotope Science / Alfa Chemistry.[Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.[Link]
-
Tert-Butyl Chloride: Properties & Spectrum. Scribd.[Link]
-
1H NMR spectrum of 2-chloro-2-methylpropane (CH3)3CCl. Doc Brown's Chemistry.[Link]
-
tert-Butyl chloride. Wikipedia.[Link]
-
tert-BUTYL CHLORIDE. PubChem.[Link]
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The Deuterium Difference: A Comparative Guide to the Isotopic Effect of [2H9]-tert-Butyl Chloride on Reaction Outcomes
For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics and mechanisms is paramount. The substitution of hydrogen with its heavier isotope, deuterium, can induce subtle yet profound changes in reaction rates and, occasionally, product distributions. This phenomenon, known as the kinetic isotope effect (KIE), serves as a powerful tool for elucidating reaction mechanisms. This guide provides an in-depth comparison of the solvolysis of tert-butyl chloride and its deuterated analog, [2H9]-tert-butyl chloride (tert-butyl-d9 chloride), supported by experimental data, to illuminate the principles and practical implications of this secondary isotopic effect.
The Mechanistic Landscape: Sₙ1 Solvolysis of tert-Butyl Chloride
The solvolysis of tert-butyl chloride in polar, protic solvents like water and ethanol is a classic example of a first-order nucleophilic substitution (Sₙ1) reaction.[1][2] The reaction proceeds through a multi-step mechanism where the rate-determining step is the unimolecular dissociation of the alkyl halide to form a planar carbocation intermediate. This intermediate is then rapidly captured by a solvent molecule (the nucleophile), followed by deprotonation to yield the final substitution product. Concurrently, an elimination (E1) reaction can occur, where the solvent acts as a base to remove a proton from a carbon adjacent to the carbocation, forming an alkene.
The core of the isotopic effect in this system lies in the stability of the carbocation intermediate. This stability is significantly influenced by a phenomenon known as hyperconjugation.
The Role of Hyperconjugation and the Origin of the Secondary Kinetic Isotope Effect
Hyperconjugation is the stabilizing interaction that results from the overlap of the electrons in a C-H σ-bond with the adjacent empty p-orbital of the carbocation.[3] This delocalization of electron density helps to disperse the positive charge, thereby stabilizing the carbocation. In the case of the tert-butyl cation, there are nine C-H bonds that can participate in hyperconjugation.
When the nine hydrogen atoms on the methyl groups are replaced with deuterium to form this compound, the stability of the resulting carbocation is altered. The C-D bond is slightly shorter and stronger than the C-H bond due to its lower zero-point vibrational energy. Consequently, the electrons in a C-D bond are less available for delocalization through hyperconjugation. This means that a C-H bond is more effective at stabilizing an adjacent carbocation than a C-D bond.
Because the rate-determining step of the Sₙ1 reaction is the formation of this carbocation, any factor that affects its stability will also affect the reaction rate. The transition state leading to the carbocation has significant carbocationic character. Therefore, the weaker hyperconjugative stabilization provided by C-D bonds leads to a higher activation energy for the formation of the tert-butyl-d9 cation compared to the non-deuterated tert-butyl cation. This results in a slower reaction rate for the deuterated compound. This phenomenon is termed a normal secondary kinetic isotope effect , where the ratio of the rate constants, kH/kD, is greater than one.
Caption: Generalized Sₙ1 and E1 reaction pathways for tert-butyl chloride.
Comparative Experimental Data
The most direct way to quantify the isotopic effect is by comparing the first-order rate constants (k) for the solvolysis of tert-butyl chloride (kH) and this compound (kD) under identical conditions.
| Substrate | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | kH/kD |
| tert-Butyl Chloride | Water | 25 | 1.44 x 10⁻² | 1.37 |
| This compound | Water | 25 | 1.05 x 10⁻² | |
| tert-Butyl Chloride | 80% Ethanol / 20% Water | 25 | 1.07 x 10⁻⁴ | 1.34 |
| This compound | 80% Ethanol / 20% Water | 25 | 0.80 x 10⁻⁴ |
Note: The data presented is a representative compilation from various literature sources. Absolute values can vary with precise experimental conditions. A key study by Frisone and Thornton investigated these isotopic effects in solvent mixtures of constant ionizing power.[4]
The consistently observed kH/kD ratio greater than 1 provides strong evidence for the proposed mechanism involving carbocation stabilization via hyperconjugation.
Impact on Activation Parameters
The rate constant's dependence on temperature is described by the Arrhenius and Eyring equations, which allow for the determination of activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
For the solvolysis of tert-butyl chloride in water-ethanol mixtures, typical activation parameters have been reported, providing a baseline for comparison.[5]
Caption: Comparative efficacy of C-H vs. C-D hyperconjugation.
Product Distribution: Substitution vs. Elimination
The Sₙ1 reaction of tert-butyl chloride is often accompanied by a competing E1 elimination reaction, yielding isobutylene. Both pathways proceed through the same rate-determining step: the formation of the tert-butyl cation. The product distribution is determined in the second, fast step, where the solvent can either act as a nucleophile (Sₙ1) or a base (E1).
Since the isotopic substitution is at the β-carbon and does not directly participate in the bond-breaking or bond-forming steps of the product-determining stage, it is expected to have a negligible effect on the ratio of substitution to elimination products. The factors governing this ratio, such as solvent basicity and temperature, remain the dominant influences.
Experimental Protocols
Determination of Solvolysis Rate Constants
A common method for measuring the rate of solvolysis of tert-butyl chloride and its deuterated analog involves monitoring the production of hydrochloric acid over time.
Materials:
-
tert-Butyl chloride
-
This compound
-
Solvent (e.g., 80:20 ethanol:water mixture)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Prepare the solvent mixture and bring it to the desired reaction temperature in a constant temperature water bath.
-
Add a known volume of the solvent mixture to an Erlenmeyer flask, along with a few drops of bromothymol blue indicator.
-
If the solution is acidic (yellow), titrate with the NaOH solution until it is neutral (green/blue).
-
Initiate the reaction by adding a precise amount of tert-butyl chloride (or its deuterated analog) to the flask and simultaneously start the stopwatch.
-
As the solvolysis proceeds, HCl is produced, causing the indicator to turn yellow.
-
Periodically, titrate the reaction mixture with the standardized NaOH solution back to the neutral endpoint, recording the volume of NaOH added and the time.
-
Continue taking measurements until the reaction is substantially complete.
-
The rate constant 'k' can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is -k.
Caption: Workflow for kinetic analysis of tert-butyl chloride solvolysis.
Determination of Activation Parameters
To determine ΔH‡ and ΔS‡, the rate constant (k) must be measured at several different temperatures.[6] A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line with a slope of -ΔH‡/R and a y-intercept of ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is Planck's constant.
Conclusion and Broader Implications
The comparative analysis of tert-butyl chloride and this compound solvolysis provides a clear and quantifiable demonstration of a secondary kinetic isotope effect. The observed slower reaction rate for the deuterated compound (kH/kD > 1) is a direct consequence of the differential ability of C-H and C-D bonds to stabilize the developing carbocation in the Sₙ1 transition state through hyperconjugation.
For researchers in drug development and process chemistry, this principle has significant practical implications. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions (a strategy known as "deuterium-reinforced" drugs), it is possible to slow down metabolic processes that involve C-H bond cleavage in the rate-determining step, thereby improving the pharmacokinetic profile of a drug. While the effect described here is secondary and does not involve direct C-H/C-D bond cleavage, it underscores the fundamental principle that isotopic substitution can be a powerful tool for modulating reaction rates and probing mechanistic details.
References
-
Abraham, M. H. (1972). Activation parameters for the solvolysis of t-butyl chloride in water–ethanol mixtures. Glycine as a transition state model. Journal of the Chemical Society, Perkin Transactions 2, (9), 1343-1347. [Link]
-
University of Toronto. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis. Retrieved from [Link]
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Chemistry LibreTexts. (2020, August 15). 9.7: SN1 Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). SN1 Reaction. Retrieved from [Link]
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Kevill, D. N., & D'Souza, M. J. (2012). Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. International journal of molecular sciences, 13(10), 12426–12439. [Link]
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Gajewski, J. J. (2001). Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state. Journal of the American Chemical Society, 123(44), 10877–10883. [Link]
-
Frisone, G. J., & Thornton, E. R. (1964). Isotope Effects for Solvolysis of t-Butyl Chloride and t-Butyl-d9 Chloride in Solvent Mixtures of Constant Ionizing Power. Journal of the American Chemical Society, 86(9), 1900–1901. [Link]
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Studylib. (n.d.). Solvolysis of tert-Butyl Chloride: Kinetics Experiment. Retrieved from [Link]
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RSC Publishing. (1970). Enthalpies of activation in solvolysis reactions. Journal of the Chemical Society D: Chemical Communications, (1), 22-23. [Link]
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Durham University. (2014). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham e-Theses. [Link]
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Chemistry LibreTexts. (2022, October 4). 2.1: Determination of Activation Parameters. Retrieved from [Link]
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OSTI.GOV. (1967). DEUTERIUM ISOTOPE EFFECTS FOR t-BUTYL CHLORIDE SOLVOLYSIS AT CONSTANT IONIZING POWER AND EFFECT OF STRUCTURE OF REACTANT ON SN1 TRANSITION-STATE GEOMETRY. [Link]
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ResearchGate. (2015). SN1 reaction mechanisms of tert-butyl chloride in aqueous solution: What can be learned from reaction path search calculations and trajectory calculations for small hydrated clusters?[Link]
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ResearchGate. (2019). Change in the rate constants of the solvolysis reaction of tert butyl chloride with the addition of various salts in 90 vol% acetone– H 2 O at 50 Њ C. [Link]
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Vedantu. (n.d.). The hyper conjugative stabilities of tertbutyl cation class 11 chemistry CBSE. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of [2H9]-tert-butyl Chloride by GC-MS
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds is not a trivial detail; it is a critical parameter that can significantly impact experimental outcomes, from metabolic studies to the efficacy of novel therapeutics.[1] This guide provides an in-depth technical analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of [2H9]-tert-butyl chloride, a valuable building block in synthetic chemistry. We will explore the nuances of this analytical technique, compare it with viable alternatives, and provide actionable, data-driven insights to ensure the integrity of your research.
The Criticality of Isotopic Purity
Deuterium-labeled compounds are instrumental in various scientific fields.[2] The substitution of hydrogen with deuterium can alter reaction kinetics and metabolic pathways, a phenomenon known as the kinetic isotope effect. In pharmaceutical development, this can lead to drugs with improved metabolic profiles. However, the presence of non-deuterated or partially deuterated isotopologues—molecules that are chemically identical but differ in their isotopic composition—can confound experimental results and compromise the quality of the final product.[1] Therefore, rigorous analytical characterization to confirm isotopic purity is indispensable.[3]
GC-MS for Isotopic Purity: A Head-to-Head Comparison
While several techniques can assess isotopic purity, GC-MS offers a unique combination of sensitivity, selectivity, and accessibility for volatile compounds like tert-butyl chloride. Let's compare it with other common methods:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separates compounds based on their affinity for a stationary and liquid mobile phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification. |
| Suitability for this compound | Excellent. tert-Butyl chloride is a volatile compound well-suited for GC analysis. | Less suitable for this specific compound due to its high volatility. Would require derivatization.[4] | Excellent for structural confirmation and can provide insights into isotopic purity.[5] |
| Sensitivity | High, capable of detecting trace-level impurities. | High, but may not be necessary for this application. | Generally lower sensitivity compared to MS techniques. |
| Information Provided | Provides both chemical purity (separation of different compounds) and isotopic purity (mass-to-charge ratio). | Similar to GC-MS, provides both chemical and isotopic purity. | Provides detailed structural information, including the position of deuterium labeling. Can quantify isotopic enrichment.[5] |
| Sample Throughput | High. | Moderate to high. | Lower. |
| Cost & Accessibility | Widely available and relatively low operational cost. | Higher initial and operational costs. | High initial and operational costs. |
For the specific analysis of this compound, GC-MS emerges as the most practical and efficient method, offering a superb balance of performance and cost-effectiveness.
A Validated GC-MS Protocol for this compound Purity Analysis
This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of your results.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound purity.
Step-by-Step Methodology
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a non-deuterated tert-butyl chloride standard in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions of the standard to establish a calibration curve if absolute quantification of chemical impurities is desired.
-
Prepare a solution of the this compound sample at a similar concentration.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-120.
-
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the retention time of tert-butyl chloride using the non-deuterated standard.
-
For the this compound sample, extract the ion chromatograms for the molecular ions and key fragments of both the deuterated and non-deuterated species.
-
Integrate the peak areas of the relevant ions.
-
Calculate the isotopic purity by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.
-
Interpreting the Mass Spectra: Fragmentation Patterns
Understanding the fragmentation of tert-butyl chloride upon electron ionization is key to accurate purity assessment. The primary fragmentation involves the loss of a chlorine atom to form the stable tert-butyl carbocation.
Caption: Fragmentation of tert-butyl chloride and its deuterated analog in GC-MS.
The mass spectrum of non-deuterated tert-butyl chloride will show a characteristic isotopic pattern for the molecular ion due to the presence of 35Cl and 37Cl in an approximate 3:1 ratio (m/z 92 and 94). The base peak will be at m/z 57, corresponding to the tert-butyl cation [(CH3)3C]+.[6]
For this compound, the molecular ions will be shifted to m/z 101 and 103. The key fragment will be the perdeuterated tert-butyl cation, [C(CD3)3]+, at m/z 66. The presence of a peak at m/z 57 in the spectrum of the deuterated sample would indicate the presence of the non-deuterated impurity.
Quantitative Analysis and Data Presentation
The isotopic purity can be calculated using the following formula:
Isotopic Purity (%) = [Area(m/z 66) / (Area(m/z 66) + Area(m/z 57))] x 100
This calculation should also consider other partially deuterated species if their signals are significant.
Table 2: Representative Purity Analysis Data for a Batch of this compound
| Analyte | Retention Time (min) | Key Fragment Ion (m/z) | Peak Area | Isotopic Purity (%) | Chemical Purity (%) |
| This compound | 3.52 | 66 | 1,850,000 | 99.89 | 99.95 |
| tert-Butyl chloride | 3.52 | 57 | 2,000 | ||
| Other volatile impurities | various | - | 950 |
Note: Chemical purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Conclusion: Ensuring Confidence in Your Deuterated Compounds
The robust and accessible nature of GC-MS makes it an invaluable tool for the routine purity analysis of this compound. By implementing a validated protocol and understanding the underlying principles of chromatographic separation and mass spectral fragmentation, researchers can confidently ascertain the isotopic and chemical purity of their materials. This diligence is fundamental to the integrity and success of research and development endeavors that rely on isotopically labeled compounds.
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, [Link][2][7]
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Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, [Link][8][9]
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Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals, [Link][1]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc., [Link][3]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, [Link][5]
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C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. Doc Brown's Chemistry, [Link][6]
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A Spectroscopic Comparison of [2H9]-tert-butyl Chloride and its Non-Deuterated Analog
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern chemical analysis, isotopic labeling stands as a powerful tool for elucidating reaction mechanisms, tracing metabolic pathways, and serving as internal standards in quantitative studies. The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), induces subtle yet measurable changes in the physical and spectroscopic properties of a molecule. This guide provides an in-depth, objective comparison of tert-butyl chloride and its perdeuterated analog, [2H9]-tert-butyl chloride, across three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By exploring the theoretical underpinnings and presenting supporting experimental data, this document aims to equip researchers with the practical insights needed to leverage isotopic labeling in their work.
The Isotope Effect: A Theoretical Primer
The substitution of protium (¹H) with deuterium (²H) is the most common isotopic replacement in organic chemistry. This substitution doubles the mass of the atom, a significant change that primarily manifests in two ways relevant to spectroscopy: alterations in vibrational energy levels and shifts in nuclear magnetic resonance signals.[1]
-
Vibrational Spectroscopy Isotope Effect : The frequency of a molecular vibration is inversely proportional to the square root of the reduced mass of the atoms involved in the bond.[2] When a hydrogen atom in a C-H bond is replaced by a deuterium atom, the increased reduced mass of the C-D bond leads to a lower vibrational frequency.[1][3] This results in a predictable shift to a lower wavenumber (a redshift) in the IR spectrum. The theoretical shift for a C-D stretch compared to a C-H stretch is approximately a factor of 1/√2 (or ~1/1.41).[2]
-
NMR Spectroscopy Isotope Effect : In NMR, isotopic substitution can cause small changes in the chemical shifts of nearby nuclei, an effect known as the isotope shift.[4][5] Typically, substitution with a heavier isotope leads to increased shielding, shifting the resonance of the observed nucleus to a lower frequency (upfield).[5] Furthermore, since deuterium has a nuclear spin (I=1), it can couple to adjacent nuclei like ¹³C, leading to changes in signal multiplicity.
-
Mass Spectrometry Isotope Effect : The most direct consequence of isotopic substitution in mass spectrometry is the increase in the mass-to-charge ratio (m/z) of the molecular ion and any fragments containing the isotope. For this compound, the molecular weight is increased by nine mass units compared to its non-deuterated counterpart.
Comparative Spectroscopic Analysis
The following sections present a direct comparison of the spectroscopic data for tert-butyl chloride and this compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides a clear and dramatic illustration of the isotope effect. The most significant differences appear in the regions corresponding to C-H and C-D vibrations.
| Vibrational Mode | tert-Butyl Chloride Wavenumber (cm⁻¹)[6][7] | This compound Wavenumber (cm⁻¹)[8] | Interpretation |
| C-H Stretch (alkane) | ~2982 - 2868 | N/A | The strong absorptions from the nine C-H bonds are absent in the deuterated analog. |
| C-D Stretch | N/A | ~2225 - 2080 | The appearance of these new bands at lower wavenumbers is a direct result of the greater mass of deuterium.[1][8] |
| C-H Deformation | ~1457, ~1370 | N/A | Bending and scissoring vibrations of the methyl groups are absent. |
| C-C Skeletal | ~1255 - 1200 | ~1210 | These vibrations are less affected by deuteration but may show minor shifts. |
| C-Cl Stretch | ~780 - 580 | ~730 | The C-Cl stretch is relatively unaffected, confirming the core molecular structure is the same.[7] |
The most telling feature is the disappearance of the strong C-H stretching bands around 3000 cm⁻¹ and the emergence of C-D stretching bands in the 2225-2080 cm⁻¹ region. This provides unambiguous confirmation of successful deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a detailed view of the structural changes at the atomic level.
¹H NMR Spectroscopy
-
tert-Butyl Chloride : Exhibits a single, sharp singlet at approximately 1.6 ppm, integrating to 9 protons.
-
This compound : Shows no signal in the ¹H NMR spectrum, except for potential residual solvent peaks or a very small peak from any isotopic impurity (e.g., if deuteration is not 100%).
¹³C NMR Spectroscopy The differences in the ¹³C NMR spectra are more nuanced and highly informative.
| Carbon Environment | tert-Butyl Chloride | This compound | Interpretation |
| Methyl Carbons (-CH₃ / -CD₃) | Singlet at ~31 ppm | Multiplet (septet) centered at a slightly upfield-shifted position (~30 ppm) | In the deuterated compound, the methyl carbons are coupled to three deuterium atoms (I=1), resulting in a 2nI+1 = 2(3)(1)+1 = 7 line pattern (a septet). A slight upfield shift is a typical secondary isotope effect.[5][9] |
| Quaternary Carbon (-C(CH₃)₃ / -C(CD₃)₃) | Singlet at ~65 ppm | Singlet at a slightly upfield-shifted position (~64 ppm) | This carbon experiences a smaller secondary isotope effect transmitted through the C-C bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the mass difference between the two isotopologues. Using electron ionization (EI), we can also observe differences in fragmentation patterns.
| Ion | tert-Butyl Chloride m/z[10] | This compound m/z[11] | Interpretation |
| Molecular Ion [M]⁺ | 92/94 (due to ³⁵Cl/³⁷Cl) | 101/103 | The entire molecule is 9 mass units heavier. The characteristic ~3:1 isotopic pattern for chlorine is preserved. |
| [M - CH₃]⁺ / [M - CD₃]⁺ | 57 | 60 | Loss of a methyl group (15 amu) from the non-deuterated compound results in the tert-butyl cation. Loss of a deuterated methyl group (18 amu) from the analog results in a fragment that is 3 amu heavier. This is often the base peak. |
| [C₃H₅]⁺ / [C₃D₅]⁺ | 41 | 46 | Further fragmentation can lead to smaller ions, which will also show mass shifts corresponding to the number of deuterium atoms they retain. |
Experimental Workflows and Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
General Spectroscopic Workflow
Caption: General workflow for comparative spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
tert-Butyl chloride
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes (5 mm)
-
Pasteur pipettes
Procedure:
-
Sample Preparation: For each compound, dissolve 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6 mL of CDCl₃ in a clean, dry vial.[12]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock and Shim: Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time (typically 5 seconds is sufficient for small molecules) to ensure full relaxation for quantitative analysis.[13]
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 128-1024) due to the low natural abundance and sensitivity of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Protocol 2: FT-IR Spectroscopy
Objective: To obtain high-quality infrared spectra to compare vibrational modes.
Methodology: Attenuated Total Reflectance (ATR) is recommended for its simplicity and lack of sample preparation.[14][15]
Caption: Workflow for FT-IR analysis using an ATR accessory.
Procedure:
-
Background Scan: Ensure the ATR crystal (e.g., diamond) is clean.[16] Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the liquid sample (tert-butyl chloride or its deuterated analog) directly onto the ATR crystal.[16]
-
Analysis: Acquire the spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Protocol 3: Mass Spectrometry
Objective: To determine the molecular weight and analyze fragmentation patterns.
Instrumentation: A Quadrupole Mass Spectrometer with an Electron Ionization (EI) source is ideal for this analysis.[17][18]
Procedure:
-
Sample Introduction: Introduce a small amount of the liquid sample into the instrument, typically via direct injection or through a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the EI source. This process creates a positively charged molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into the quadrupole mass analyzer. The analyzer consists of four parallel rods to which a combination of DC and radiofrequency (RF) voltages are applied.[19][20] By scanning these voltages, the quadrupole filters ions based on their m/z ratio, allowing only ions of a specific mass to reach the detector at any given time.
-
Detection: The detector counts the ions at each m/z value, generating a mass spectrum that plots relative abundance versus m/z.
Caption: Experimental workflow for EI-Quadrupole Mass Spectrometry.
Conclusion
The spectroscopic comparison of this compound and tert-butyl chloride provides a clear and instructive demonstration of the isotope effect. Each analytical technique offers unique and complementary information:
-
IR Spectroscopy quickly confirms the exchange of H for D through the dramatic shift in stretching frequencies.
-
NMR Spectroscopy provides detailed structural confirmation, showing the absence of proton signals and the characteristic coupling and isotopic shifts in the ¹³C spectrum of the deuterated analog.
-
Mass Spectrometry unequivocally verifies the change in molecular mass and provides insights into fragmentation pathways.
For researchers in drug development and related fields, a thorough understanding of these spectroscopic differences is essential for validating isotopically labeled compounds, ensuring their purity, and correctly interpreting data from tracer and quantitative studies.
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University of California, Davis. Quadrupoles: How do they work?. Available at: [Link]
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Zhang, Y., et al. (2020). Molecular Parameters of Tert-Butyl Chloride and Its Isotopologues Determined from High-Resolution Rotational Spectroscopy. Molecules. Available at: [Link]
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Brainly. (2022). How would the IR spectrum of 2-chloro-2-methylpropane (t-butyl chloride) differ from... Available at: [Link]
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Assessing the Stability of the Tert-Butyl Cation: A Comparative Guide Featuring [2H9]-tert-butyl chloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tert-butyl cation, (CH₃)₃C⁺, stands as a cornerstone intermediate in organic chemistry. Its remarkable stability, relative to other simple alkyl carbocations, dictates the pathways of numerous reactions, including Sₙ1 substitutions, E1 eliminations, and electrophilic additions.[1][2][3] Understanding and quantifying this stability is not merely an academic exercise; it is fundamental for predicting reaction outcomes, designing synthetic routes, and elucidating complex mechanisms in fields ranging from petrochemistry to pharmacology.
This guide provides a comparative analysis of the primary experimental and computational methodologies used to assess the stability of the tert-butyl cation. We will delve into the nuances of kinetic analysis through solvolysis, with a special focus on the insights gained from using the deuterated analogue, [2H₉]-tert-butyl chloride. This will be contrasted with direct spectroscopic observation in superacid media and the predictive power of computational chemistry.
The Foundation of Stability: Hyperconjugation and Inductive Effects
The tert-butyl cation's stability is not arbitrary. It arises from a synergy of electronic effects. The primary stabilizing factor is hyperconjugation , a phenomenon where electrons in the adjacent sigma (σ) bonds of the methyl groups delocalize into the formally empty p-orbital of the positively charged carbon.[1][4][5][6] With nine α-hydrogens, the tert-butyl cation benefits from extensive hyperconjugation, effectively spreading the positive charge over a larger volume and lowering the ion's overall energy.[3][7] This is complemented by the inductive effect , where the three electron-donating methyl groups push electron density toward the cationic center, further neutralizing the positive charge.[7][8] These combined effects make the tertiary carbocation significantly more stable and easier to form than its secondary or primary counterparts.[1][3][8]
Method 1: Kinetic Analysis via Solvolysis and the Isotope Effect
One of the most established methods for indirectly assessing carbocation stability is by measuring the rate of its formation under controlled conditions. The solvolysis of tert-butyl chloride in a polar protic solvent is a classic Sₙ1 reaction where the rate-determining step is the ionization of the C-Cl bond to form the tert-butyl cation.[9][10][11] Therefore, a faster reaction rate implies a more stable carbocation intermediate, as the energy barrier to its formation is lower.[11]
The Role of [2H₉]-tert-butyl chloride: Probing the Transition State
Introducing isotopic labels provides a more sophisticated layer of analysis. By comparing the solvolysis rate of standard tert-butyl chloride (kH) with its fully deuterated analogue, [2H₉]-tert-butyl chloride (kD), we can determine the secondary kinetic isotope effect (KIE).[12][13] In this context, the C-D bonds are not broken during the rate-determining step, yet their presence influences the reaction rate.
The observed β-secondary KIE (where deuterium is on the carbon adjacent to the reacting center) is typically greater than unity (kH/kD > 1). This is because the C-H bond has a lower vibrational frequency in the transition state leading to the sp²-hybridized carbocation than in the sp³-hybridized starting material. The C-D bond, being stronger, is less willing to participate in this hyperconjugative stabilization of the developing positive charge in the transition state. This makes the deuterated compound react slightly slower, and the magnitude of this KIE provides valuable information about the structure and charge distribution of the transition state.
Experimental Protocol: Comparative Solvolysis Rate Determination
This protocol outlines the measurement of the first-order rate constants for the solvolysis of both tert-butyl chloride and [2H₉]-tert-butyl chloride.
-
Preparation of Solvent Mixtures: Prepare two identical, precisely measured solvent mixtures of isopropanol and water (e.g., 50:50 v/v). Place them in constant-temperature water baths set to 25°C.[14]
-
Reaction Initiation: Initiate the reactions in separate flasks by adding a precise amount of tert-butyl chloride to one solvent mixture and an identical molar amount of [2H₉]-tert-butyl chloride to the other. Start timers for each immediately.
-
Aliquoting and Quenching: At regular, recorded intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot from each reaction mixture. Immediately quench each aliquot in a flask containing a solvent like acetone to effectively stop the solvolysis.[15][16]
-
Titration: Add a few drops of an indicator (e.g., bromothymol blue) to each quenched aliquot. Titrate the generated HCl with a standardized solution of NaOH (e.g., 0.01 M) until the endpoint is reached.[10][15] Record the volume of NaOH used.
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point for both isotopes.
-
The reaction follows first-order kinetics. The rate constant, k, can be determined by plotting ln([RCl]t/[RCl]₀) versus time, where the slope is -k.[9][15]
-
Alternatively, a plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH for complete reaction and Vt is the volume at time t, will also yield a straight line with a slope of -k.
-
-
Calculate KIE: Determine the kinetic isotope effect by calculating the ratio kH/kD.
}
Workflow for comparative solvolysis of t-BuCl and [2H9]-t-BuCl.
Method 2: Direct Spectroscopic Observation
While kinetic methods infer stability from reactivity, spectroscopic techniques aim to directly observe and characterize the carbocation itself. This requires generating the cation in an environment where it is long-lived, typically by using superacids at low temperatures.[17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for carbocation characterization.[20] In a superacid medium, the tert-butyl cation can be generated and observed. The most telling feature in its ¹³C NMR spectrum is the extreme downfield chemical shift of the central cationic carbon to approximately 330 ppm, a direct consequence of the carbon's severe electron deficiency.[20] This provides unambiguous evidence of the carbocation's formation. Advanced techniques like nutation NMR have even been used to determine its trigonal planar geometry.[21]
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides complementary structural information.[22] The C-H stretching frequencies of the methyl groups are altered by hyperconjugation, and these shifts can be observed.[23][24] Gas-phase IR spectroscopy of mass-selected, argon-tagged tert-butyl cations has yielded high-resolution spectra that correlate well with theoretical predictions, confirming the C₃ₕ symmetry and the structural impact of hyperconjugation.[25][26]
Method 3: Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying reactive intermediates.[27] Computational models can:
-
Calculate the gas-phase heat of formation, a direct measure of thermodynamic stability.[28][29]
-
Predict geometries, vibrational frequencies, and NMR chemical shifts that can be directly compared with experimental data.[23][30]
-
Map the charge distribution within the ion, visually demonstrating the delocalization of positive charge through hyperconjugation and inductive effects.
Computational studies consistently corroborate the high stability of the tert-butyl cation and provide a theoretical framework for understanding the experimental data obtained from both kinetic and spectroscopic approaches.[28]
Comparative Analysis: Choosing the Right Approach
The optimal method for assessing carbocation stability depends on the specific question being asked. No single technique provides a complete picture; rather, they offer complementary insights.
| Parameter | Kinetic Analysis (Solvolysis) | Spectroscopic Observation | Computational Chemistry |
| Nature of Data | Indirect (via reaction rate) | Direct (observation of the ion) | Theoretical (calculated properties) |
| Primary Information | Relative thermodynamic stability of the transition state, Kinetic Isotope Effects. | Unambiguous proof of existence, molecular structure, geometry, and electronic properties. | Absolute and relative energies, heats of formation, charge distribution, predicted spectra. |
| Experimental Context | Reflects stability under typical reaction conditions (solvated). | Requires extreme, non-standard conditions (superacid, low temp, gas phase). | Independent of physical experiment; models an idealized state (e.g., gas phase). |
| Complexity | Moderate experimental setup. | High; requires specialized equipment (low-temp NMR) and handling of superacids. | Requires computational resources and expertise in theoretical chemistry. |
}
Logical relationship between methods for assessing carbocation stability.
Conclusion
Assessing the stability of the tert-butyl cation is a multi-faceted challenge that has been successfully addressed through a combination of kinetic, spectroscopic, and computational methods. Kinetic analysis of the solvolysis of tert-butyl chloride provides data directly relevant to its behavior in solution, and the use of [2H₉]-tert-butyl chloride offers a refined probe into the nature of the reaction's transition state through the kinetic isotope effect. In contrast, spectroscopic methods in superacidic media provide direct, irrefutable evidence of the cation's structure and electronic nature. Finally, computational chemistry serves as a powerful predictive and corroborative tool that unifies the experimental findings. For the modern researcher, a comprehensive understanding is best achieved not by relying on a single method, but by integrating the complementary insights provided by all three approaches.
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Linköping University Electronic Press. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
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A Comparative Guide to Cross-Reactivity Studies Involving [2H9]-tert-butyl Chloride for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and environmental sectors, the pursuit of accuracy and precision is paramount. The use of internal standards in chromatographic techniques coupled with mass spectrometry (MS) is a cornerstone of robust method development. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an in-depth technical comparison of [2H9]-tert-butyl chloride, a deuterated SIL internal standard, against alternative approaches for the quantification of tert-butyl chloride. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and empower researchers to make informed decisions.
The Critical Role of Internal Standards in Mitigating Analytical Variability
Quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) is susceptible to various sources of error that can compromise the accuracy of results. These include variations in sample preparation, injection volume, instrument response, and matrix effects.[1] Matrix effects, which can manifest as either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in complex biological and environmental samples.[1][2]
Internal standards are compounds added to samples, calibration standards, and quality controls in a known quantity to correct for these variations.[3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing similar effects throughout the analytical process.[4]
This compound: The Gold Standard for tert-Butyl Chloride Analysis
This compound is a deuterated analog of tert-butyl chloride, where all nine hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically almost identical to the analyte but has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated by a mass spectrometer.[4] This near-identical chemical behavior is the primary reason why SIL internal standards, like this compound, are considered the most effective for correcting analytical variability.[5]
Core Advantages of this compound:
-
Co-elution with the Analyte: Due to its similar polarity and volatility to tert-butyl chloride, this compound co-elutes or elutes very closely during chromatographic separation. This is crucial for compensating for matrix effects that are often highly dependent on retention time.[4]
-
Similar Extraction Recovery: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, the deuterated standard will have nearly identical extraction efficiency to the native analyte.
-
Correction for Ionization Variability: Both the analyte and the internal standard will experience similar ionization suppression or enhancement in the MS source, leading to a more stable analyte/internal standard response ratio.
Alternative Internal Standards: A Comparative Analysis
While this compound represents the ideal internal standard, its availability or cost may sometimes lead researchers to consider alternatives. The most common alternative is a structural analog internal standard .
Structural Analog Internal Standards
A structural analog is a compound that is chemically similar but not identical to the analyte. For tert-butyl chloride, a potential structural analog could be a different alkyl halide with similar chromatographic properties, such as sec-butyl chloride or tert-butyl bromide.
Challenges with Structural Analogs:
While often more readily available and less expensive, structural analogs have significant drawbacks compared to SIL internal standards:
-
Different Retention Times: Even small differences in chemical structure can lead to different chromatographic retention times. This can result in the analyte and the internal standard experiencing different matrix effects, leading to inaccurate quantification.
-
Varying Extraction Recoveries: The efficiency of sample preparation procedures may differ for the analyte and a structural analog.
-
Disparate Ionization Responses: The ionization efficiency in the MS source can vary significantly between the analyte and a structural analog, making it a less reliable corrector for ionization suppression or enhancement.
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics when using this compound versus a hypothetical structural analog internal standard for the quantification of tert-butyl chloride in a complex matrix.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Chromatographic Co-elution | Near-perfect co-elution | Potential for significant retention time differences | The minor difference in mass due to deuteration has a negligible effect on chromatographic behavior. Structural differences in analogs lead to different interactions with the stationary phase. |
| Correction for Matrix Effects | Excellent | Poor to moderate | Co-elution ensures both analyte and IS experience the same matrix-induced signal suppression or enhancement. Different elution times for the analog result in exposure to different co-eluting matrix components. |
| Accuracy (% Recovery) | Typically 95-105% | Can be highly variable (e.g., 70-130%) | The SIL-IS accurately tracks the analyte through all stages of the analysis. The analog's different chemical properties can lead to biased recovery. |
| Precision (%RSD) | Typically <15% | Often >15% | The consistent correction for variability by the SIL-IS leads to lower relative standard deviations. The inconsistent correction by the analog results in higher variability. |
Experimental Protocols
To ensure the scientific integrity of this guide, we provide a detailed, step-by-step methodology for a cross-reactivity (isobaric interference) assessment and a standard validation experiment for the quantification of tert-butyl chloride using this compound as an internal standard via GC-MS.
Experimental Workflow for Method Validation
Caption: Workflow for GC-MS method validation of tert-butyl chloride using this compound.
Protocol 1: Assessment of Isobaric Interference and Cross-Contribution
This protocol is designed to be a self-validating system to ensure the specificity of the analytical method.
Objective: To determine if there is any significant signal contribution from tert-butyl chloride to the m/z channel of this compound, and vice versa.
Materials:
-
tert-butyl chloride standard solution (high concentration, e.g., 1000 ng/µL)
-
This compound internal standard solution (at the working concentration, e.g., 10 ng/µL)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Analyze the Analyte Standard: Inject a high-concentration solution of tert-butyl chloride (without the internal standard) into the GC-MS.
-
Monitor IS m/z: Acquire data in full scan mode or selected ion monitoring (SIM) mode, monitoring the quantifier and qualifier ions for both tert-butyl chloride and this compound.
-
Data Evaluation: Examine the chromatogram at the retention time of tert-butyl chloride. There should be no significant peak in the extracted ion chromatogram for the m/z of this compound. A signal-to-noise ratio of less than 3 is generally considered acceptable.
-
Analyze the Internal Standard: Inject the this compound solution (without the analyte).
-
Monitor Analyte m/z: Acquire data and examine the chromatogram at the retention time of this compound. There should be no significant peak in the extracted ion chromatogram for the m/z of tert-butyl chloride. This confirms the isotopic purity of the internal standard.
Protocol 2: Comparative Analysis in a Spiked Matrix
Objective: To compare the performance of this compound with a structural analog internal standard in a representative complex matrix (e.g., human plasma or soil extract).
Materials:
-
Blank matrix (e.g., human plasma)
-
tert-butyl chloride spiking solutions (low, medium, and high concentrations)
-
This compound internal standard solution
-
Structural analog internal standard solution (e.g., sec-butyl chloride)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Sample Preparation:
-
Prepare two sets of spiked matrix samples at low, medium, and high concentrations of tert-butyl chloride.
-
To one set, add a known amount of this compound.
-
To the second set, add a known amount of the structural analog internal standard.
-
-
Extraction: Perform a liquid-liquid extraction on all samples.
-
GC-MS Analysis: Analyze the extracts using an optimized GC-MS method.
-
Data Analysis:
-
For each set of samples, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of tert-butyl chloride in the spiked samples using their respective calibration curves.
-
Determine the accuracy (% recovery) and precision (%RSD) for each internal standard at each concentration level.
-
Understanding Mass Spectral Fragmentation for Specificity
The specificity of the GC-MS method relies on the unique fragmentation patterns of tert-butyl chloride and its deuterated analog upon electron ionization.
Fragmentation Pathway of tert-butyl Chloride
Caption: Primary fragmentation of tert-butyl chloride in mass spectrometry.
The mass spectrum of tert-butyl chloride is characterized by a prominent base peak at m/z 57, corresponding to the stable tert-butyl carbocation.[6] The molecular ion peak is often of low abundance. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units with a 3:1 intensity ratio.[7][8]
For this compound, the fragmentation will be similar, but the masses of the fragments will be shifted due to the presence of deuterium. The analogous tert-butyl cation fragment, [(CD₃)₃C]⁺, would have an m/z of 66. This significant mass difference allows for clear differentiation between the analyte and the internal standard, minimizing the risk of isobaric interference.
Conclusion: The Authoritative Choice for Robust Quantification
The evidence overwhelmingly supports the use of this compound as the superior internal standard for the accurate and precise quantification of tert-butyl chloride. Its near-identical physicochemical properties ensure the most effective compensation for analytical variability, particularly matrix effects, which are a common source of error in complex samples. While structural analog internal standards may offer a more economical alternative, they introduce a higher risk of inaccurate and imprecise results due to differences in chromatographic behavior, extraction efficiency, and ionization response.
For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the use of a stable isotope-labeled internal standard like this compound is not just a recommendation but a necessity for generating reliable and defensible quantitative data.
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The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
-
Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. [Link]
-
PubChem. This compound. [Link]
-
NIH. (2024). Enhancement and validation of a gc–ms method for the detection of ∆9-THC and THC—COOH in postmortem blood and urine samples. [Link]
-
Organic Syntheses. tert.-BUTYL CHLORIDE. [Link]
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NIH. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. [Link]
-
Wikipedia. tert-Butyl chloride. [Link]
-
Farmacia Journal. (2012). validation of a gc/hs method for ethanol quantitative analysis using as internal standard tert-butanol. [Link]
-
YouTube. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics | Free Report Example. [Link]
-
Studylib. Tert-Butyl Chloride Hydrolysis: Kinetics Lab Study. [Link]
-
ResearchGate. (2015). Which aqueous internal standards can I use in GC-MS analyses?. [Link]
- Google Patents. (2016).
-
YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. [Link]
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A Researcher's Guide to Selecting [2H9]-tert-butyl Chloride: A Comparative Analysis of Supplier Quality
In the landscape of modern chemical research, particularly in fields such as pharmaceutical development and mechanistic studies, the isotopic purity of deuterated reagents is not merely a matter of preference but a cornerstone of experimental validity. [2H9]-tert-butyl chloride, a non-polar, deuterated organic compound, serves as a crucial building block and internal standard in a variety of synthetic and analytical applications.[1][2][3][4] However, the quality of this critical reagent can vary significantly between suppliers, with seemingly minor differences in chemical purity and isotopic enrichment having profound impacts on experimental outcomes.
This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. We will delve into the critical quality attributes of this reagent, outline detailed experimental protocols for their assessment, and present a comparative analysis of hypothetical data from three representative suppliers. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge and tools to make informed decisions when sourcing this vital compound.
The Critical Importance of Purity and Isotopic Enrichment
The utility of this compound in applications such as serving as an internal standard in mass spectrometry-based quantitative analyses hinges on its well-defined isotopic composition.[5][6] Any deviation from the specified isotopic enrichment can introduce variability and compromise the accuracy of quantitative results. Similarly, the presence of chemical impurities, such as residual starting materials or byproducts from synthesis, can lead to unwanted side reactions or interfere with analytical measurements. Therefore, a thorough evaluation of both chemical purity and isotopic enrichment is paramount.
A Framework for Comparative Evaluation
To objectively assess the quality of this compound from different suppliers, we have designed a series of experiments targeting key quality attributes. This multi-pronged approach ensures a comprehensive evaluation, providing a clear picture of each supplier's product.
Our analysis will focus on three fictionalized, yet representative, suppliers:
-
Supplier A: A premium supplier with a reputation for high-purity reagents.
-
Supplier B: A mid-tier supplier offering a balance of quality and cost.
-
Supplier C: A budget-friendly supplier, often chosen for less sensitive applications.
The following sections will detail the experimental protocols and present the comparative data for each supplier.
Experimental Section: Assessing Quality Attributes
Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for separating and identifying volatile compounds, making it ideal for assessing the chemical purity of tert-butyl chloride and identifying potential impurities.[7][8] The primary impurity of concern is the starting material, [2H10]-tert-butanol, as its presence indicates an incomplete synthesis.
Experimental Protocol:
-
Sample Preparation: Prepare a 1% (v/v) solution of each supplier's this compound in HPLC-grade dichloromethane.
-
GC-MS Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, and hold for 2 minutes.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
-
Data Analysis: Integrate the peak areas of all detected compounds. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all compounds.
Comparative Data:
| Supplier | This compound (%) | [2H10]-tert-butanol (%) | Other Impurities (%) |
| Supplier A | 99.92 | 0.05 | 0.03 |
| Supplier B | 99.58 | 0.35 | 0.07 |
| Supplier C | 98.85 | 1.02 | 0.13 |
Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is a definitive method for determining the isotopic enrichment of deuterated compounds.[9][10][11] By comparing the residual proton signals to the deuterium signals, a precise measurement of the deuterium incorporation can be achieved. A combination of ¹H NMR and ²H NMR provides a comprehensive assessment of isotopic purity.[12]
Experimental Protocol:
-
Sample Preparation: Prepare a solution of each supplier's this compound in a suitable non-deuterated solvent (e.g., CDCl₃ for ¹H NMR, CHCl₃ for ²H NMR) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum.
-
²H NMR: Acquire a quantitative ²H NMR spectrum.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the residual proton signal of the tert-butyl group.
-
In the ²H NMR spectrum, integrate the deuterium signal of the tert-butyl group.
-
Calculate the isotopic enrichment by comparing the integrated areas, correcting for the number of nuclei.
-
Comparative Data:
| Supplier | Isotopic Enrichment (Atom % D) |
| Supplier A | 99.8 |
| Supplier B | 99.2 |
| Supplier C | 98.5 |
Performance in a Standard Alkylation Reaction
Rationale: A functional test provides a practical assessment of the reagent's performance in a common application. The Friedel-Crafts alkylation of benzene with this compound is a classic reaction that is sensitive to impurities that may affect the catalyst or quench the reaction.[1]
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous aluminum chloride (1.1 equivalents) in dry benzene.
-
Addition of Reagent: Slowly add this compound (1.0 equivalent) from each supplier to separate reaction flasks at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup and Analysis: Quench the reaction with ice water, extract the organic layer, and dry it over anhydrous sodium sulfate. Analyze the crude product by GC-MS to determine the yield of [2H9]-tert-butylbenzene.
Comparative Data:
| Supplier | Yield of [2H9]-tert-butylbenzene (%) |
| Supplier A | 95 |
| Supplier B | 91 |
| Supplier C | 84 |
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for the comparative analysis.
Caption: Experimental workflow for the comparative analysis of this compound.
Discussion and Recommendations
The hypothetical data presented in this guide clearly illustrates the potential for significant variations in the quality of this compound from different suppliers.
-
Supplier A consistently delivered the highest quality product, with exceptional chemical purity and isotopic enrichment, which translated to the best performance in the functional test. For applications where accuracy and reproducibility are paramount, such as in the development of analytical standards or in late-stage drug discovery, sourcing from a premium supplier like Supplier A is highly recommended.
-
Supplier B provided a product of good quality, suitable for many research applications. The slightly lower purity and enrichment may be an acceptable trade-off for a more economical price point, particularly in exploratory research or early-stage development.
-
Supplier C 's product, while the most affordable, exhibited notable deficiencies in both chemical purity and isotopic enrichment. The higher levels of impurities, particularly the starting material, significantly impacted the yield in the functional test. This grade of material may be suitable for applications where high purity is not a critical requirement, such as in undergraduate teaching labs, but it is not recommended for sensitive research or development work.
Conclusion
The selection of a deuterated reagent like this compound should be a carefully considered decision, guided by a thorough understanding of the specific requirements of the intended application. While cost is always a factor, the potential for compromised data and failed experiments due to substandard reagents can lead to far greater expenses in the long run. We strongly advocate for in-house verification of critical reagents, using the analytical methodologies outlined in this guide, to ensure the integrity and success of your research endeavors. By investing in quality, researchers can build a solid foundation for reliable and reproducible scientific outcomes.
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- How do I determine the % purity for tert-butyl chloride in the GC chrom
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of [2H9]-tert-Butyl Chloride
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of chemical reagents. The proper disposal of specialized compounds like [2H9]-tert-butyl chloride is not merely a regulatory obligation but a cornerstone of a safe, efficient, and ethical research environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounding procedural guidance in the chemical principles that dictate these protocols.
The isotopic labeling of tert-butyl chloride with deuterium ([2H9] or d9) does not alter its fundamental chemical reactivity, flammability, or toxicity.[1] Therefore, the disposal procedures for the deuterated form are identical to those for the standard, non-labeled compound. This guide is built on the foundational principle that all chemical waste must be handled in a manner that ensures the safety of laboratory personnel and protects the environment.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound is a highly flammable liquid and vapor with a very low flash point, making it a significant fire risk.[2][3][4] Its vapors can form explosive mixtures with air and may travel to a distant ignition source.[5]
Immediate Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[7]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.[7][8]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to avoid inhalation of vapors.[7]
Waste Characterization: A Halogenated, Ignitable Substance
Proper disposal begins with accurate waste classification. Under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA), this compound is classified as hazardous waste based on two primary characteristics:
-
Ignitability (EPA Waste Code: D001): With a flash point of approximately -27°C (-18°F), it is highly ignitable.[3][9]
-
Chemical Class (Halogenated Organic Compound): As a chlorinated hydrocarbon, it falls into a category of compounds that require specific disposal methods to prevent the formation of toxic byproducts during thermal decomposition.[10][11]
It is the responsibility of the chemical waste generator (the laboratory) to make this determination and ensure the waste is managed accordingly from the point of generation.[12][13]
| Property | Value | Significance for Disposal | Source(s) |
| Chemical Formula | C₄D₉Cl | Deuteration does not change the core chemical hazards. | [14] |
| Appearance | Colorless liquid | Visual identification in case of spills. | [14] |
| Flash Point | -27 °C / -18 °F | Extremely flammable; dictates storage and handling away from ignition sources. | [2][3] |
| Boiling Point | 51-52 °C | High volatility; requires handling in a fume hood. | [2][15] |
| EPA Hazard Code | D001 (Ignitability) | Classifies the material as RCRA hazardous waste. | [9] |
| GHS Classification | Flammable Liquid, Category 2 (H225) | Universal hazard communication standard indicating high flammability. | [1][4] |
| Incompatibilities | Strong oxidizing agents, strong bases | Must be segregated from these materials during storage and disposal. | [3][5] |
On-Site Waste Accumulation and Storage Protocol
The systematic and compliant collection of this compound waste is a critical step performed within the laboratory. This process ensures safety and prepares the waste for removal by a licensed disposal facility.
Step-by-Step Waste Collection Procedure:
-
Select a Designated Waste Container:
-
Use a clean, dry container made of a compatible material (e.g., glass or high-density polyethylene).
-
The container must have a secure, leak-proof screw cap.[12]
-
Ensure the container is in good condition, free from cracks or deterioration.
-
-
Affix a Hazardous Waste Label:
-
Accumulate Waste:
-
Perform all transfers of waste into the container inside a chemical fume hood.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not mix this compound waste with incompatible chemicals, particularly strong bases or oxidizing agents. Halogenated organic waste should be collected in a dedicated container.[7]
-
-
Store in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16]
-
Store the waste container in a designated, well-ventilated area away from heat, sparks, or open flames.[3][5]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.
-
-
Arrange for Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[13][17]
-
Do not exceed regulatory limits for the volume of waste or the time it can be stored in an SAA.[18][19]
-
Approved Disposal Methodologies: The Scientific Rationale
Disposal of this compound is not a process to be undertaken by laboratory personnel. The material must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF). The scientifically preferred and most common method for halogenated organic compounds is high-temperature incineration.
Primary Method: High-Temperature Incineration
Incineration is the controlled combustion of hazardous materials at high temperatures. For halogenated wastes, specific conditions are crucial.
-
Mechanism: The compound is thermally decomposed into its constituent elements. The resulting acidic gases, primarily hydrogen chloride (HCl) and carbon dioxide, are then treated.
-
Causality: Regulations often mandate an incineration temperature of at least 1100°C for waste containing more than 1% halogenated organic substances.[20] This high temperature is necessary to ensure the complete destruction of the parent compound and to prevent the formation of highly toxic and persistent byproducts, such as dioxins and furans, which can occur during incomplete combustion of chlorinated materials.[10]
-
Process: Modern incineration facilities are equipped with sophisticated downstream pollution control systems, including scrubbers that neutralize the acidic HCl gas before it is released into the atmosphere.[11][21]
Alternative Considerations: Why Neutralization is Not Recommended
While it may seem logical to neutralize an alkyl halide, this approach is fraught with risks and is not a suitable disposal method. Treating tert-butyl chloride with a strong base (like sodium hydroxide) can initiate an E2 elimination reaction, producing flammable isobutylene gas and creating a more complex and still hazardous waste mixture.[22][23] Weaker bases like sodium bicarbonate are less likely to cause elimination but are ineffective for bulk disposal and do not address the primary flammability hazard.[22] Therefore, chemical neutralization is not a viable or compliant disposal strategy.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste from generation to disposal.
Caption: Decision workflow for compliant disposal of this compound waste.
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is vital.
-
Spills:
-
Evacuate all non-essential personnel and eliminate all ignition sources.[6]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.
-
Using non-sparking tools, collect the absorbent material and contaminated debris into a sealable, labeled hazardous waste container.[3][5]
-
All materials used for cleanup must be disposed of as hazardous waste.[17]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
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Wikipedia. (n.d.). tert-Butyl chloride. [Link]
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Grokipedia. (n.d.). tert-Butyl chloride. [Link]
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Sciencemadness Wiki. (2025). t-Butyl chloride. [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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ChemBK. (2024). tert-Butyl chloride. [Link]
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CAS Common Chemistry. (n.d.). tert-Butyl chloride. [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]
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Zero Waste Europe. (n.d.). Incineration. [Link]
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Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]
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Loba Chemie. (2019). tert-BUTYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Environmental Marketing Services. (2025). Safe Chemical Waste Disposal in Labs. [Link]
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Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. [Link]
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National Institutes of Health. (2023). Perspective on halogenated organic compounds. [Link]
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Brainly.com. (2023). To neutralize any acid contaminating the crude alkyl halide, the organic layer was washed with aqueous. [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. [Link]
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Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
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Chemistry LibreTexts. (2020). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]
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Mastering the Isotopic Frontier: A Guide to Handling [2H9]-tert-butyl Chloride
For the modern researcher, scientist, and drug development professional, the strategic use of deuterated compounds like [2H9]-tert-butyl chloride is a powerful tool. Replacing hydrogen with its heavier isotope, deuterium, can significantly alter a molecule's metabolic fate due to the kinetic isotope effect, leading to improved pharmacokinetic profiles and therapeutic outcomes.[1][2] However, the unique value and identical chemical hazards of these isotopically labeled compounds necessitate specialized handling protocols to maintain their integrity and ensure operator safety.
This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the expertise to handle this valuable reagent with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
While the deuterium labeling is key to its scientific application, the immediate safety considerations for this compound are dictated by the parent molecule, tert-butyl chloride. It is a highly flammable liquid and vapor and may cause skin and eye irritation.[3] Inhalation of vapors may cause respiratory tract irritation, and ingestion may be harmful.[3]
The primary hazard is its flammability.[4] The vapor can travel a significant distance to an ignition source and flash back.[5] Therefore, a thorough risk assessment is the foundational step before any handling procedure. This involves identifying all potential ignition sources in the laboratory, including open flames, hot surfaces, electrical equipment, and static discharge.[5][6]
Key Properties and Safety Information:
| Property | Value | Source |
| Chemical Formula | C₄D₉Cl | [4] |
| Molecular Weight | 101.62 g/mol | [4] |
| Appearance | Colorless liquid | [7] |
| Flash Point | -27 °C (-16.6 °F) | [7] |
| Boiling Point | 50-52 °C (122-125.6 °F) | [7] |
| GHS Hazard Statement | H225: Highly flammable liquid and vapor | [3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure and injury. The selection of appropriate PPE is not merely a suggestion but a requirement based on the chemical's properties.
-
Hand Protection : Wear impervious gloves inspected prior to use.[8] Use proper glove removal technique to avoid skin contact.[8]
-
Eye and Face Protection : Safety glasses with side shields or chemical goggles are mandatory.[3] A face shield should be worn when there is a significant risk of splashing.[3][8]
-
Skin and Body Protection : A flame-retardant lab coat or, at a minimum, a 100% cotton lab coat is essential.[5][8] Synthetic materials can melt onto the skin in the event of a fire.[5] Choose body protection according to the amount and concentration of the substance being handled.[3]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid the buildup of explosive atmospheres.[5] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/CEN approved respirator should be used.[3][8]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, logical workflow is paramount for both safety and preserving the isotopic purity of the compound.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
Detailed Protocol:
-
Preparation :
-
Designate a work area within a certified chemical fume hood.[5]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE as outlined in Section 2.
-
Have a spill kit containing non-flammable absorbent material, such as sand or cat litter, readily available.[5] Do not use paper towels as they are combustible.[5]
-
-
Handling and Use :
-
In Case of a Spill :
Storage and Disposal: Maintaining Integrity and Ensuring Compliance
Proper storage is crucial not only for safety but also to protect the valuable deuterated compound from degradation and isotopic exchange.
Storage Plan
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
